4-(Difluoromethoxy)-3-ethoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-41-7 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Difluoromethoxy)-3-ethoxyaniline: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth technical overview of 4-(Difluoromethoxy)-3-ethoxyaniline, a key aromatic amine building block. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and delve into the rationale behind its application in drug development programs, providing researchers and scientists with the foundational knowledge required to leverage this valuable intermediate.
Molecular Identity and Physicochemical Characteristics
This compound is a substituted aniline that serves as a versatile starting material. Its identity is defined by the following key parameters.
| Property | Value | Source |
| CAS Number | 832740-41-7 | [1] |
| Molecular Formula | C₉H₁₁F₂NO₂ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Hazard Classification | Irritant | [1] |
While specific experimental data such as melting point, boiling point, and solubility for this exact molecule are not extensively documented in public literature, we can infer properties from closely related analogs. For instance, the parent compound, 4-(Difluoromethoxy)aniline (CAS 22236-10-8), provides a useful reference point for understanding the core physicochemical nature of the scaffold.
Table 1: Computed Physicochemical Properties of the Analog 4-(Difluoromethoxy)aniline
| Property | Value | Significance in Drug Development |
|---|---|---|
| Molecular Weight | 159.13 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Allows for critical interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (the O and N atoms) | Provides additional points for target binding. |
Data sourced from PubChem CID 737363.[2]
The addition of the ethoxy group in the target molecule increases the molecular weight to 203.19 and is expected to further modulate lipophilicity, offering a distinct advantage for fine-tuning the properties of a lead compound.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is logically approached via a two-step sequence starting from a commercially available substituted nitrophenol. This strategy ensures high yields and regiochemical control.
Step 1: O-Difluoromethylation of 3-Ethoxy-4-nitrophenol
The foundational step involves the introduction of the difluoromethoxy group onto the phenolic oxygen.
-
Reaction: 3-Ethoxy-4-nitrophenol is reacted with a difluoromethylating agent, typically chlorodifluoromethane (CHClF₂), under basic conditions.
-
Mechanism and Rationale: The reaction is initiated by the deprotonation of the phenolic hydroxyl group using a strong base (e.g., KOH or NaOH) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of chlorodifluoromethane in a nucleophilic substitution reaction. To facilitate this reaction between the aqueous phenoxide and the gaseous/organic electrophile, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (Bu₄NBr) is essential.[3] The PTC transports the phenoxide anion into the organic phase where it can react, dramatically increasing the reaction rate.[4][5] The reaction is typically run at a moderately elevated temperature (40-100 °C) to drive the reaction to completion.[4][5]
Step 2: Reduction of the Nitro Group
With the difluoromethoxy group installed, the final step is the selective reduction of the aromatic nitro group to the corresponding primary amine.
-
Reaction: The intermediate, 1-(Difluoromethoxy)-2-ethoxy-4-nitrobenzene, is reduced to this compound.
-
Mechanism and Rationale: While several methods exist for nitro group reduction, a highly effective and scalable method involves catalytic transfer hydrogenation. A patent for the synthesis of the related 4-(difluoromethoxy)aniline specifies a robust system using a combination of ferric oxide and activated carbon as a catalyst, with hydrazine hydrate serving as the hydrogen donor in an aqueous medium.[6] This method avoids the need for high-pressure hydrogen gas, making it well-suited for standard laboratory and industrial production.[6] The reaction proceeds via a series of electron and proton transfers at the catalyst surface, sequentially reducing the nitro group through nitroso and hydroxylamine intermediates to the final aniline product.[7] Alternative, well-established methods include the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl, or catalytic hydrogenation with H₂ gas over a palladium or platinum catalyst.[8][9][10]
Figure 1: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: The "Fluorine Advantage"
The true value of this compound lies in the unique properties its functional groups confer upon a parent drug molecule. The difluoromethoxy moiety is a powerful tool for lead optimization.
3.1 Bioisosteric Replacement: The -OCHF₂ group is often used as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[11] Its steric profile is similar, but its electronic and metabolic properties are vastly different, allowing chemists to solve common drug development challenges.
3.2 Enhanced Metabolic Stability: A primary application is to block metabolic oxidation.[12] Many drug molecules are deactivated in the liver by Cytochrome P450 enzymes, which often oxidize methoxy (-OCH₃) or hydroxyl groups. The strong carbon-fluorine bonds in the -OCHF₂ group are highly resistant to this enzymatic cleavage, which can significantly increase the drug's half-life and duration of action.[12]
3.3 Modulation of Physicochemical Properties:
-
Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group.[11][12] This can improve a drug's ability to cross cell membranes and the blood-brain barrier, enhancing absorption and distribution.[12]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing solubility, avoiding off-target interactions, or improving formulation characteristics.
-
Target Binding: The hydrogen atom on the difluoromethoxy group is weakly acidic and can act as a hydrogen bond donor, providing an additional interaction point with a biological target that is not possible with a methoxy group.[11]
Figure 2: Bioisosteric replacement of a methoxy with a difluoromethoxy group.
Safety and Handling
As a chemical intermediate intended for research and development, this compound should be handled with appropriate care.
-
Designated Hazard: Commercial suppliers classify the compound as an "Irritant".[1]
-
Precautionary Handling: Based on the GHS classifications for the closely related 4-(difluoromethoxy)aniline, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2] It may be toxic if swallowed and can cause skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined synthetic pathway and the powerful combination of a metabolically robust difluoromethoxy group and a modulating ethoxy group provide drug discovery scientists with a versatile scaffold to address common challenges in lead optimization. By enhancing metabolic stability, fine-tuning lipophilicity, and offering unique binding interactions, this compound represents a key piece in the puzzle of designing safer and more effective medicines.
References
-
PubChem. 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Library of Medicine. [Link]
-
ACS Publications. Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode. American Chemical Society. [Link]
- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Journal of the National Academy of Sciences of Ukraine. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]
-
Allen Institute. Prepare / convert nitrobenzene into aniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. National Library of Medicine. [Link]
-
Vrije Universiteit Brussel. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]
-
Ningbo Innopharmchem. Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. [Link]
-
MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]
-
Loughborough University Research Repository. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]
Sources
- 1. 832740-41-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. researchgate.net [researchgate.net]
- 9. Prepare / convert nitrobenzene into aniline. [allen.in]
- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-ethoxyaniline: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-ethoxyaniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and burgeoning applications, offering a valuable resource for those engaged in medicinal chemistry and organic synthesis.
Core Molecular Attributes
This compound is a substituted aniline featuring both a difluoromethoxy and an ethoxy group on the phenyl ring. These structural motifs impart unique physicochemical properties that are highly sought after in the design of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁F₂NO₂ | [1], [2] |
| Molecular Weight | 203.19 g/mol | [1], [2] |
| CAS Number | 832740-41-7 | [2] |
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine-containing groups, such as the difluoromethoxy moiety, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The difluoromethoxy group, in particular, offers a unique blend of lipophilicity and metabolic stability. It can improve a drug candidate's absorption and distribution within the body while simultaneously making it more resistant to enzymatic degradation, which can lead to a longer duration of action.
The difluoromethoxy group is considered a bioisostere of other functional groups like hydroxyl or thiol, and its introduction can significantly alter the pharmacokinetic and pharmacodynamic profile of a compound.
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic approach can be inferred from related transformations. A plausible synthetic route would likely involve the following key steps:
Caption: A potential synthetic workflow for this compound.
Characterization of the final product would rely on a suite of standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the arrangement of protons and carbons, respectively. The fluorine atoms would also produce characteristic splitting patterns.
-
Mass Spectrometry (MS): This technique would be used to verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR analysis would help to identify the key functional groups present in the molecule, such as the N-H stretches of the amine and the C-O bonds of the ether linkages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for the development of quality control methods.
Applications in Drug Development
While specific drugs containing the this compound scaffold are not yet on the market, its structural motifs are present in a variety of investigational compounds. The unique substitution pattern of this aniline derivative makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the following areas:
-
Kinase Inhibitors: The aniline group can serve as a key pharmacophore for interacting with the hinge region of protein kinases, a common target in oncology and inflammatory diseases.
-
G-Protein Coupled Receptor (GPCR) Modulators: Substituted anilines are frequently used as starting points for the development of ligands that target GPCRs, which are involved in a vast array of physiological processes.
The presence of the difluoromethoxy and ethoxy groups allows for fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
Based on available data from suppliers, this compound is classified as an irritant.[2] It may cause an allergic skin reaction and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of functional groups offers medicinal chemists a powerful tool to modulate the properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the importance of fluorinated intermediates like this one is expected to increase significantly.
References
Sources
A Predictive Guide to the Spectroscopic Data of 4-(Difluoromethoxy)-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-(Difluoromethoxy)-3-ethoxyaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By dissecting the anticipated spectral features, this guide offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Significance of Fluorinated Anilines
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), has become a cornerstone of modern medicinal chemistry. This is because the unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The title compound, this compound, combines the features of a substituted aniline with both an ethoxy and a difluoromethoxy group, making it a potentially valuable intermediate for novel therapeutics. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and characterization.
This guide is structured to provide a comprehensive, yet accessible, predictive overview of the key spectroscopic data points for this compound. Each section will delve into the theoretical basis for the predicted spectra, supported by data from relevant precursor molecules and established spectroscopic libraries.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and coupling constants (J) for this compound are based on the additive effects of the amino, ethoxy, and difluoromethoxy substituents on the aromatic ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 6.45 - 6.55 | d | ~2.5 | Ortho to the strongly electron-donating amino group, expected to be significantly shielded. |
| H-5 | 6.75 - 6.85 | d | ~8.5 | Meta to the amino group and ortho to the difluoromethoxy group, will be less shielded than H-6. |
| H-6 | 6.60 - 6.70 | dd | ~8.5, ~2.5 | Ortho to the amino group and meta to the difluoromethoxy group, expected to be shielded. |
| -NH₂ | 3.50 - 4.50 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| -OCH₂CH₃ | 3.95 - 4.05 | q | ~7.0 | Typical range for an ethoxy group attached to an aromatic ring. |
| -OCHF₂ | 6.50 - 6.80 | t | ~74 | Characteristic triplet due to coupling with two fluorine atoms. |
| -OCH₂CH₃ | 1.35 - 1.45 | t | ~7.0 | Typical range for the methyl protons of an ethoxy group. |
Causality Behind Predicted Chemical Shifts and Multiplicities
The predicted ¹H NMR spectrum is a composite of the electronic effects of the three substituents on the aniline core. The amino group is a strong electron-donating group, which will cause a significant upfield shift (shielding) of the ortho (H-2 and H-6) and para protons. The ethoxy group is also electron-donating, further contributing to this shielding. Conversely, the difluoromethoxy group is electron-withdrawing, which will deshield the protons on the aromatic ring, particularly those in close proximity.
The predicted splitting patterns arise from spin-spin coupling between adjacent protons. H-6 is expected to appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.5 Hz). H-2 will likely appear as a doublet due to meta coupling with H-6. H-5 will appear as a doublet due to ortho coupling with H-6. The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons, which in turn will be a triplet. A key feature will be the triplet for the -OCHF₂ proton, with a large coupling constant characteristic of coupling to two fluorine atoms.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The predicted chemical shifts are based on established substituent effects on the benzene ring.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 138 - 142 | Attached to the nitrogen of the amino group, deshielded. |
| C-2 | 105 - 110 | Shielded by the ortho amino group. |
| C-3 | 148 - 152 | Attached to the ethoxy group, deshielded. |
| C-4 | 140 - 145 (t) | Attached to the difluoromethoxy group, deshielded and split into a triplet by the two fluorine atoms. |
| C-5 | 118 - 122 | Influenced by both the ethoxy and difluoromethoxy groups. |
| C-6 | 110 - 115 | Shielded by the ortho amino group. |
| -OCH₂CH₃ | 63 - 67 | Typical range for an ethoxy group attached to an aromatic ring. |
| -OCHF₂ | 114 - 118 (t) | Characteristic triplet due to one-bond coupling with two fluorine atoms. |
| -OCH₂CH₃ | 14 - 16 | Typical range for the methyl carbon of an ethoxy group. |
Rationale for Predicted Chemical Shifts
The electron-donating amino and ethoxy groups will cause an upfield shift (shielding) of the ortho and para carbons relative to benzene. The electron-withdrawing difluoromethoxy group will cause a downfield shift (deshielding). A notable feature in the ¹³C NMR spectrum will be the triplet for the -OCHF₂ carbon due to ¹J(C,F) coupling, and a smaller triplet for C-4 due to ²J(C,F) coupling.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3050 - 3000 | Medium | C-H stretching of the aromatic ring |
| 2980 - 2850 | Medium | C-H stretching of the ethoxy group |
| 1620 - 1580 | Strong | C=C stretching of the aromatic ring |
| 1520 - 1480 | Strong | N-H bending of the primary amine |
| 1250 - 1200 | Strong | Aryl-O stretching (asymmetric) |
| 1100 - 1000 | Strong | C-F stretching of the difluoromethoxy group |
| 1050 - 1000 | Strong | Aryl-O stretching (symmetric) |
| 850 - 800 | Strong | C-H out-of-plane bending of the aromatic ring (indicating substitution pattern) |
Interpretation of Key Vibrational Modes
The IR spectrum will be dominated by the characteristic absorptions of the amine, ether, and difluoromethyl functionalities. The two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region are indicative of a primary amine. The strong C-F stretching vibrations of the -OCHF₂ group are expected to appear in the 1100-1000 cm⁻¹ region. The aromatic C=C stretching and C-H bending vibrations will confirm the presence of the benzene ring and provide clues about its substitution pattern.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on the expected fragmentation pathways of substituted anilines and ethers.
Predicted Mass Spectral Data
| m/z | Predicted Relative Intensity | Assignment |
| 203 | High | Molecular ion [M]⁺ |
| 174 | Medium | [M - C₂H₅]⁺ (loss of ethyl radical) |
| 152 | Medium | [M - OCHF₂]⁺ (loss of difluoromethoxy radical) |
| 136 | High | [M - C₂H₅O - H]⁺ (loss of ethoxy radical and a hydrogen atom) |
| 108 | High | [C₆H₆NO]⁺ (fragment from cleavage of both ether linkages) |
Fragmentation Pathway Analysis
The molecular ion peak at m/z 203 is expected to be prominent. Key fragmentation pathways would involve the cleavage of the ether linkages. The loss of an ethyl radical from the ethoxy group would result in a fragment at m/z 174. The loss of the difluoromethoxy radical would give a fragment at m/z 152. Further fragmentation of the aniline core would also be observed.
Diagram of Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
While the data presented in this guide is predictive, the following are standard, field-proven protocols for acquiring high-quality spectroscopic data for an aniline derivative like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This predictive analysis serves as a valuable resource for researchers in the synthesis, purification, and application of this and related fluorinated aniline derivatives, enabling more efficient and accurate structural elucidation in the absence of direct experimental data.
References
-
PubChem. 3-Ethoxyaniline. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). Aniline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Solubility of 4-(Difluoromethoxy)-3-ethoxyaniline in Common Organic Solvents
Introduction: The Crucial Role of Solubility in a Modern Pharmaceutical Intermediate
4-(Difluoromethoxy)-3-ethoxyaniline is an aromatic amine, a class of compounds that are foundational in the synthesis of a vast array of pharmaceuticals and other fine chemicals. The specific substitutions on the aniline core, a difluoromethoxy group and an ethoxy group, impart unique electronic and steric properties, making it a valuable intermediate in drug discovery and development. Understanding the solubility of this compound in common organic solvents is not merely an academic exercise; it is a critical parameter that dictates its utility in a laboratory and industrial setting. The choice of solvent impacts reaction kinetics, purification strategies such as crystallization and chromatography, and the formulation of final products.
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for predicting and experimentally determining its solubility profile. By dissecting the molecule's structural features and applying fundamental principles of physical organic chemistry, we can make well-reasoned predictions. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to generate their own precise solubility data, ensuring a self-validating system for their specific applications.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.
Molecular Structure Analysis
The structure of this compound contains several key features that influence its overall polarity and, consequently, its solubility:
-
Aniline Core: The primary amine (-NH₂) attached to a benzene ring is a moderately polar functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[4][5] Aromatic amines like this one tend to be soluble in a range of organic solvents.[6][7]
-
Ethoxy Group (-OCH₂CH₃): This ether linkage introduces polarity due to the electronegative oxygen atom, which can also act as a hydrogen bond acceptor.
-
Difluoromethoxy Group (-OCF₂H): The two highly electronegative fluorine atoms make this group significantly more polar than a simple methoxy group. This functional group will have a strong influence on the molecule's overall polarity.
The combination of these functional groups suggests that this compound is a polar molecule. The presence of hydrogen bond donors and acceptors indicates a high affinity for polar protic solvents.[8] The large dipole moment imparted by the difluoromethoxy group suggests good solubility in polar aprotic solvents as well. Conversely, the significant polarity of the molecule will likely limit its solubility in non-polar solvents.
The following diagram illustrates the relationship between solute polarity, solvent polarity, and expected solubility.
Caption: Predicted solubility based on the "Like Dissolves Like" principle.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative forecast, which should be confirmed experimentally.
| Solvent Class | Example Solvents | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine, ethoxy, and difluoromethoxy groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | 5.1, 4.4 | Good to High | Strong dipole-dipole interactions. |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Very polar solvent, excellent for dissolving polar compounds. |
| Polar Aprotic | Acetonitrile | 5.8 | Good | Polar solvent, though perhaps less effective than DMF or DMSO for this specific solute. |
| Halogenated | Dichloromethane (DCM) | 3.1 | Moderate to Good | Moderately polar, should be a reasonable solvent. |
| Aromatic | Toluene | 2.4 | Low to Moderate | Primarily non-polar, but the aromatic ring of toluene can interact with the aniline core of the solute via π-stacking. |
| Non-Polar | Hexane, Heptane | 0.1, 0.1 | Low | Mismatch in polarity; weak van der Waals forces are unlikely to overcome the strong intermolecular forces within the polar solute. |
Polarity Index values are relative measures of solvent polarity.[9]
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reproducible scientific work. The following protocol describes a robust visual method for determining the solubility of this compound. This method is straightforward, requires standard laboratory equipment, and provides reliable, quantitative data.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
This compound (solute)
-
A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath, incubator, or a stable laboratory bench)
-
Spatula
2. Procedure:
-
Preparation: Ensure all glassware is clean and dry. Label each vial with the solvent to be tested.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of a single solvent into its corresponding labeled vial.
-
Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the vial containing the solvent. Record the exact mass.
-
Mixing and Equilibration: Cap the vial securely and vortex the mixture for 1-2 minutes.[10] Allow the vial to equilibrate at a constant temperature (e.g., 25 °C) for at least 15 minutes. A constant temperature is critical as solubility is temperature-dependent.
-
Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the solution will be clear with no visible particles.
-
Incremental Solute Addition: If the initial amount of solute dissolved completely, add another small, known mass of the solute to the same vial. Record the new total mass of solute added.
-
Repeat Mixing and Observation: Repeat steps 4 and 5. Continue this incremental addition of the solute until a small amount of solid material remains undissolved after thorough mixing and equilibration. This indicates that the solution is saturated.
-
Final Calculation: The solubility is calculated based on the total mass of solute that completely dissolved in the known volume of solvent. For example, if a total of 150 mg of solute dissolved in 2.0 mL of solvent, the solubility is 75 mg/mL.
-
Repeat for All Solvents: Repeat this entire procedure for each of the selected organic solvents.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be recorded in a clear and organized manner to facilitate comparison and analysis.
Experimental Solubility Data Table
| Solvent | Temperature (°C) | Volume of Solvent (mL) | Total Mass of Solute Dissolved (mg) | Solubility (mg/mL) | Qualitative Observation |
| Methanol | 25 | 2.0 | |||
| Ethanol | 25 | 2.0 | |||
| Acetone | 25 | 2.0 | |||
| Ethyl Acetate | 25 | 2.0 | |||
| Acetonitrile | 25 | 2.0 | |||
| Dichloromethane | 25 | 2.0 | |||
| Toluene | 25 | 2.0 | |||
| Hexane | 25 | 2.0 |
Interpreting the Results
The experimentally determined solubility values will provide a clear picture of the solubility profile of this compound. By comparing the quantitative data with the initial predictions, researchers can:
-
Validate the Polarity Assessment: High solubility in polar solvents and low solubility in non-polar solvents will confirm the polar nature of the molecule.
-
Select Appropriate Solvents for Reactions: Solvents in which the compound exhibits high solubility are generally good candidates for reaction media, ensuring a homogeneous reaction mixture.
-
Develop Purification Strategies: For crystallization, a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature or below is ideal. For chromatography, the solubility data can help in selecting the mobile phase.
Conclusion: A Practical Guide for the Modern Researcher
This technical guide provides a comprehensive approach to understanding the solubility of this compound. By integrating the theoretical principles of molecular polarity with a practical and robust experimental protocol, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding the use of this important pharmaceutical intermediate. The causality behind the predicted solubility is rooted in the fundamental concept of "like dissolves like," and the trustworthiness of the proposed experimental method lies in its simplicity and reproducibility. This dual approach of prediction and verification ensures a scientifically sound basis for the handling and application of this compound in a variety of chemical processes.
References
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra. JRC132976. Retrieved from [Link]
-
LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
Patel, H., T-Raissi, A., & T-Raissi, C. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
NANoREG. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]
-
ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
- Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry, 09(2), 102–112.
-
ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
YouTube. (2024, April 2). ALEKS: Applying like dissolves like. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
RIVM. (n.d.). Standard Operating Procedure - Protocol for the measurement of water solubility. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (2020, May 14). abstract about aromatic amines. Retrieved from [Link]
- Wang, Y., & Dellago, C. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Proceedings of the National Academy of Sciences, 118(7), e2021633118.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Miller, S. (n.d.). Solvent Polarity Table.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polarity Index [macro.lsu.edu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Difluoromethoxy Group (-OCF₂H): A Technical Guide to its Electronic and Steric Identity in Modern Chemistry
Abstract
The difluoromethoxy (-OCF₂H) group has emerged from the shadow of its more famous fluorinated cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, to establish itself as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its growing popularity stems from a nuanced combination of electronic and steric properties that offer chemists a sophisticated tool for fine-tuning molecular characteristics. This guide provides an in-depth exploration of the OCF₂H group, moving beyond a simple cataloging of its properties to explain the underlying principles that govern its behavior. We will dissect its electronic signature, a delicate balance of inductive withdrawal and resonance donation, and unravel its unique steric profile and conformational flexibility. This analysis is supported by quantitative data, detailed experimental and computational protocols for its characterization, and a comparative assessment with its methoxy and trifluoromethoxy analogues, offering researchers, scientists, and drug development professionals a comprehensive resource to strategically deploy this versatile functional group.
The Electronic Signature: A Balancing Act
The electronic character of the difluoromethoxy group is a fascinating interplay of opposing forces: the strong inductive electron withdrawal from the two fluorine atoms and the potential for the oxygen lone pairs to participate in resonance donation.
Inductive and Resonance Effects
The high electronegativity of the fluorine atoms polarizes the C-F bonds, leading to a significant inductive electron-withdrawing effect (σ-effect). This effect is weaker than that of the trifluoromethoxy group but considerably stronger than the electron-donating nature of the methoxy group.
Simultaneously, the oxygen atom's lone pairs can donate electron density to an adjacent π-system (e.g., an aromatic ring), a phenomenon known as resonance or π-donation. This π-donating ability is attenuated compared to the methoxy group due to the electron-withdrawing fluorine atoms pulling electron density away from the oxygen.
This duality is quantitatively captured by Hammett parameters (σ), which describe the electron-donating or -withdrawing nature of a substituent on an aromatic ring.
| Substituent | σ_m_ | σ_p_ | Electronic Effect Summary |
| -OCH₃ | +0.12 | -0.27 | σ-inductive withdrawal, strong π-donation |
| -OCF₂H | +0.31 | +0.18 | Strong σ-inductive withdrawal, moderate π-donation |
| -OCF₃ | +0.38 | +0.35 | Very strong σ-inductive withdrawal, weak π-donation |
| Data compiled from available literature.[2] |
The positive σ_p_ value for -OCF₂H indicates that its net effect at the para position is electron-withdrawing, a stark contrast to the electron-donating -OCH₃ group.[2] However, the fact that σ_p_ is less than σ_m_ suggests that some degree of π-donation is still operative, partially offsetting the strong inductive withdrawal. This unique electronic profile allows the -OCF₂H group to modulate the pKa of nearby acidic or basic centers, a critical consideration in drug design.[1]
A Unique Hydrogen Bond Donor
A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, imparting a significant acidic character to the hydrogen atom.[1][3] This is a remarkable property not observed in either the methoxy or trifluoromethoxy groups.[1]
This hydrogen bond donating ability can be quantified using Abraham's solute hydrogen bond acidity parameter, 'A'. Studies have shown that for aryl-OCF₂H compounds, the 'A' value is comparable to that of thiophenols and anilines, making the OCF₂H group a competent bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][4] This capability opens up new avenues for introducing hydrogen bond interactions to enhance binding affinity with biological targets, often with the added benefit of improved metabolic stability compared to the groups it replaces.[1][3]
| Compound/Group | Abraham Acidity (A) | Hydrogen Bond Donor Capacity |
| Methylated Analogues | < 0.01 | Negligible |
| ArOCF₂H / ArSCF₂H | ~ 0.10 | Moderate |
| Aniline | ~ 0.07 | Moderate |
| Thiophenol | ~ 0.12 | Moderate |
| Data from studies on difluoromethyl anisoles and thioanisoles.[2][4] |
Steric Profile and Conformational Dynamics
The steric influence of the difluoromethoxy group is as nuanced as its electronic properties, playing a crucial role in its interaction with its molecular environment.
Steric Parameters
While a definitive Taft steric parameter (Es) for the -OCF₂H group is not widely reported in the literature, its steric bulk is generally considered to be intermediate between the smaller methoxy group and the larger trifluoromethoxy group. Other steric parameters, such as Charton's steric parameter (ν), can provide a quantitative comparison.
| Substituent | van der Waals Radius (Å) | Charton Steric Parameter (ν) | Relative Steric Bulk |
| -OCH₃ | ~1.36 (O) | 0.36 | Small |
| -OCF₂H | - | - | Intermediate |
| -OCF₃ | ~1.35 (F) | 0.93 | Large |
| Comparative data from various sources. |
The intermediate size of the -OCF₂H group allows for a fine-tuning of steric interactions within a binding pocket, potentially improving selectivity and potency.
Conformational Flexibility: A Key Advantage
When attached to an aromatic ring, the conformational preference of the difluoromethoxy group is a key differentiator from its analogues.
-
Anisole (Ar-OCH₃): The methoxy group strongly prefers a planar conformation, where the C-O bond is coplanar with the aromatic ring. This maximizes the resonance interaction between the oxygen lone pairs and the π-system. The energy barrier for rotation to an orthogonal conformation is approximately 3.0 kcal/mol.[2]
-
Trifluoromethoxybenzene (Ar-OCF₃): In contrast, the trifluoromethoxy group adopts a perpendicular (orthogonal) conformation. This is due to a combination of steric hindrance between the fluorine atoms and the ortho-hydrogens of the aromatic ring, as well as stabilizing hyperconjugative interactions (n_O → σ*_C-F anomeric effect).[5] This orthogonal arrangement minimizes resonance donation from the oxygen.[5]
-
Difluoromethoxybenzene (Ar-OCF₂H): The difluoromethoxy group exhibits remarkable conformational flexibility, with studies indicating no strong preference for either a planar or an orthogonal conformation.[2] The rotational energy barrier is low, allowing the group to readily adapt its conformation to the surrounding environment, such as the binding site of a protein.[5] This "conformational chameleon" character is a significant advantage in drug design, as it allows the molecule to optimize its interactions with the target.[2]
Caption: Conformational drivers for aryl ethers.
Modulating Physicochemical Properties for Drug Design
The unique electronic and steric properties of the difluoromethoxy group translate into tangible benefits in tuning the physicochemical properties of molecules, particularly in the context of drug discovery.
Lipophilicity
Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is effectively modulated by the -OCF₂H group. It is more lipophilic than a hydroxyl or methoxy group but generally less lipophilic than the trifluoromethoxy group. The Hansch-Leo lipophilicity parameter (π) quantifies this contribution.
| Substituent | Hansch-Leo π Parameter |
| -OH | -0.67 |
| -OCH₃ | -0.02 |
| -OCF₂H | +0.2 to +0.6 |
| -OCF₃ | +1.04 |
| Data compiled from various sources.[5][6] |
Interestingly, the lipophilicity of the -OCF₂H group has been described as "dynamic".[5] Its ability to change conformation allows it to present a more or less polar face to its environment, adapting its effective lipophilicity.[5]
Metabolic Stability
A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[1] This can lead to a longer drug half-life and improved bioavailability.
Experimental and Computational Workflows
Characterizing and synthesizing molecules containing the difluoromethoxy group requires specific methodologies.
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene precursor.
Caption: General workflow for aryl difluoromethyl ether synthesis.
Representative Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
-
Reaction Setup: To a solution of the desired phenol (1.0 equiv.) and potassium carbonate (2.0 equiv.) in a suitable solvent (e.g., DMF/H₂O mixture) in a sealed vessel, add sodium chlorodifluoroacetate (2.0 equiv.).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
This is a generalized protocol and specific conditions may vary depending on the substrate.
Determining Hydrogen Bond Acidity via NMR Spectroscopy
The Abraham hydrogen bond acidity parameter (A) of the OCF₂H group can be determined experimentally using ¹H NMR spectroscopy. The method is based on the difference in the chemical shift of the C-H proton in a non-polar solvent (CDCl₃) and a polar, hydrogen-bond-accepting solvent (DMSO-d₆).
Protocol: Determination of Abraham's 'A' value
-
Sample Preparation: Prepare two separate NMR samples of the difluoromethoxy-containing compound at the same concentration (e.g., 5-10 mg/mL), one in CDCl₃ and the other in DMSO-d₆.
-
NMR Acquisition: Acquire ¹H NMR spectra for both samples under identical experimental conditions (temperature, etc.).
-
Chemical Shift Determination: Accurately determine the chemical shift (δ) of the -OCF₂H proton in both spectra.
-
Calculation:
-
Calculate the difference in chemical shifts: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Calculate the Abraham acidity parameter 'A' using the empirically derived equation: A = 0.0065 + 0.133Δδ .[2]
-
A larger Δδ, and consequently a larger 'A' value, indicates a stronger hydrogen bond donor capacity.
Computational Analysis of Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic properties of the difluoromethoxy group. These calculations can provide insights into charge distribution, molecular orbital energies, and electrostatic potential.
Caption: Workflow for computational analysis of electronic properties.
Protocol: DFT Calculation of Electronic Properties
-
Structure Input: Build the 3D structure of the molecule of interest (e.g., difluoromethoxybenzene) using a molecular modeling software package.
-
Calculation Setup:
-
Choose a DFT functional and basis set appropriate for the system (e.g., B3LYP functional with a 6-31G* basis set is a common starting point).
-
Set up a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Following optimization, perform a single-point energy calculation to obtain the final electronic properties.
-
-
Analysis:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and predict reactivity.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. This can help predict sites for electrophilic and nucleophilic attack.
-
Atomic Charges: Calculate partial atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) to quantify the electron distribution within the molecule.
-
Conclusion
The difluoromethoxy group is far more than a mere intermediate between its methoxy and trifluoromethoxy counterparts. It possesses a distinct and advantageous profile of electronic and steric properties that make it a powerful tool for molecular design. Its unique ability to act as a hydrogen bond donor, coupled with its conformational flexibility and moderate lipophilicity, provides a level of control that is highly sought after in the development of pharmaceuticals and advanced materials.[1] As synthetic methodologies for its introduction continue to evolve, the strategic application of the -OCF₂H group is poised to play an increasingly important role in addressing complex chemical challenges. This guide has provided a foundational understanding of its core properties and the practical means to characterize and utilize them, empowering researchers to harness the full potential of this remarkable functional group.
References
-
Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7236-7293. [Link]
-
Le, T. B., & Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(11), 2661. [Link]
-
Mendez, M. J., & Nascimento, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 333. [Link]
-
Pees, A., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, e202400595. [Link]
-
Saphier, S., & Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 16(12), 1181-1184. [Link]
-
Saphier, S., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1269-1275. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
The Strategic Integration of Ethoxy and Difluoromethoxy Groups in Modern Drug Design: A Technical Guide
Foreword: The Subtle Art of Molecular Scaffolding
In the intricate world of drug discovery, the modification of a lead compound is a dance between enhancing potency and maintaining favorable pharmacokinetic properties. The strategic introduction of functional groups is a cornerstone of this process, with the goal of optimizing a molecule's interaction with its biological target while ensuring it can navigate the complex biological milieu to reach that target. Among the vast arsenal of chemical motifs available to the medicinal chemist, the ethoxy (-OCH₂CH₃) and difluoromethoxy (-OCF₂H) groups have emerged as particularly versatile tools.
This technical guide provides an in-depth exploration of the nuanced roles these two functional groups play in molecular interactions and drug development. We will delve into their distinct physicochemical properties, their impact on metabolic stability and target engagement, and provide practical insights through case studies of successful drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these functional groups to design the next generation of therapeutics.
Physicochemical Properties: A Tale of Two Ethers
The seemingly subtle difference between an ethoxy and a difluoromethoxy group—the substitution of two hydrogen atoms with fluorine—gives rise to a cascade of changes in their electronic and steric profiles. These differences are critical in fine-tuning a drug candidate's properties.
A Comparative Analysis
The following table summarizes the key physicochemical parameters of the ethoxy and difluoromethoxy groups, providing a quantitative basis for their differential effects in drug design.
| Property | Ethoxy (-OCH₂CH₃) | Difluoromethoxy (-OCF₂H) | Significance in Drug Design |
| Hansch Hydrophobicity Parameter (π) | ~0.38[1] | ~0.45 | Lipophilicity: Both groups increase lipophilicity, but the difluoromethoxy group has a slightly greater effect, which can enhance membrane permeability. |
| Hammett Substituent Constant (σp) | -0.25[2] | +0.23[3] | Electronic Effects: The ethoxy group is an electron-donating group, while the difluoromethoxy group is electron-withdrawing. This influences the pKa of nearby functionalities and can modulate interactions with the target. |
| Hydrogen Bond Donating Ability (Abraham Acidity, A) | 0 | ~0.15 - 0.20 | Target Interactions: The polarized C-H bond in the difluoromethoxy group allows it to act as a weak hydrogen bond donor, a capability absent in the ethoxy group. This can introduce new, favorable interactions with the biological target.[4] |
| Metabolic Stability | Susceptible to O-dealkylation | More resistant to oxidative metabolism | Pharmacokinetics: The strong C-F bonds in the difluoromethoxy group enhance metabolic stability, leading to a longer half-life and reduced clearance.[4] |
| Conformational Preference | Flexible | Can adopt a conformation perpendicular to an aromatic ring | Target Binding: The conformational preferences of these groups can influence how a ligand fits into a binding pocket, impacting affinity and selectivity. |
The Ethoxy Group: A Classic Performer
The ethoxy group, a common substituent in many approved drugs, is valued for its ability to increase lipophilicity and engage in hydrophobic interactions within a target's binding pocket.[4] Its electron-donating nature can also influence the electronic environment of a molecule, which can be crucial for target recognition.[5][6][7]
The Difluoromethoxy Group: A Modern Powerhouse
The difluoromethoxy group offers a unique combination of properties that make it an attractive choice in modern medicinal chemistry. Its increased metabolic stability is a significant advantage, often leading to improved pharmacokinetic profiles.[4] Furthermore, its ability to act as a hydrogen bond donor opens up new avenues for enhancing binding affinity and selectivity, making it a valuable bioisostere for hydroxyl and thiol groups.[4]
Impact on Molecular Interactions and Biological Activity: Case Studies
The true value of these functional groups is best understood through their application in successful drug molecules. The following case studies illustrate how the strategic incorporation of ethoxy and difluoromethoxy groups has led to significant therapeutic advancements.
Sildenafil (Viagra®): The Role of the Ethoxy Group in PDE5 Inhibition
Sildenafil, a well-known treatment for erectile dysfunction, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] The ethoxy group on the phenyl ring of sildenafil plays a crucial role in its binding to the active site of PDE5.
-
Hydrophobic Interactions: The ethyl moiety of the ethoxy group fits snugly into a hydrophobic pocket within the PDE5 active site, contributing significantly to the overall binding affinity.
-
Positional Importance: Structure-activity relationship (SAR) studies have shown that the position and nature of this alkoxy group are critical for potency and selectivity.
The signaling pathway affected by Sildenafil is depicted below:
Caption: General activation pathway of proton pump inhibitors.
Riluzole (Rilutek®): Difluoromethoxy Group and CNS Penetration
Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). Its ability to cross the blood-brain barrier (BBB) is essential for its therapeutic effect. The difluoromethoxy group is thought to contribute to this property.
-
Lipophilicity and Permeability: The moderate lipophilicity imparted by the difluoromethoxy group helps the molecule partition into the lipid-rich environment of the BBB, facilitating its passage into the central nervous system. [9][10][11][12][13]* P-glycoprotein Efflux: While riluzole is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its brain penetration, the overall physicochemical properties, including the contribution of the difluoromethoxy group, allow for therapeutically relevant concentrations to be achieved in the brain. [10][11]
Experimental and Computational Evaluation
A robust evaluation of the impact of ethoxy and difluoromethoxy groups requires a combination of experimental and computational approaches.
Experimental Protocols
This assay is crucial for assessing the susceptibility of a compound to phase I metabolism, particularly O-dealkylation.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, etc.) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
The workflow for this assay is as follows:
Caption: Workflow for in vitro microsomal stability assay.
This classic method provides a direct measure of a compound's partitioning between an aqueous and an organic phase.
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
In a flask, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀(P).
-
Computational Approaches
Computational chemistry provides invaluable insights into the conformational preferences and interaction energies of molecules, guiding the rational design of new drug candidates.
-
Methods: Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to perform conformational searches to identify low-energy conformations of molecules containing ethoxy and difluoromethoxy groups.
-
Insights: This analysis can reveal the preferred spatial arrangement of these groups, which is critical for understanding how they will interact with a binding site. For example, QM calculations can predict the dihedral angle of the C-O bond relative to an aromatic ring.
-
Methods: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of a ligand with its target protein. Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous methods for calculating the change in binding free energy upon modification of a functional group. [14][15][16][17][18]* Insights: These calculations can quantify the contribution of an ethoxy or difluoromethoxy group to the overall binding affinity. For instance, MD simulations can reveal the formation of a hydrogen bond between a difluoromethoxy group and a specific amino acid residue in the binding pocket.
The general workflow for a molecular dynamics simulation to assess ligand binding is as follows:
Caption: General workflow for molecular dynamics simulation of protein-ligand binding.
Synthetic Strategies
The ability to efficiently synthesize analogues containing ethoxy and difluoromethoxy groups is essential for SAR studies.
Introduction of the Ethoxy Group
The Williamson ether synthesis is a classic and widely used method for introducing an ethoxy group. This involves the reaction of a deprotonated alcohol (alkoxide) with an ethyl halide.
Introduction of the Difluoromethoxy Group
The synthesis of difluoromethoxy-containing compounds can be more challenging. Common methods include:
-
O-Difluoromethylation of Phenols: This is a frequently used approach, often employing reagents like chlorodifluoromethane or diethyl bromodifluoromethylphosphonate. [4]* From Thionoesters: Recent advances have shown that thionoesters can be converted to difluoromethoxyamines, providing access to novel building blocks. [5]
Conclusion and Future Perspectives
The ethoxy and difluoromethoxy groups represent powerful tools in the medicinal chemist's toolkit. While the ethoxy group remains a reliable choice for modulating lipophilicity and engaging in hydrophobic interactions, the difluoromethoxy group offers a unique combination of enhanced metabolic stability and the ability to act as a hydrogen bond donor.
The choice between these two functional groups should be guided by a thorough understanding of the specific requirements of the drug target and the desired pharmacokinetic profile. As our understanding of molecular interactions continues to deepen, and as synthetic methodologies evolve, the strategic application of these and other fluorinated motifs will undoubtedly play an increasingly important role in the design of safer and more effective medicines. The future of drug design will likely involve a more nuanced and predictive use of these groups, driven by advances in computational chemistry and a greater appreciation for the subtle interplay of steric and electronic effects.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
- Jhanwar, B., & Gupta, A. (2011). QSAR - Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine, 1, 306-344.
-
Hammett substituent constants. (n.d.). Retrieved from [Link]
- Hansch, C. (1969). A quantitative approach to biochemical structure-activity relationships. Accounts of Chemical Research, 2(8), 232–239.
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. (2025, August 3). [Link]
-
LogP / LogD shake-flask method. protocols.io. (2024, September 23). [Link]
- Toklu, H. Z., et al. (2008). The Effects of Riluzole on Neurological, Brain Biochemical, and Histological Changes in Early and Late Term of Sepsis in Rats. Journal of Surgical Research, 148(2), 163-171.
-
Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate. (n.d.). [Link]
- Valverde Molina, E., et al. (2008). [Stability of pantoprazole in parenteral nutrition units]. Farmacia Hospitalaria, 32(5), 290–292.
-
Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. (2022, August 16). [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022, August 25). [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Blood-Brain Barrier Driven Pharmacoresistance in Amyotrophic Lateral Sclerosis and Challenges for Effective Drug Therapies. Pharmaceutical Research, 34(11), 2283–2294.
-
Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. ResearchGate. (2025, August 7). [Link]
-
Sildenafil. Wikipedia. (n.d.). [Link]
- Kumar, M., et al. (2022). Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Saudi Journal of Medical and Pharmaceutical Sciences, 8(8), 370-380.
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. Hammett substituent constants [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. assets.cambridge.org [assets.cambridge.org]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. The effects of riluzole on neurological, brain biochemical, and histological changes in early and late term of sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood-Brain Barrier Driven Pharmacoresistance in Amyotrophic Lateral Sclerosis and Challenges for Effective Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis | PLOS One [journals.plos.org]
- 12. medindia.net [medindia.net]
- 13. braintrustbio.com [braintrustbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
The Strategic Deployment of 4-(Difluoromethoxy)-3-ethoxyaniline in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability of its substituted motifs to modulate pKa, lipophilicity, and metabolic stability—offer a powerful toolkit for optimizing drug-like properties. Among the array of fluorinated functional groups, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable asset. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability by blocking common sites of oxidative metabolism. This guide focuses on a specific, highly versatile building block: 4-(Difluoromethoxy)-3-ethoxyaniline . We will explore its synthesis, physicochemical properties, and its application in the development of targeted therapeutics, providing researchers with the technical insights required for its effective deployment in drug discovery programs.
Physicochemical Profile and Strategic Value
The this compound scaffold presents a unique combination of substituents that confer desirable pharmacological properties. The interplay between the electron-donating ethoxy group and the multifaceted difluoromethoxy group, positioned on an aniline core, creates a building block with significant potential.
The difluoromethoxy group is a key modulator of several critical parameters:
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, particularly when compared to a simple methoxy group which is prone to O-demethylation. This can significantly increase a drug's half-life.
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity (logP) compared to a hydroxyl group, but often less so than a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of a molecule's solubility and permeability profile.
-
Hydrogen Bonding Capacity: The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a weak hydrogen bond donor. This unique feature, absent in methoxy or ethoxy groups, can introduce new, favorable interactions with protein targets.
-
pKa Modulation: The inductive effect of the difluoromethoxy group can influence the basicity of the aniline nitrogen, which is a critical parameter for target binding, solubility, and off-target activity.
The adjacent ethoxy group further refines the electronic and steric profile of the ring, offering an additional vector for interaction within a binding pocket and influencing the overall conformation of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁F₂NO₂ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | For Research Use Only |
Synthesis of the Building Block: A Reliable and Scalable Pathway
The synthesis of this compound is achieved through a robust, two-step sequence starting from a commercially available precursor, 3-ethoxy-4-hydroxybenzaldehyde. This pathway involves nitration, difluoromethylation, and subsequent reduction of the nitro group. A detailed protocol, adapted from methodologies described in patent literature, is provided below.
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This initial step introduces the nitro group, which serves as a precursor to the aniline. The nitration is directed ortho to the hydroxyl group and meta to the ethoxy group.
-
Rationale: The use of fuming nitric acid in a chlorinated solvent at low temperatures is a standard method for the controlled nitration of activated phenolic compounds. Dichloromethane (DCM) is an effective, non-reactive solvent for this transformation.
-
Protocol:
-
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of starting material) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 5-10 °C using an ice bath.
-
Slowly add fuming nitric acid (1.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 3 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product sequentially with cold dichloromethane and water.
-
Dry the product in a vacuum oven at 50 °C to yield 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde as a solid.
-
Step 2: Synthesis of 4-(Difluoromethoxy)-3-ethoxy-5-nitrobenzaldehyde
This key step installs the difluoromethoxy group onto the phenolic hydroxyl.
-
Rationale: The reaction proceeds via the generation of difluorocarbene (:CF₂) from a precursor like sodium chlorodifluoroacetate. The phenoxide, formed in situ by the base (K₂CO₃), acts as a nucleophile, trapping the electrophilic difluorocarbene. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction.
-
Protocol:
-
To a stirred suspension of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dry DMF (approx. 10 mL per gram of phenol), add sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford 4-(difluoromethoxy)-3-ethoxy-5-nitrobenzaldehyde.
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the target aniline.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, for scalability and to avoid specialized high-pressure equipment, transfer hydrogenation or reduction using metals in acidic or neutral conditions is often preferred. Iron powder in the presence of ammonium chloride provides a robust and cost-effective method for this transformation.
-
Protocol:
-
To a solution of 4-(difluoromethoxy)-3-ethoxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 5.0 eq).
-
Heat the resulting suspension to reflux (approx. 80-90 °C) and stir vigorously for 2-5 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound, which can be used directly or further purified by chromatography if necessary.
-
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. This compound has been utilized in the synthesis of potent inhibitors of receptor tyrosine kinases, such as c-Met and Ron, which are implicated in tumor growth and metastasis.
Logical Workflow: From Building Block to Kinase Inhibitor
Caption: General strategy for incorporating the aniline into a kinase inhibitor.
Exemplary Transformation: Urea Formation
A common strategy for targeting the hinge region of kinases involves the formation of a substituted urea. The aniline nitrogen of our building block serves as an excellent nucleophile for this purpose.
-
Rationale: The reaction of an aniline with an isocyanate is a high-yielding and straightforward method for synthesizing unsymmetrical ureas. The resulting urea moiety is a privileged scaffold in kinase inhibition, often forming key hydrogen bonds with the protein backbone.
-
Protocol Example (Hypothetical, based on common practices):
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable heterocyclic isocyanate (1.05 eq), for example, one derived from a pyridine or pyrimidine core, to the solution.
-
If required, add a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIPEA, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the final urea-based inhibitor.
-
This approach leverages the aniline's reactivity to directly link the strategically substituted phenyl ring to a kinase-binding scaffold, demonstrating the building block's utility in constructing complex and potent drug candidates.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers tangible advantages in medicinal chemistry. Its unique combination of a metabolically robust, hydrogen-bond-donating difluoromethoxy group and a modulating ethoxy substituent provides a powerful tool for lead optimization. The reliable synthetic route ensures its accessibility for research and development. As the demand for drug candidates with fine-tuned pharmacokinetic and pharmacodynamic profiles continues to grow, the intelligent application of building blocks like this compound will be paramount in the design of next-generation therapeutics, particularly in oncology and other fields where kinase signaling plays a critical role.
References
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Google Patents.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
-
4-(Difluoromethoxy)aniline. PubChem. Available at: [Link]
- US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
- US Patent 10,526,303. Google Patents.
- WO2012061186A1 - Fused bicyclic derivatives as c-met and ron kinase inhibitors. Google Patents.
-
Hu, J. et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
-
Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors. PubMed. Available at: [Link]
-
Examples of difluoromethyl use in kinase inhibitors. ResearchGate. Available at: [Link]
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. Available at: [Link]
-
Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists. PubMed. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]
-
Difluoromethylation of Phenols. ResearchGate. Available at: [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]
-
Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. National Center for Biotechnology Information. Available at: [Link]
-
4-Nitrophenol. Wikipedia. Available at: [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Wiley Online Library. Available at: [Link]
A Technical Guide to the Agrochemical Potential of 4-(Difluoromethoxy)-3-ethoxyaniline
Abstract
The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients. Substituted anilines represent a foundational scaffold in the synthesis of numerous successful herbicides and fungicides.[1] The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a proven strategy for enhancing metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[2][3] This technical guide explores the untapped potential of 4-(Difluoromethoxy)-3-ethoxyaniline as a core intermediate for developing next-generation agrochemicals. We present a molecular profile, a plausible synthesis pathway, and hypothesized mechanisms of action for its use as a herbicide, fungicide, and insecticide. Furthermore, we provide detailed, field-proven in vitro and in vivo screening protocols to empirically validate these hypotheses, offering a practical roadmap for researchers in the agrochemical discovery space.
The Innovation Imperative in Agrochemicals
The global challenge of ensuring food security for a growing population is intrinsically linked to effective crop protection. However, the efficacy of existing agrochemicals is perpetually threatened by the development of resistance in target organisms. Aniline and its derivatives have long been recognized as versatile intermediates in the production of a wide array of agrochemicals designed to safeguard crop yields.[1] The chemical reactivity of the amino group and the potential for substitution on the aromatic ring allow for extensive chemical modification to tune biological activity.[4]
In recent years, the field of organofluorine chemistry has provided a significant leap forward in agrochemical design. The introduction of fluorine atoms or fluorinated groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with target proteins.[3] The difluoromethoxy (-OCF₂H) group, in particular, is of great interest as it can act as a bioisostere for other functional groups and enhance membrane permeability. This guide focuses on the title compound, this compound, a molecule that synergistically combines the proven aniline scaffold with the advantageous difluoromethoxy moiety.
Molecular Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical, influencing everything from synthesis and formulation to environmental fate and biological uptake.
| Property | Value | Source |
| CAS Number | 832740-41-7 | [5] |
| Molecular Formula | C₉H₁₁F₂NO₂ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| MDL Number | MFCD04969124 | [5] |
| Appearance | (Predicted) Colorless to light brown liquid or low-melting solid | N/A |
| Hazard | Irritant | [5] |
Proposed Synthesis Pathway
The synthesis of this compound is not widely reported in standard literature, but a logical and efficient pathway can be proposed based on established organohalogen and aniline chemistry. The following multi-step synthesis starts from the readily available 2-ethoxy-4-nitrophenol. The rationale for this pathway is its reliance on well-understood, scalable reactions commonly employed in industrial synthesis.[6][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. 832740-41-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-3-ethoxyaniline for Research and Development
Foreword: A Proactive Stance on the Safety of Novel Chemical Entities
In the landscape of pharmaceutical and materials science research, novel chemical entities are the bedrock of innovation. 4-(Difluoromethoxy)-3-ethoxyaniline, a substituted aromatic amine, represents a class of compounds with significant potential as a building block in the synthesis of advanced materials and therapeutic agents. Its unique combination of a difluoromethoxy group, an ethoxy group, and an aniline core imparts specific physicochemical properties that are of great interest to the scientific community. However, the very features that make this molecule synthetically attractive necessitate a thorough and proactive approach to its safe handling.
This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a simple checklist-based approach in favor of a deeper, mechanistic understanding of the potential hazards associated with this compound. By understanding the "why" behind the safety protocols, laboratory personnel can cultivate a culture of intrinsic safety that is both robust and adaptable. As there is limited specific toxicological data for this exact molecule, this guide synthesizes authoritative information on the hazards of its core chemical class—aromatic amines—and structurally related fluorinated and ethoxylated analogues. This scientifically grounded, analog-based risk assessment is a cornerstone of prudent laboratory practice when dealing with novel compounds.
Hazard Identification and Risk Assessment: Deconstructing the Molecule
The toxicological profile of this compound can be inferred from its constituent parts: the aromatic amine core, the difluoromethoxy substituent, and the ethoxy substituent.
The Aromatic Amine Core: The Primary Toxicological Driver
The aniline moiety is the primary source of toxicological concern. Aromatic amines as a class are known for significant systemic toxicity, and they are readily absorbed through the skin, as well as via inhalation and ingestion.[1]
-
Methemoglobinemia: A hallmark of aniline toxicity is the induction of methemoglobinemia.[2] The amine group is metabolically oxidized in the body to form intermediates like phenylhydroxylamine, which then oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This creates methemoglobin, which is incapable of binding and transporting oxygen. This can lead to cyanosis (a bluish tint to the skin and lips), headache, dizziness, nausea, and in severe cases, unconsciousness and death.[2] The onset of symptoms can be delayed for hours after exposure.[2]
-
Carcinogenicity and Genotoxicity: Many aromatic amines are classified as known or suspected carcinogens.[1][3] The mechanism often involves metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This process can generate reactive nitrenium ions that form covalent adducts with DNA, leading to mutations and potentially initiating tumor formation.[4] While human data for aniline itself is inconclusive for bladder cancer, animal studies have shown it causes tumors of the spleen.[3] Therefore, all aromatic amines, including novel derivatives, should be handled as potential carcinogens.
-
Organ Toxicity: Chronic exposure to aromatic amines can lead to damage to the spleen, liver, and kidneys.[5][6] Aniline-induced oxidative stress is a key factor in its splenotoxicity.[6]
The Influence of Ring Substituents
The difluoromethoxy (-OCF₂H) and ethoxy (-OC₂H₅) groups modify the physicochemical and toxicological properties of the aniline core.
-
Difluoromethoxy Group: The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to alter properties like metabolic stability and lipophilicity.[7] The -OCF₂H group is highly lipophilic, which can enhance absorption through the skin and biological membranes. While it can increase metabolic stability at the site of substitution, the overall metabolism and toxicity profile remains dominated by the aniline functional group.
-
Ethoxy Group: Studies on the closely related compound 4-ethoxyaniline (p-phenetidine) have shown that it also induces methemoglobinemia and hematotoxicity in a manner similar to aniline.[5][8] This indicates that the presence of the ethoxy group does not mitigate the primary hazards associated with the aniline core.
GHS Hazard Classification (Predicted)
Based on the available data for the closely related compound 4-(difluoromethoxy)aniline and the known hazards of the aromatic amine class, this compound should be handled as a substance with the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer |
This table is a predictive summary based on data from structurally similar compounds and the known toxicology of the aromatic amine class.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the high acute toxicity, potential for carcinogenicity, and ease of absorption, a stringent, multi-layered approach to exposure control is mandatory.
Engineering Controls: The First Line of Defense
Primary containment is the most critical factor in preventing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilated Enclosures: For weighing solid materials, a ventilated balance enclosure or powder containment hood provides superior protection against inhaling fine particulates.
-
Glove Boxes: For highly sensitive or large-scale operations, the use of a glove box provides the highest level of containment.
Caption: Hierarchy of Hazard Controls.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure and in case of emergencies.
-
Hand Protection: Double gloving is required. Use an inner nitrile glove and an outer, thicker glove such as butyl rubber or Viton for extended contact. Nitrile gloves offer good splash protection but should be changed immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles when there is a risk of splashes or spills.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron or a disposable Tyvek suit should be worn over the lab coat. Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Respiratory Protection: When engineering controls are not sufficient or during a spill cleanup, a respirator is required. A full-face respirator with organic vapor/particulate combination cartridges (P100) is recommended. All respirator users must be fit-tested and trained in accordance with institutional and regulatory guidelines.
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial to minimize the risk of exposure during routine laboratory operations.
General Handling
-
Designated Areas: Designate a specific area within the fume hood for handling this compound. This area should be clearly labeled.
-
Avoid Aerosol Generation: Handle the compound in a way that minimizes dust or aerosol formation. If it is a solid, purchase it in a liquid form if possible.[9]
-
Prudent Practices: Do not work alone when handling this substance. Always wash hands and arms thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Contamination Control: Any equipment used (spatulas, glassware, etc.) should be decontaminated immediately after use.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area, separate from incompatible materials. Store in a locked cabinet or an area with restricted access.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[2][10] Aniline itself can react violently with a range of chemicals, including peroxides and nitric acid.[2]
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is essential.
Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Note to Medical Personnel: The primary concern with significant exposure to this compound is methemoglobinemia, which may have a delayed onset.[2] Monitoring of methemoglobin levels is advised.
Spill Response
A spill of this compound should be treated as a major incident.
Caption: Chemical Spill Response Workflow.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Prevent entry to the spill area.
-
Don PPE: Wear the appropriate PPE as described in section 2.2, including respiratory protection.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Absorb: Gently cover and absorb the spilled material with the absorbent. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution. A common procedure for aromatic amines involves initial cleaning followed by treatment with a solution that can react with the amine to form a less hazardous product. Always test the decontamination solution on a small, inconspicuous area first.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety department.
-
Disposal: Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Conclusion: A Commitment to Scientific Integrity and Safety
This compound is a valuable tool for chemical innovation, but its potential hazards demand the highest level of respect and care. By understanding the toxicological principles of aromatic amines, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this and other novel chemical entities. Safety is not a barrier to discovery; it is an integral component of rigorous and responsible science.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Available at: [Link]
-
Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at: [Link]
-
Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology. Available at: [Link]
-
Aniline. (n.d.). United States Environmental Protection Agency (EPA). Available at: [Link]
-
4-Ethoxyaniline. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4-(Difluoromethoxy)aniline. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Methemoglobinemia. (2023). StatPearls, National Center for Biotechnology Information. Available at: [Link]
-
Khan, M. F., Boor, P. J., Gu, Y., Alcock, N. W., & Ansari, G. A. (1997). Oxidative stress in the splenotoxicity of aniline. Fundamental and Applied Toxicology. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. (n.d.). Oak Ridge National Laboratory. Available at: [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution. (2023). SKC Inc.. Available at: [Link]
-
Toxicity Estimation Software Tool (TEST). (n.d.). United States Environmental Protection Agency (EPA). Available at: [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Monocyclic aromatic amines as potential human carcinogens: old is new again. (2005). Carcinogenesis. Available at: [Link]
-
Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. (n.d.). Taylor & Francis Online. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Irvine. Available at: [Link]
Sources
- 1. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. cresset-group.com [cresset-group.com]
- 5. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Research-Grade 4-(Difluoromethoxy)-3-ethoxyaniline for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, the procurement and effective utilization of specialized chemical intermediates are paramount to project success. 4-(Difluoromethoxy)-3-ethoxyaniline, a substituted aniline, represents a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a parent molecule, making this an attractive moiety for drug design. This in-depth guide provides a technical overview of commercially available research-grade this compound, including supplier information, quality assessment, handling protocols, and analytical methodologies.
Commercial Availability and Supplier Landscape
High-purity this compound is available from a number of reputable chemical suppliers who specialize in providing research and development quantities. These suppliers are critical partners in the research ecosystem, ensuring the timely provision of well-characterized reagents. When selecting a supplier, it is imperative to consider not only the cost but also the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent commercial suppliers for research-grade this compound (CAS Number: 832740-41-7).
| Supplier | Product Number (Example) | Purity (Typical) | Availability | Technical Data Provided |
| Matrix Scientific | 030902 | ≥97% | Inquire | SDS |
| Santa Cruz Biotechnology | sc-280228 | Inquire | Inquire | SDS, Request CoA[1] |
| BOC Sciences | BB046528 | ≥98% (Custom Synthesis) | Inquire | Basic Properties |
Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₉H₁₁F₂NO₂ |
| Molecular Weight | 203.19 g/mol [2] |
| CAS Number | 832740-41-7[2] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Estimated to be >200 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Structural Elucidation: The Role of NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the difluoromethoxy proton (a triplet due to coupling with the two fluorine atoms).
-
¹³C NMR: The carbon NMR will display unique resonances for each of the nine carbon atoms, with the carbon of the difluoromethoxy group appearing as a triplet due to one-bond coupling to the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will provide a single resonance, confirming the presence of the difluoromethoxy group.
For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra upon receipt of the compound.
Synthesis Pathway Overview
The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted phenol. While specific proprietary methods may vary between suppliers, a general and plausible synthetic route is outlined below. This pathway is based on established chemical transformations for the preparation of analogous substituted anilines.
This process involves the introduction of the difluoromethoxy group onto the phenolic oxygen, followed by the reduction of the nitro group to the desired aniline. The choice of reagents and reaction conditions for each step is critical to achieving a high yield and purity of the final product.
Quality Control and Analytical Methodology
Ensuring the purity of starting materials is a fundamental tenet of reproducible research. A Certificate of Analysis (CoA) from the supplier should provide key data on the purity of the supplied this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of such compounds.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
The following is a general protocol for the analysis of this compound by RP-HPLC. This method is based on established procedures for similar aniline derivatives and may require optimization for specific instrumentation and purity requirements.
Objective: To determine the purity of a sample of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample of this compound
-
Volumetric flasks and pipettes
-
HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Safe Handling and Storage
Substituted anilines, as a class of compounds, require careful handling due to their potential toxicity. The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
The unique electronic properties and metabolic stability conferred by the difluoromethoxy group make this compound a valuable building block in several areas of research:
-
Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The aniline functionality provides a convenient handle for further chemical modifications, such as amide bond formation or diazotization.
-
Agrochemicals: In the development of new pesticides and herbicides, where enhanced stability and biological activity are desired.
-
Materials Science: For the synthesis of specialized polymers and dyes with tailored properties.
The strategic incorporation of this moiety can lead to the discovery of new chemical entities with improved pharmacological profiles.
References
- Thermo Fisher Scientific. (2009, July 7). Safety Data Sheet: 4-(Difluoromethoxy)aniline.
-
PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved January 23, 2026, from [Link]
Sources
Methodological & Application
Reduction of 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene to the corresponding aniline.
An Application Guide for the Synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of functional molecules. Among these, this compound stands out as a key intermediate in the development of pharmaceuticals and advanced agrochemicals. The difluoromethyl ether (-OCHF₂) group is a bioisostere of hydroxyl or thiol groups, offering improved metabolic stability, lipophilicity, and membrane permeability without a significant increase in steric bulk. This application note provides a detailed guide for researchers on the robust and scalable reduction of 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene to the target aniline, exploring the mechanistic underpinnings and practical execution of two primary industrial methods: catalytic hydrogenation and iron-mediated reduction.
Reaction Overview and Mechanistic Considerations
The conversion of an aromatic nitro group to a primary amine is a six-electron reduction. While the overall transformation is straightforward, the reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] The accumulation of these intermediates can lead to side products, such as azo and azoxy compounds, making the choice of reduction method and control of reaction parameters critical for achieving high yield and purity.[1][3]
General Reaction Scheme:
Mechanism 1: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a widely used method for nitro group reduction due to its high efficiency and clean reaction profile.[4][5] The process involves the use of a metal catalyst, most commonly palladium on a high-surface-area carbon support (Pd/C). Hydrogen gas (or a transfer hydrogenation agent like hydrazine or formic acid) serves as the reductant.[6] The reaction occurs on the surface of the catalyst where the nitro compound and hydrogen are co-adsorbed, facilitating the stepwise reduction to the aniline.
Caption: Catalytic Hydrogenation Workflow.
Mechanism 2: Béchamp Reduction (Iron in Acidic Media)
First discovered in 1854, the Béchamp reduction utilizes zero-valent iron in the presence of a weak acid, such as acetic acid or a salt like ammonium chloride.[1][7] This method is cost-effective and robust, making it suitable for large-scale industrial production.[7][8] The iron metal acts as the electron donor, becoming oxidized to iron(II) and iron(III) species, while the nitro group is reduced. The acidic medium facilitates the reaction and solubilizes the resulting iron oxides.[9]
Caption: Béchamp Reduction Pathway.
Comparative Analysis of Primary Reduction Methodologies
The selection of an appropriate reduction method depends on factors such as substrate sensitivity, required purity, scalability, cost, and available equipment.
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Béchamp Reduction (Fe/Acid) | Stannous Chloride (SnCl₂/HCl) |
| Reagents | Pd/C (catalyst), H₂ gas or transfer agent | Iron powder, Acetic Acid (or NH₄Cl) | Tin(II) Chloride, conc. HCl |
| Conditions | Mild (RT - 50°C, 1-10 bar H₂)[10] | Moderate to High Temp (reflux) | Room Temperature to mild heat |
| Advantages | High yield, clean, catalytic, minimal waste | Low cost, readily available reagents, scalable | Mild conditions, good for sensitive substrates |
| Disadvantages | High catalyst cost, pyrophoric catalyst, requires specialized pressure equipment, H₂ gas is flammable[11] | Stoichiometric iron waste, potentially harsh acidic conditions, workup can be cumbersome | Stoichiometric, generates large volumes of toxic tin-salt waste, requires strong acid[1] |
| Functional Group Tolerance | May reduce other groups (alkenes, alkynes, C-Halogen bonds)[4] | Generally good tolerance for other reducible groups[4][9] | Good tolerance for many functional groups[4] |
| Industrial Viability | Widely used for fine chemicals and pharmaceuticals[8][12] | Classic industrial process, especially for large volumes and pigment production[2][7][8] | Less common for large scale due to waste disposal issues and cost of tin[1] |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is preferred for its high efficiency and clean product profile, yielding high-purity aniline with a straightforward workup.
Materials & Equipment:
-
4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source (≥99.9% purity)
-
Celite® (diatomaceous earth) for filtration
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene (1.0 eq).
-
Solvent Addition: Add methanol or ethanol as the solvent (approx. 10-15 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.5-2.0 mol% Pd relative to the substrate). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Ensure the catalyst is added to the solvent-wetted substrate under an inert atmosphere.
-
Hydrogenation: Seal the vessel again, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (typically 2-5 bar).[13]
-
Reaction: Begin vigorous stirring and heat the mixture to 30-45°C.[14] Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete within 2-6 hours.
-
Completion & Purging: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst cake should not be allowed to dry completely in the air, as it can become pyrophoric. Quench the catalyst pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon cooling.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Béchamp Reduction with Iron and Acetic Acid
This classic, cost-effective method is highly reliable and avoids the need for specialized high-pressure equipment.
Materials & Equipment:
-
4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene
-
Iron powder, reduced (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2M)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:1 ratio).[15]
-
Reagent Addition: Add 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq) to the solvent mixture.[15][16]
-
Heating: Heat the stirred suspension to reflux (typically 80-90°C). The reaction is often exothermic and may require initial cooling before controlled heating is applied.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Filtration: Cool the reaction mixture to room temperature and filter through a Celite® pad to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Work-up - Neutralization & Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the organic solvent. Add water and cautiously basify the acidic solution with 2M NaOH or KOH until a pH > 10 is reached. This deprotonates the anilinium salt and precipitates any remaining iron salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation & Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude aniline. Purify by column chromatography or recrystallization as needed.
Typical Results and Data Summary
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Béchamp Reduction |
| Substrate Scale | 10 g | 10 g |
| Catalyst/Reagent | 10% Pd/C (1 mol%) | Iron Powder (4 eq) |
| Solvent | Ethanol (100 mL) | EtOH/H₂O/AcOH (120 mL) |
| Temperature | 40°C | 85°C (Reflux) |
| Pressure | 3 bar H₂ | Atmospheric |
| Reaction Time | 3 hours | 4 hours |
| Typical Yield | >95% | 85-92% |
| Purity (Crude) | >98% (by HPLC) | ~95% (by HPLC) |
| Work-up Complexity | Low | Moderate |
Troubleshooting and Optimization
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Catalyst deactivation (Protocol 1).2. Insufficient reductant (Fe or H₂).3. Low reaction temperature. | 1. Use fresh, high-quality catalyst; ensure substrate is free of catalyst poisons (e.g., sulfur).2. Increase catalyst loading or H₂ pressure; add more iron powder.3. Increase temperature modestly (e.g., to 50°C for Protocol 1). |
| Formation of Side Products (azo/azoxy) | 1. Accumulation of hydroxylamine intermediate.2. Non-homogenous reaction mixture. | 1. Ensure sufficient reductant and efficient mixing.2. For Protocol 1, ensure vigorous stirring to maintain catalyst suspension. For Protocol 2, use fine iron powder and strong agitation. |
| Difficult Filtration (Protocol 2) | Formation of fine, colloidal iron oxide sludge. | Filter the hot reaction mixture. Using a thicker pad of Celite® can also improve filtration speed. |
| Low Yield After Work-up | 1. Incomplete extraction of the aniline.2. Product loss during neutralization (adsorption onto iron hydroxides). | 1. Ensure the aqueous layer is thoroughly extracted with an appropriate solvent.2. After basification, stir the mixture for 30 minutes before extraction to ensure the product is fully liberated into the solution. |
References
- CN103819349A - Preparation method of 4-(difluoromethoxy)
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
Reduction of nitro compounds - Wikipedia. (URL: [Link])
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
-
AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (URL: [Link])
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])
-
Béchamp reduction - Wikipedia. (URL: [Link])
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (URL: [Link])
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (URL: [Link])
-
Spotlight 346. (URL: [Link])
-
Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. (URL: [Link])
-
Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd. (URL: [Link])
-
Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode - PubMed. (URL: [Link])
-
Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. (URL: [Link])
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - RSC Publishing. (URL: [Link])
-
Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (URL: [Link])
-
Palladium on carbon - Wikipedia. (URL: [Link])
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (URL: [Link])
-
(PDF) Reduction of Nitrobenzene to Aniline - ResearchGate. (URL: [Link])
-
Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine - ResearchGate. (URL: [Link])
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (URL: [Link])
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing). (URL: [Link])
-
Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines - RSC Publishing. (URL: [Link])
-
Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. (URL: [Link])
-
Reducing a Nitrobenzene to Aniline without hydrogen? : r/chemistry - Reddit. (URL: [Link])
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google P
- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. srict.in [srict.in]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 14. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Difluoromethylated Anilines from Phenolic Precursors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of difluoromethylated anilines, a crucial scaffold in modern medicinal chemistry, starting from readily available phenolic precursors. The guide is structured in two primary parts: the robust O-difluoromethylation of phenols to form aryl difluoromethyl ethers, followed by the strategic conversion of these intermediates into the target anilines. We emphasize the rationale behind reagent selection and procedural steps, focusing on a highly reliable and scalable method using sodium chlorodifluoroacetate as the difluorocarbene source. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights to facilitate the incorporation of the valuable difluoromethoxy (-OCF2H) and amino (-NH2) functionalities into aromatic systems.
Introduction: The Strategic Value of the -OCF2H Moiety
In contemporary drug design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] Among these, the difluoromethoxy group (-OCF2H) has emerged as a particularly valuable motif.[2] It acts as a lipophilic hydrogen bond donor and often serves as a bioisostere for hydroxyl, thiol, or even amide groups, enhancing properties such as metabolic stability, cell membrane permeability, and binding affinity without significantly increasing molecular weight.[2][3]
Phenols represent an abundant, cost-effective, and structurally diverse class of starting materials. Their conversion to anilines is a fundamental transformation in synthetic chemistry.[4] This guide details a powerful two-stage strategy to access difluoromethylated anilines: first, by installing the difluoromethoxy group onto a phenolic precursor, and second, by converting this intermediate into the final aniline product. This approach provides a modular and reliable pathway to high-value molecules for pharmaceutical and agrochemical research.
Part I: O-Difluoromethylation of Phenolic Precursors
The introduction of the difluoromethoxy group onto a phenol is most effectively achieved through the reaction of a phenolate with difluorocarbene (:CF2). This highly reactive intermediate is generated in situ from a stable precursor.
The Mechanism: Harnessing the Power of Difluorocarbene
Difluorocarbene is an electrophilic intermediate that exhibits unique stability compared to other carbenes. This stability arises from a balance of electronic effects: the fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital.[5][6] This "push-pull" dynamic makes difluorocarbene a singlet carbene that reacts preferentially with electron-rich nucleophiles like phenolates.[5][7]
The accepted mechanism involves three key steps:
-
Deprotonation: A base is used to deprotonate the phenol, forming a more nucleophilic phenolate anion.
-
Carbene Generation: The difluorocarbene precursor decomposes under thermal conditions to release difluorocarbene (:CF2).
-
Nucleophilic Trapping: The phenolate anion attacks the electrophilic difluorocarbene, followed by protonation (typically from the solvent or during workup) to yield the final aryl difluoromethyl ether product.[5]
Reagent Selection: A Comparative Analysis
While several reagents can generate difluorocarbene, the choice of reagent is critical for ensuring safety, scalability, and operational simplicity.[8]
| Reagent | Formula | Phase | Key Advantages | Key Disadvantages |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Solid | Bench-stable, low toxicity, commercially available in bulk, environmentally friendly.[5][6] | Requires high temperatures (~120 °C) for decarboxylation.[5] |
| Chlorodifluoromethane (Freon 22) | HCF₂Cl | Gas | Historically used, effective. | Ozone-depleting substance, gaseous (difficult to handle), requires pressure equipment.[8][9] |
| Difluoromethyltriflate | HCF₂OTf | Liquid | Non-ozone-depleting, very fast reactions at room temperature.[9] | Reagent must be synthesized, can be expensive.[9] |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Liquid | Efficient for various substrates, including diphenols.[2] | Can be moisture sensitive, requires careful handling. |
Causality Behind Choice: For general laboratory applications and process development, sodium chlorodifluoroacetate is the superior choice. Its stability, low cost, and minimal environmental impact make it an attractive and practical reagent for synthesizing aryl difluoromethyl ethers on a large scale.[5][10] The protocols detailed below will focus on this reagent.
Detailed Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust and validated procedure published in Organic Syntheses, ensuring high reproducibility.[6] The example uses 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as the starting material.
Materials & Equipment:
-
100 mL round-bottomed flask
-
Magnetic stir bar
-
Schlenk line with nitrogen gas supply
-
Syringes and needles
-
Air condenser
-
Heating oil bath
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (or other phenolic precursor)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard solvents for workup (e.g., Hexanes, Ethyl Acetate, Brine)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol precursor (e.g., 3.00 g, 17.6 mmol, 1.0 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.5 equiv).[6]
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times. This step is crucial to remove oxygen, which can cause side reactions and degradation at high temperatures.
-
-
Solvent Addition:
-
Through the septum via syringe, add anhydrous DMF (27 mL) followed by deionized water (3.2 mL).[6] The small amount of water aids in dissolving the cesium carbonate and facilitates the reaction.
-
Begin stirring (500 rpm) and degas the resulting solution by bubbling nitrogen through it for 1 hour.
-
-
Addition of Difluorocarbene Precursor:
-
After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.[6]
-
Quickly replace the septum with a flame-dried air condenser, which is then connected to the nitrogen line and an oil bubbler outlet.
-
-
Reaction:
-
Lower the flask into a preheated oil bath set to 120 °C .[6] This temperature is necessary to induce thermal decarboxylation of the sodium salt to generate difluorocarbene.
-
Vigorous bubbling should be observed as the reaction begins. Maintain stirring at 500 rpm for 2 hours under a positive pressure of nitrogen.[6]
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
-
Workup and Isolation:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (150 mL) and extract with a suitable organic solvent (e.g., 3 x 50 mL of Hexanes/Ethyl Acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl difluoromethyl ether. This specific procedure often yields a product pure enough for subsequent steps without chromatography.[6]
-
Part II: Synthesis of Anilines from Aryl Difluoromethyl Ethers
With the aryl difluoromethyl ether in hand, the next stage is the introduction of the amino group. While direct conversion of an ether to an amine is challenging, a highly effective and general strategy involves using a nitrophenol as the initial starting material. The nitro group acts as a masked amino group that can be easily reduced in the final step.
Strategy: The Nitro Reduction Pathway
The synthesis of primary anilines is most commonly achieved through the reduction of nitroarenes.[4] This method is exceptionally reliable and tolerant of a wide range of functional groups, including the robust difluoromethoxy ether.
Choice of Reducing Agent:
-
H₂/Pd-C: A very clean method, but requires hydrogenation equipment and careful handling of the flammable catalyst.
-
Sn/HCl or SnCl₂: A classic and effective method, but the acidic conditions can be harsh for some substrates and the tin waste can be problematic.[11]
-
Fe/NH₄Cl: An excellent choice for laboratory scale. It is mild, inexpensive, and the workup is straightforward. This method is highlighted in the protocol below.
Detailed Protocol: Nitro Group Reduction to Aniline
This protocol describes the reduction of an O-difluoromethylated nitroarene to the corresponding aniline.
Materials & Equipment:
-
Round-bottomed flask with reflux condenser
-
Magnetic stir bar and hotplate
-
O-Difluoromethylated nitroarene (from Part I)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite® for filtration
-
Standard solvents for workup (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, create a suspension of iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) in a 2:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
-
Substrate Addition:
-
Dissolve the O-difluoromethylated nitroarene (1.0 equiv) in a minimal amount of ethanol.
-
Add the substrate solution dropwise to the refluxing iron/ammonium chloride suspension over 15-20 minutes. A controlled addition prevents an overly exothermic reaction.
-
-
Reaction:
-
Maintain the reaction at reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC. The reaction mixture will typically turn from gray to black or reddish-brown.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the entire reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate. This is the most critical step of the workup to ensure all product is recovered and inorganic waste is removed.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
Add water to the remaining residue and extract the product into an organic solvent (e.g., 3 x Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude aniline can be purified by standard methods such as flash column chromatography on silica gel or recrystallization to yield the pure difluoromethylated aniline.
-
Conclusion
The two-part synthetic route presented in this guide offers a robust, scalable, and reliable pathway for the synthesis of difluoromethylated anilines from common phenolic precursors. The use of sodium chlorodifluoroacetate for the O-difluoromethylation step represents a safe and environmentally conscious choice, while the subsequent nitro group reduction is a classic and highly effective transformation.[4][5] By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently apply these protocols to generate a diverse array of valuable aniline derivatives for applications in drug discovery and materials science.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019–7044. Available at: [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Goti, G., Serrano, E., & Melchor, J. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Omega, 8(34), 30973–30982. Available at: [Link]
-
ResearchGate. (n.d.). Difluoromethylation of Phenols. ResearchGate Publication. Available at: [Link]
-
Prakash, G. K. S., & Hu, J. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(4), 934-936. Available at: [Link]
-
Amant, A. H., Frazier, C. P., & Newmeyer, B. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14(7), 2252-2255. Available at: [Link]
-
Merchant, R. R., Allais, C., & Stephenson, C. R. J. (2019). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. Angewandte Chemie International Edition, 58(51), 18539-18543. Available at: [Link]
-
Li, C., et al. (2020). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science, 11(1), 155-159. Available at: [Link]
-
Read, K. D., & Douglas, A. W. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. RSC Publishing. Available at: [Link]
-
Hu, J. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]
-
Pannecoucke, X. (2019). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Available at: [Link]
-
Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. SYNTHESIS. Available at: [Link]
-
Quora. (2017). How can phenol be converted into aniline? Quora. Available at: [Link]
-
Wang, W., et al. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. Available at: [Link]
-
Kong, F., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(28), 152123. Available at: [Link]
Sources
- 1. Recent Progress on Difluoromethylation Methods [sioc-journal.cn]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Direct synthesis of anilines and nitrosobenzenes from phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. quora.com [quora.com]
Application Note & Protocols: Alternative Synthetic Routes to 4-(Difluoromethoxy)-3-ethoxyaniline from 3-Ethoxy-4-hydroxybenzaldehyde
Abstract
4-(Difluoromethoxy)-3-ethoxyaniline is a valuable substituted aniline building block, crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its structural motifs are found in pharmacologically active compounds, including phosphodiesterase-4 (PDE4) inhibitors.[1] This application note provides a comprehensive guide for researchers, detailing two robust and scalable synthetic pathways to this target molecule, commencing from the readily available and cost-effective starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[2] We present two distinct strategies for converting the aldehyde functionality into the desired aniline group: one via a Beckmann rearrangement of an intermediate oxime, and another employing a Curtius rearrangement of a carboxylic acid derivative. Each route is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific laboratory and scaling requirements.
Introduction: Strategic Overview
The synthesis of highly functionalized aromatic amines is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCHF₂) group, in particular, is of great interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often improving metabolic stability and binding affinity. Our strategic approach begins with the functionalization of the 4-hydroxy position of ethyl vanillin, a widely used flavoring agent, to install the key difluoromethoxy moiety.[3][4] This creates the common intermediate, 3-ethoxy-4-(difluoromethoxy)benzaldehyde , from which our two proposed synthetic routes diverge.
Rationale for Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde is an ideal precursor due to its commercial availability, low cost, and possession of the required 3-ethoxy-4-hydroxy substitution pattern, precluding the need for complex aromatic substitution and regioselectivity control in later steps.
The two pathways explored are:
-
Route A: The Oxime-Beckmann Rearrangement Pathway. This classic transformation converts the aldehyde to an oxime, which then rearranges in the presence of an acid catalyst to a formanilide, followed by hydrolysis to yield the target aniline.
-
Route B: The Carboxylic Acid-Curtius Rearrangement Pathway. This route involves the selective oxidation of the aldehyde to a carboxylic acid, which is then converted to an isocyanate via an acyl azide intermediate. Subsequent hydrolysis or trapping affords the final aniline product.
The overall synthetic plan is visualized below.
Caption: Divergent synthetic pathways to the target aniline.
Synthesis of the Key Intermediate: 3-Ethoxy-4-(difluoromethoxy)benzaldehyde
This initial step is common to both proposed routes. The protocol describes the O-difluoromethylation of a phenolic hydroxyl group.
Mechanistic Insight: The reaction proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor. Sodium chlorodifluoroacetate is a stable, solid reagent that undergoes thermal decarboxylation to generate the electrophilic difluorocarbene.[5][6] The phenolate, formed in situ under basic conditions, acts as a nucleophile, trapping the carbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[5] This method is often preferred for its operational simplicity and the stability of the reagent compared to gaseous alternatives.[6]
Protocol 1: Difluoromethylation of 3-Ethoxy-4-hydroxybenzaldehyde
Caption: Workflow for the synthesis of the key intermediate.
Materials & Reagents:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the resulting suspension and heat the mixture to 100-110 °C.
-
Once the temperature has stabilized, add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) in several small portions over 30 minutes. Causality: Portion-wise addition helps to control the rate of decarboxylation and off-gassing (CO₂), which is critical for safety and reaction efficiency, especially on a larger scale.
-
Maintain the reaction at 100-110 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an equal volume of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3-ethoxy-4-(difluoromethoxy)benzaldehyde as a pale yellow oil.
| Parameter | Expected Value |
| Typical Yield | 75-85% |
| Appearance | Pale yellow oil |
| Purity (by ¹H NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H), 7.4 (m, 2H), 7.2 (d, 1H), 6.6 (t, J=73 Hz, 1H), 4.2 (q, 2H), 1.5 (t, 3H) |
Route A: Synthesis via Beckmann Rearrangement
This pathway utilizes the aldehyde of the key intermediate to form an oxime, which is subsequently rearranged to an amide and hydrolyzed to the target aniline.
Protocol 2A: Oximation of 3-Ethoxy-4-(difluoromethoxy)benzaldehyde
Mechanistic Insight: This is a standard condensation reaction. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step, typically facilitated by a mild base or buffer, yields the corresponding aldoxime.
Procedure:
-
Dissolve 3-ethoxy-4-(difluoromethoxy)benzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and slowly add cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-(difluoromethoxy)benzaldehyde oxime , typically as a white solid, which can often be used in the next step without further purification.
Protocol 3A: Beckmann Rearrangement and Hydrolysis
Mechanistic Insight: The oxime is treated with a strong acid, such as polyphosphoric acid (PPA), which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to the leaving group (in this case, the aryl ring) migrates to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Trapping of this intermediate by water, followed by tautomerization, yields the N-formylaniline (formanilide). Subsequent acidic or basic hydrolysis cleaves the amide bond to furnish the final aniline.
Procedure:
-
Carefully add the 3-ethoxy-4-(difluoromethoxy)benzaldehyde oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
-
Maintain the temperature for 30-60 minutes. The mixture will become a dark, viscous solution.
-
Cool the reaction vessel in an ice bath and very carefully quench the reaction by slowly adding crushed ice. This is a highly exothermic step.
-
The acidic aqueous solution now contains the protonated aniline. To isolate the free base, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) until the pH is strongly basic (pH > 12), keeping the mixture cool in an ice bath.
-
Extract the basified aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to yield This compound .
Route B: Synthesis via Curtius Rearrangement
This alternative pathway first oxidizes the aldehyde to a carboxylic acid, which then undergoes a Curtius rearrangement.
Protocol 2B: Pinnick Oxidation to Carboxylic Acid
Mechanistic Insight: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids that is tolerant of a wide range of other functional groups. It uses sodium chlorite (NaClO₂) as the oxidant. The reaction is typically buffered and run in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions involving the reactive hypochlorite (ClO⁻) byproduct.
Procedure:
-
In a flask, dissolve 3-ethoxy-4-(difluoromethoxy)benzaldehyde (1.0 eq) in tert-butanol.
-
Add 2-methyl-2-butene (3.0 eq).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq).
-
Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Stir for 3-5 hours at room temperature, monitoring by TLC.
-
Upon completion, add water and adjust the pH to ~2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethoxy-4-(difluoromethoxy)benzoic acid , which is often a solid that can be purified by recrystallization.
Protocol 3B: Curtius Rearrangement and Hydrolysis
Mechanistic Insight: The Curtius rearrangement provides a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. The reaction with diphenylphosphoryl azide (DPPA) in the presence of a base converts the carboxylic acid into an acyl azide. Upon heating, the acyl azide loses dinitrogen (N₂) to form a highly reactive acyl nitrene, which immediately rearranges to an isocyanate. In the presence of tert-butanol, the isocyanate is trapped as a stable Boc-protected amine. This protecting group is then easily removed under acidic conditions to reveal the target aniline.[7]
Procedure:
-
To a solution of 3-ethoxy-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with appropriate care.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) for 4-6 hours, or until TLC/LC-MS indicates complete formation of the Boc-protected intermediate.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent like dichloromethane and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate to obtain the crude Boc-protected aniline.
-
To deprotect, dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure, re-dissolve in an organic solvent, and wash with saturated aqueous NaHCO₃ to neutralize the acid and liberate the free amine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield This compound .
Comparative Analysis of Synthetic Routes
| Feature | Route A: Beckmann Rearrangement | Route B: Curtius Rearrangement |
| Number of Steps | 3 (including intermediate synthesis) | 3 (including intermediate synthesis) |
| Key Reagents | Hydroxylamine, Polyphosphoric Acid (PPA) | NaClO₂, DPPA, TFA |
| Reagent Hazards | PPA is highly corrosive and viscous. Quenching is very exothermic. | DPPA is a potentially explosive azide. TFA is highly corrosive. |
| Intermediate Stability | Oxime is generally stable. | Carboxylic acid is stable. Boc-amine is stable. |
| Scalability | Good. PPA handling and quenching can be challenging on a large scale. | Excellent. The use of the Boc-intermediate makes purification straightforward. |
| Overall Yield | Moderate to Good. | Good to Excellent. Often higher yielding and cleaner than the Beckmann. |
| Purification | Can require careful purification to remove rearrangement byproducts. | Purification of the Boc-protected intermediate is often simple. |
Conclusion
This application note has detailed two effective and practical synthetic strategies for the preparation of this compound from the common starting material 3-ethoxy-4-hydroxybenzaldehyde. Both the Beckmann and Curtius rearrangement pathways offer viable solutions for accessing this important building block. The Curtius rearrangement (Route B) is often favored in modern drug discovery settings due to its typically higher yields, cleaner reaction profiles, and the stability of the Boc-protected intermediate, which facilitates purification. However, the Beckmann rearrangement (Route A) utilizes more classical and often less expensive reagents, making it a valuable alternative. The choice between these routes will depend on the specific project goals, available resources, and scale of the synthesis.
References
- Title: Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Title: Preparation method of 4-(difluoromethoxy)aniline.
-
Title: Difluoromethylation of Phenols. Source: Organic Syntheses URL: [Link]
-
Title: Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Source: Semantic Scholar URL: [Link]
-
Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Source: ACS Omega URL: [Link]
-
Title: Simple synthetic route to 4-aminobenzaldehydes from anilines. Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal URL: [Link]
-
Title: Difluoromethylation of Phenols. Source: Organic Syntheses URL: [Link]
-
Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Source: Frontiers in Chemistry URL: [Link]
-
Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Source: Journal of Chemical Education URL: [Link]
-
Title: Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Source: Russian Journal of General Chemistry URL: [Link]
-
Title: Part-I. Synthesis, Characterization and Biological Activity of Aldimines from Benzaldehyde with variedly substituted anilines. Source: Recent Research in Science and Technology URL: [Link]
-
Title: 4-Difluoromethoxy-3-hydroxybenzaldehyde. Source: LookChem URL: [Link]
-
Title: Reduction of nitro compounds. Source: Wikipedia URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-エトキシ-4-ヒドロキシベンズアルデヒド ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Proposed Synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline
Introduction
4-(Difluoromethoxy)-3-ethoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy group. This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This document outlines a detailed, multi-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The proposed pathway is constructed from established, analogous chemical transformations, providing a robust framework for its preparation.
Overall Synthetic Workflow
The synthesis of this compound can be envisioned through a four-step process commencing with a commercially available starting material, 3-ethoxy-4-hydroxybenzaldehyde. The workflow involves the introduction of the difluoromethoxy group, followed by a Baeyer-Villiger oxidation to convert the aldehyde to a phenol, subsequent nitration, and a final reduction of the nitro group to the desired aniline.
Caption: Proposed synthetic pathway for this compound.
Materials and Methods
Reagents and Solvents:
-
3-Ethoxy-4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF₂)
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Methanol (MeOH)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Raney Nickel
-
Hydrazine hydrate
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde
This procedure is adapted from the difluoromethylation of vanillin.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and sodium hydroxide (1.6 equivalents) in DMF.
-
Initial Heating: Heat the reaction mixture to 90°C with continuous stirring for 2 hours to ensure the formation of the sodium phenoxide.
-
Difluoromethylation: Bubble monochlorodifluoromethane gas into the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with deionized water. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers sequentially with saturated sodium carbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)-3-ethoxybenzaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Difluoromethoxy)-3-ethoxyphenol
This step employs a Baeyer-Villiger oxidation to convert the benzaldehyde to a formate ester, which is then hydrolyzed to the corresponding phenol.
-
Oxidation: Dissolve 4-(difluoromethoxy)-3-ethoxybenzaldehyde (1 equivalent) in dichloromethane. Cool the solution in an ice bath and add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Hydrolysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude formate ester in methanol and add a catalytic amount of sodium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(difluoromethoxy)-3-ethoxyphenol.
Step 3: Synthesis of 4-(Difluoromethoxy)-3-ethoxy-6-nitroaniline
This nitration step is based on standard procedures for aromatic compounds.[2][3]
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add 4-(difluoromethoxy)-3-ethoxyphenol (1 equivalent) while stirring.
-
Nitration: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature between 0-5°C.
-
Reaction and Work-up: Stir the reaction mixture at low temperature for 1-2 hours. Pour the mixture over crushed ice and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 4: Synthesis of this compound
The final step involves the reduction of the nitro group to an aniline, which can be achieved via catalytic hydrogenation.[2][4][5]
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(difluoromethoxy)-3-ethoxy-6-nitroaniline (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 2-3 MPa) and stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |
| 1 | Difluoromethylation | CHClF₂, NaOH | DMF | 90 |
| 2 | Baeyer-Villiger Oxidation & Hydrolysis | m-CPBA, NaOH | DCM, MeOH | 0 to RT |
| 3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 |
| 4 | Reduction | Raney Ni, H₂ | Methanol | Room Temperature |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Monochlorodifluoromethane is a gas; ensure the reaction setup is secure.
-
Nitrating agents (nitric and sulfuric acid) are highly corrosive. Handle with extreme care.
-
Catalytic hydrogenation with Raney Nickel and hydrogen gas is potentially explosive. Use appropriate equipment and procedures.
References
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.
- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.
- WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents.
-
4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available at: [Link]
-
4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. Available at: [Link]
-
Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Information. Available at: [Link]
-
p-Phenetidine - Wikipedia. Available at: [Link]
Sources
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 4-(Difluoromethoxy)-3-ethoxyaniline in the Synthesis of Potent Kinase Inhibitors
Introduction: The Growing Importance of Substituted Anilines in Kinase Inhibitor Discovery
In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy is often dictated by the intricate molecular interactions between the inhibitor and the ATP-binding pocket of the target kinase. The design of these inhibitors is a nuanced process, where every functional group can significantly influence potency, selectivity, and pharmacokinetic properties. Among the vast array of chemical scaffolds used in kinase inhibitor synthesis, substituted anilines play a pivotal role as key building blocks. These moieties often serve as crucial "hinge-binding" elements, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
This application note focuses on a particularly valuable, yet underexplored, building block: 4-(Difluoromethoxy)-3-ethoxyaniline . The unique combination of the difluoromethoxy and ethoxy groups on the aniline ring offers a compelling set of properties for medicinal chemists. The difluoromethoxy group, a bioisostere of the methoxy group, can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively impacting oral bioavailability. The adjacent ethoxy group can further fine-tune the electronic and steric profile of the molecule, potentially leading to enhanced selectivity and novel interactions within the kinase active site.
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its incorporation into a potent kinase inhibitor scaffold, and discuss the structure-activity relationships that underscore its utility.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis and downstream applications. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 832740-41-7 | [1] |
| Molecular Formula | C₉H₁₁F₂NO₂ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | General knowledge |
| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [1] |
Synthetic Protocol: Preparation of a CDK4/6 Inhibitor Intermediate
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy in the treatment of certain cancers, particularly HR+/HER2- breast cancer. The following protocol details the synthesis of a key intermediate, 2-chloro-N-(4-(difluoromethoxy)-3-ethoxyphenyl)-5-fluoropyrimidin-4-amine , which is a precursor to potent CDK4/6 inhibitors. This protocol is adapted from methodologies described in patent literature, specifically US 2021/0261546 A1.
Reaction Scheme:
Sources
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions Using 4-(Difluoromethoxy)-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 4-(Difluoromethoxy)-3-ethoxyaniline Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] This group can enhance metabolic stability, improve lipophilicity, and introduce favorable protein-ligand interactions, making it a valuable asset in the development of novel therapeutics.[1]
This compound is a key building block that introduces this valuable difluoromethoxy group alongside an adjacent ethoxy substituent. This particular arrangement of electron-donating and moderately electron-withdrawing groups on the aniline scaffold presents both opportunities and challenges in synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the elaboration of this aniline into a diverse array of complex molecules.[2][3][4]
This comprehensive guide provides detailed application notes and starting-point protocols for the successful implementation of palladium-catalyzed coupling reactions with this compound. The methodologies presented herein are based on established principles of organometallic chemistry and draw upon analogous transformations with structurally related substrates.
I. Mechanistic Fundamentals of Palladium-Catalyzed Cross-Coupling Reactions
A foundational understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The majority of palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway consisting of three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds.[5] Given the presence of the free amino group on this compound, this reaction is a primary transformation of interest. The electron-donating nature of the ethoxy and, to a lesser extent, the difluoromethoxy group, increases the electron density on the aniline nitrogen, enhancing its nucleophilicity.
Protocol: Buchwald-Hartwig Amination of Aryl Halides with this compound
This protocol is a robust starting point for the coupling of various aryl bromides and chlorides.
Reaction Scheme:
Materials:
| Reagent | Role | Typical Loading (mol%) |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor | 1-5 |
| XPhos or RuPhos | Ligand | 1.2 - 6 |
| Sodium tert-butoxide (NaOtBu) | Base | 1.5 - 2.0 equivalents |
| This compound | Nucleophile | 1.0 - 1.2 equivalents |
| Aryl halide (Ar-X) | Electrophile | 1.0 equivalent |
| Toluene or Dioxane | Solvent | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide, this compound, and the anhydrous solvent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are recommended as they promote both the oxidative addition and the reductive elimination steps, which are often rate-limiting.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide is crucial for the deprotonation of the aniline nitrogen to form the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
III. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][4] In the context of this compound, this reaction would typically involve the corresponding aryl halide derivative (e.g., a bromo- or iodo-substituted version of the aniline) or the boronic acid/ester derivative.
Protocol: Suzuki-Miyaura Coupling of (4-(Difluoromethoxy)-3-ethoxyphenyl)boronic Acid with Aryl Halides
This protocol outlines the coupling of the boronic acid derivative of the title compound with various aryl halides.
Reaction Scheme:
Materials:
| Reagent | Role | Typical Loading (mol%) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst | 2-5 |
| Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) | Base | 2.0 - 3.0 equivalents |
| (4-(Difluoromethoxy)-3-ethoxyphenyl)boronic acid | Nucleophile | 1.1 - 1.5 equivalents |
| Aryl halide (Ar-X) | Electrophile | 1.0 equivalent |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solvent System | - |
Step-by-Step Procedure:
-
Reaction Setup: In a suitable flask, combine the aryl halide, (4-(difluoromethoxy)-3-ethoxyphenyl)boronic acid, and the base.
-
Solvent Addition: Add the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst under a counterflow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other Pd(0) or Pd(II) precursors with appropriate ligands can also be used.
-
Base: An aqueous inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent System: A biphasic solvent system is often employed to dissolve both the organic reactants and the inorganic base.
IV. Heck Reaction: Olefin Arylation
The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[6] This reaction can be used to introduce a vinyl group onto the 4-(difluoromethoxy)-3-ethoxyphenyl scaffold, or to couple the corresponding aryl halide with an olefin.
Protocol: Heck Reaction of 1-Bromo-4-(difluoromethoxy)-3-ethoxybenzene with an Alkene
This protocol provides a general method for the arylation of electron-deficient alkenes such as acrylates.
Reaction Scheme:
Materials:
| Reagent | Role | Typical Loading (mol%) |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor | 1-5 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) | Ligand | 2-10 |
| Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | Base | 1.5 - 2.5 equivalents |
| Alkene | Electrophile | 1.0 - 1.5 equivalents |
| 1-Bromo-4-(difluoromethoxy)-3-ethoxybenzene | Nucleophile | 1.0 equivalent |
| DMF or Acetonitrile | Solvent | - |
Step-by-Step Procedure:
-
Reaction Setup: Combine 1-bromo-4-(difluoromethoxy)-3-ethoxybenzene, the alkene, the base, and the palladium catalyst and ligand in a reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A simple palladium salt with a phosphine ligand is often sufficient for the Heck reaction. The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Base: A base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
V. Troubleshooting and Optimization
Palladium-catalyzed coupling reactions can sometimes be challenging. Below are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient base, poor solvent choice, or low reactivity of substrates. | Screen different ligands and bases. Ensure anhydrous and oxygen-free conditions. Increase reaction temperature or time. Use a more active palladium precatalyst. |
| Side Reactions | Homocoupling of the boronic acid (Suzuki), dehalogenation of the aryl halide. | Adjust the stoichiometry of the reactants. Use a less reactive base. Lower the reaction temperature. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents, variations in reaction setup. | Use high-purity, anhydrous solvents and reagents. Ensure consistent and rigorous exclusion of air and moisture. |
VI. Visualizing the Workflow
A logical workflow is essential for the successful execution of these coupling reactions.
Figure 2: A generalized experimental workflow for palladium-catalyzed coupling reactions.
VII. Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. The palladium-catalyzed coupling reactions detailed in this guide provide a powerful toolkit for the derivatization of this important scaffold. While the provided protocols are robust starting points, optimization of reaction conditions may be necessary for specific substrates. A thorough understanding of the reaction mechanisms and the role of each component will facilitate successful and efficient synthesis.
References
-
U.S. National Library of Medicine. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]
-
Fu, G. C. "Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Accounts of Chemical Research, 2008, 41(11), 1555–1564. Available at: [Link]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544. Available at: [Link]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
-
Organic Chemistry Portal. "Heck Reaction." Available at: [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. Available at: [Link]
Sources
- 1. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: A Guide to Incorporating 4-(Difluoromethoxy)-3-ethoxyaniline into Heterocyclic Scaffolds
Introduction: The Strategic Value of the 4-(Difluoromethoxy)-3-ethoxyaniline Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2][3] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl or methoxy groups, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and favorable electronic properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] The this compound scaffold presents a synthetically versatile platform, combining the benefits of the difluoromethoxy group with the reactivity of an aniline, making it a prized building block for accessing novel heterocyclic compounds of therapeutic interest.
This guide provides an in-depth analysis of the chemical properties of this compound and details robust, field-proven protocols for its incorporation into three key heterocyclic systems: quinolines, quinazolines, and benzimidazoles. These scaffolds are ubiquitous in pharmaceuticals, and the methodologies described herein are designed to be both reproducible and adaptable for a wide range of research and development applications.
Physicochemical Profile & Reactivity Analysis
Understanding the inherent properties of this compound is critical for predicting its reactivity and optimizing reaction conditions.
-
Electronic Effects: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aniline nitrogen, making it less nucleophilic than non-fluorinated analogs. Consequently, reactions requiring nucleophilic attack by the aniline may necessitate more forcing conditions, stronger catalysts, or more reactive coupling partners.[5][6] The adjacent ethoxy group, being electron-donating, provides a slight counter-balance to this deactivation, influencing regioselectivity in cyclization reactions.
-
Lipophilicity: The -OCF₂H group significantly increases the lipophilicity of the molecule compared to a corresponding methoxy or hydroxy analog. This property can enhance membrane permeability and improve oral absorption of the final drug compound.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The difluoromethoxy group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy groups (O-dealkylation). This imparts metabolic stability, potentially leading to a longer in vivo half-life for drug candidates.[3][4]
-
Steric Considerations: The ethoxy group ortho to the amine introduces moderate steric hindrance, which can influence the approach of bulky reagents and direct the regiochemical outcome of certain cyclization reactions.
Synthetic Strategies: Building Key Heterocyclic Cores
The electron-deficient nature of this compound guides the choice of synthetic strategy. Classic condensation and cyclization reactions often require adaptation to achieve high yields. The following sections detail protocols for three important classes of heterocycles.
Protocol A: Synthesis of Substituted 4-Hydroxyquinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core, a prevalent motif in numerous bioactive compounds.[7][8][9] The reaction proceeds via an initial condensation of the aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][10]
Workflow Diagram: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of a substituted 4-hydroxyquinoline.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Gently heat the mixture to 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline. Expert Insight: This initial condensation is typically performed neat. The reduced nucleophilicity of the aniline may require slightly longer heating than for electron-rich anilines.
-
Cyclization Setup: To the flask containing the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of aniline). Equip the flask with a reflux condenser.
-
Thermal Cyclization: Heat the mixture to reflux (typically ~250 °C) for 30-60 minutes. The product will often precipitate from the hot solution.
-
Isolation of Ester: Allow the mixture to cool to room temperature. Dilute with a hydrocarbon solvent like hexane or toluene to fully precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with the same solvent to remove the high-boiling reaction medium.
-
Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (NaOH) and heat to reflux for 1-2 hours until the solid dissolves and the ester is fully hydrolyzed.
-
Decarboxylation & Precipitation: Cool the solution in an ice bath and acidify carefully with concentrated hydrochloric acid (HCl) to pH 2-3. The final 4-hydroxyquinoline product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification if necessary.
| Parameter | Recommended Condition | Causality & Notes |
| Aniline:DEEMM Ratio | 1.0 : 1.1 eq | A slight excess of the malonate ester ensures complete consumption of the aniline. |
| Condensation Temp. | 100-120 °C | Facilitates the nucleophilic substitution reaction to form the key intermediate. |
| Cyclization Solvent | Dowtherm A / Diphenyl Ether | High boiling point is essential to provide the activation energy for the 6-electron cyclization.[7] |
| Cyclization Temp. | ~250 °C | Standard temperature for Gould-Jacobs cyclization.[10] |
| Hydrolysis | 10% NaOH (aq), Reflux | Ensures complete conversion of the ethyl ester to the carboxylate salt. |
Protocol B: Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including use as kinase inhibitors in oncology.[11][12] A common route involves the reaction of an aniline with a benzoxazinone, which itself is derived from the corresponding anthranilic acid.[13] This protocol outlines a modern, efficient approach.
Workflow Diagram: Quinazoline Synthesis
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Syntheses of 4-(indole-3-yl)quinazolines: a new class of epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Polymers from 4-(Difluoromethoxy)-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are a prospective guide for the utilization of 4-(difluoromethoxy)-3-ethoxyaniline in the development of novel polymers. As of the latest literature review, no specific studies on the polymerization of this monomer have been published. The methodologies and expected outcomes are based on established principles of polymer chemistry and the known effects of analogous functional groups.
Introduction: The Potential of this compound as a Monomer
This compound is a unique aromatic amine that holds significant promise for the synthesis of novel high-performance polymers. The strategic placement of the difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) groups on the aniline backbone is anticipated to impart a desirable combination of properties to the resulting polymers.
The difluoromethoxy group is a well-known contributor to:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds increase the overall thermal resistance of the polymer backbone.[1]
-
Improved Chemical Resistance: Fluorinated segments are known to be oleophobic and hydrophobic, leading to polymers with reduced solubility in common solvents and increased resistance to chemical attack.[2][3]
-
Low Dielectric Constant: The introduction of fluorine can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.[4]
-
Increased Solubility: In some cases, the introduction of bulky, flexible fluoroalkoxy groups can disrupt polymer chain packing, leading to improved solubility in organic solvents.[1]
The ethoxy group is expected to:
-
Enhance Solubility: The flexible ethyl chain can increase the free volume of the polymer, improving its solubility.[5]
-
Modify Mechanical Properties: The presence of ether linkages can increase the flexibility of the polymer backbone, potentially leading to tougher, less brittle materials.[4][6]
-
Influence Interchain Interactions: The ethoxy group can affect the packing of polymer chains, influencing properties such as the glass transition temperature (Tg) and crystallinity.[5]
This unique combination of substituents makes this compound a compelling candidate for the development of novel polyamides, polyimides, and polyanilines with tailored properties for advanced applications.
Proposed Polymerization Routes
Based on the reactivity of the aniline functional group, several polymerization strategies can be employed. Here, we detail protocols for the synthesis of polyamides, polyimides, and polyanilines.
Synthesis of Polyamides
Aromatic polyamides, or aramids, are known for their exceptional strength and thermal stability.[7][8] The synthesis of polyamides from this compound can be achieved through condensation polymerization with a suitable diacyl chloride.[9][10][11]
Diagram of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of polyamides.
Protocol: Low-Temperature Solution Polycondensation
-
Monomer and Solvent Preparation:
-
Ensure this compound is of high purity (recrystallize if necessary).
-
Use freshly distilled terephthaloyl chloride or isophthaloyl chloride.
-
The solvent, N-methyl-2-pyrrolidone (NMP), should be anhydrous. The addition of lithium chloride (LiCl) is recommended to enhance the solubility of the resulting polyamide.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP containing 5% (w/v) LiCl under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
Slowly add an equimolar amount of the diacyl chloride to the stirred solution.
-
Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Synthesis of Polyimides
Polyimides are renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties.[6] The synthesis typically proceeds via a two-step method involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[6]
Diagram of Polyimide Synthesis Mechanism
Caption: Two-step synthesis of polyimides.
Protocol: Two-Step Polyimide Synthesis
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Cool the solution to 0°C.
-
Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect, wash, and dry the polymer as described for polyamides.
-
Synthesis of Polyanilines (Conducting Polymers)
Oxidative polymerization of aniline and its derivatives can yield electrically conductive polymers.[12][13] The properties of the resulting polyaniline are highly dependent on the substituents on the aniline ring.[12][14]
Diagram of Oxidative Polymerization Workflow
Caption: Workflow for oxidative polymerization of aniline derivatives.
Protocol: Chemical Oxidative Polymerization
-
Reaction Setup:
-
Dissolve this compound in an acidic aqueous solution (e.g., 1 M HCl).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
-
Polymerization:
-
Prepare a separate solution of an oxidizing agent, such as ammonium persulfate, in the same acidic medium, also cooled to 0-5°C.
-
Slowly add the oxidant solution to the aniline solution with vigorous stirring.
-
The reaction mixture will typically change color, indicating the onset of polymerization.
-
Continue stirring at low temperature for 24 hours.
-
-
Isolation and Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the acidic solution, followed by water and methanol, to remove oligomers and residual oxidant.
-
Dry the polymer product under vacuum at 60°C.
-
Characterization of the Novel Polymers
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
| Technique | Purpose | Expected Observations/Insights |
| FTIR Spectroscopy | To confirm the formation of the desired polymer linkages (amide, imide) and the presence of characteristic functional groups. | - Polyamides: Appearance of C=O stretching (amide I) and N-H bending (amide II) bands. - Polyimides: Appearance of characteristic imide carbonyl bands (asymmetric and symmetric stretching). - Polyanilines: Characteristic peaks for quinoid and benzenoid rings. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeating unit. | - Confirmation of the monomer incorporation and the polymer backbone structure. - ¹⁹F NMR will be crucial to confirm the integrity of the difluoromethoxy group. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymers. | - Provides information on the success of the polymerization in achieving high molecular weight polymers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers. | - Determination of the decomposition temperature (Td), indicating the upper-use temperature of the material. The difluoromethoxy group is expected to enhance thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | - Tg provides insight into the polymer's amorphous or semi-crystalline nature and its service temperature range. The ethoxy group may influence Tg. |
Predicted Properties and Potential Applications
The unique combination of the difluoromethoxy and ethoxy groups is anticipated to yield polymers with a novel set of properties.
| Polymer Type | Predicted Properties | Potential Applications |
| Polyamides | - High thermal stability - Good mechanical strength[8] - Improved solubility in organic solvents - Low moisture uptake | - High-performance fibers and films - Advanced composite materials for aerospace and automotive industries[15][16] - Engineering plastics |
| Polyimides | - Excellent thermal stability[6] - Good chemical resistance - Low dielectric constant[4] - Good processability due to enhanced solubility | - Dielectric materials in microelectronics[17] - Gas separation membranes[18] - High-temperature adhesives and coatings |
| Polyanilines | - Moderate electrical conductivity - Good processability and solubility[12][19] - Enhanced environmental stability | - Antistatic coatings - Corrosion-resistant coatings - Materials for chemical sensors[12] |
Conclusion
This compound is a promising, yet unexplored, monomer for the development of a new generation of high-performance polymers. The protocols and insights provided in this document offer a foundational framework for researchers to begin synthesizing and characterizing novel polyamides, polyimides, and polyanilines. The anticipated unique combination of thermal stability, chemical resistance, processability, and tunable electronic properties makes these potential new materials highly attractive for a wide range of advanced applications.
References
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22356-22366. Available at: [Link]
-
Meador, M. A. B. (1998). Polyimides: chemistry & structure-property relationships – literature review. Virginia Tech. Available at: [Link]
- Allcock, H. R., & Kugel, R. L. (1966). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. Inorganic Chemistry, 5(10), 1716-1718.
-
Kim, H., et al. (2026). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 16(1), 1-9. Available at: [Link]
- Mustafin, A. G., et al. (2021). Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity.
-
da Silva, J. C., et al. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(1), 148. Available at: [Link]
- Stejskal, J., & Sapurina, I. (2005). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Pure and Applied Chemistry, 77(5), 815-826.
-
Li, T.-L., et al. (2025). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. ACS Applied Polymer Materials. Available at: [Link]
-
Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(57), 32746-32754. Available at: [Link]
-
LibreTexts. (2020). 3.10: Polyamides. Chemistry LibreTexts. Available at: [Link]
- Kakuchi, T., et al. (2001). Synthesis and Properties of Hyperbranched Polyamides Containing Fluoroalkyl Groups at the Branch Ends. Macromolecules, 34(2), 276-282.
-
Al-Sabagh, A. M., et al. (2017). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. Polymers, 9(12), 690. Available at: [Link]
-
ResearchGate. (n.d.). Preparation sequence of polyimide from dianhydride with diamine. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). How can I synthesize polyamide from diacid chloride?. ResearchGate. Available at: [Link]
-
Griebel, J. J., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10990-11000. Available at: [Link]
-
Li, Y., et al. (2023). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. Journal of Materials Chemistry B, 11(30), 7136-7154. Available at: [Link]
-
ResearchGate. (2025). (PDF) Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. ResearchGate. Available at: [Link]
- O'Connor, B., et al. (2015). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. ACS Applied Materials & Interfaces, 7(46), 25773-25781.
-
Hsiao, S.-H., & Yang, C.-P. (1998). Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. Chemistry of Materials, 10(6), 1573-1579. Available at: [Link]
- Hsiao, S.-H., et al. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 35(8), 677-682.
-
Kim, K.-S., et al. (2001). Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. Macromolecules, 34(23), 7969-7974. Available at: [Link]
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
-
Kurbanova, N. I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(16), 2736. Available at: [Link]
- American Chemical Society. (2012). Advances in Fluorine-Containing Polymers: The State of Fluoropolymers. ACS Symposium Series.
-
Li, Y., et al. (2026). Enhancing the Stability of Ethanol/Water Separation in MFI Zeolite Membranes via PDMS Coating. Langmuir. Available at: [Link]
-
Nakayama, Y., et al. (2019). Fluoroalkyl POSS with Dual Functional Groups as a Molecular Filler for Lowering Refractive Indices and Improving Thermomechanical Properties of PMMA. Polymers, 11(11), 1836. Available at: [Link]
- Gospodinova, N., et al. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(12), 2628-2632.
- Deshpande, N., et al. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Journal of Ovonic Research, 12(1), 27-33.
-
de la Campa, J. G., et al. (2016). Functional Aromatic Polyamides. Polymers, 8(5), 186. Available at: [Link]
- Hamciuc, C., et al. (2001). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 46(9), 1017-1025.
-
Ayad, M. M., et al. (2019). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. International Journal of Polymer Science, 2019, 1-10. Available at: [Link]
- Gore, W. L., & Associates. (2019).
- Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES.
- Save My Exams. (2024).
-
Chen, W.-H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3568. Available at: [Link]
- Gallo, J., et al. (2013). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. Proceedings of SPIE, 8595, 85950R.
-
Liu, T., et al. (2024). Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Applied Polymer Materials. Available at: [Link]
-
Chemistry For Everyone. (2025). What Are Polyamide Properties?. YouTube. Available at: [Link]
- Clark, J. (2015). polyamides - nylon and Kevlar. Chemguide.
- Gnanaprakasam, B., & Milstein, D. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(1), 1682-1685.
-
Jelfs, K. E., et al. (2021). Crosslinked porous polyimides: structure, properties and applications. Polymer Chemistry, 12(40), 5740-5757. Available at: [Link]
- ResearchGate. (2024). (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
Sources
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.ncl.res.in [dspace.ncl.res.in]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. zeusinc.com [zeusinc.com]
- 18. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction intricacies.
Overview of the Synthetic Pathway
The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-ethoxy-4-nitrophenol. This strategy avoids problematic side reactions such as N-alkylation that would occur if starting from an aniline derivative.
-
O-Difluoromethylation: The phenolic hydroxyl group of 2-ethoxy-4-nitrophenol is converted to a difluoromethyl ether. This is typically achieved by generating a phenoxide with a suitable base, which then reacts with a difluorocarbene precursor.
-
Nitro Group Reduction: The nitro group of the resulting 4-(difluoromethoxy)-3-ethoxynitrobenzene intermediate is reduced to the target primary amine.
Technical Support Center: Purification of Halogenated and Substituted Anilines
Welcome to the technical support center for the purification of halogenated and substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining highly pure aniline derivatives. Anilines, particularly those bearing halogen or other substituents, are prone to specific impurities and degradation pathways that can complicate their purification. This resource provides in-depth, field-proven troubleshooting advice and detailed protocols to address these challenges effectively.
Introduction: The Challenge of Aniline Purity
Halogenated and substituted anilines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their utility, however, is often predicated on their purity. The primary challenges in their purification stem from two core chemical properties:
-
Basicity of the Amino Group: The lone pair of electrons on the nitrogen atom imparts basicity, allowing for manipulation through acid-base chemistry. However, this basicity is highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups (like halogens or nitro groups) decrease basicity, while electron-donating groups increase it. This variation directly impacts the effectiveness of extractive purification methods.[1][2]
-
Susceptibility to Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, especially when exposed to air and light. This leads to the formation of highly colored polymeric impurities, which are often the cause of the characteristic dark red or brown color of aged aniline samples.[3][4]
This guide is structured to provide direct answers to common problems, explaining the underlying chemical principles and offering robust, validated protocols.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the purification of halogenated and substituted anilines in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My aniline sample is dark red/brown. What causes this, and can it be removed?
A1: The dark coloration is almost always due to the presence of polymeric oxidation products.[3] Aniline and its derivatives are sensitive to aerial oxidation, a process that is often accelerated by light. The good news is that these colored, high-molecular-weight impurities are non-volatile and can typically be removed by vacuum distillation. Simple filtration is ineffective as the impurities are often dissolved. For solid anilines, recrystallization is often effective.
Q2: Why is my acid-base extraction failing to recover all of my substituted aniline?
A2: This is a common issue and usually relates to the pKa of your specific aniline derivative. The core principle of the extraction is to protonate the basic amino group with an acid (like HCl) to form a water-soluble anilinium salt (R-NH₃⁺Cl⁻).[5] If the aqueous layer isn't sufficiently acidic, the equilibrium will not fully favor the salt, leaving a significant portion of the aniline in the organic layer.
-
The Cause: Halogens and other electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) significantly reduce the basicity (lower the pKa) of the aniline.[6][7] A standard 1M HCl solution may not be acidic enough to fully protonate a weakly basic aniline.
-
The Solution:
-
Check the pKa: Consult a pKa table for anilines.[2][8] As a rule of thumb, the pH of your aqueous acid solution should be at least 2-3 pH units below the pKa of the anilinium ion.
-
Increase Acid Concentration: Use a more concentrated acid solution (e.g., 2M or even 6M HCl) for the extraction to drive the equilibrium towards the anilinium salt. Perform the extraction multiple times (e.g., 3x with fresh aqueous acid) to ensure complete removal.
-
Q3: I'm trying to separate ortho- and para-isomers of a halogenated aniline. What is the best method?
A3: Separating constitutional isomers is a significant challenge because their physical properties (boiling point, solubility) are often very similar.
-
Fractional Distillation: If there is a sufficient difference in boiling points (typically >10-20 °C), careful fractional distillation under reduced pressure can be effective. However, for many haloaniline isomers, this is not the case.
-
Flash Column Chromatography: This is often the most effective method.[9] The subtle differences in polarity between ortho and para isomers can be exploited.
-
Pro-Tip: Amines can streak on silica gel. To mitigate this, add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (e.g., 0.5-1% by volume).[5] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Derivatization/Recrystallization: In difficult cases, you can temporarily convert the anilines into a derivative (e.g., an acetamide). The derivatives may have different crystal packing and solubility properties, allowing for separation by recrystallization. The protecting group is then removed via hydrolysis to yield the pure isomer.[10]
Q4: After purification, my aniline turns colored again within a few days. How can I store it properly?
A4: This indicates continued exposure to oxygen and/or light. Proper storage is critical.
-
Inert Atmosphere: Store the purified aniline under an inert atmosphere (Nitrogen or Argon).
-
Amber Glassware: Use an amber-colored glass bottle or a flask wrapped in aluminum foil to protect it from light.[11]
-
Cold Storage: Store the container in a refrigerator or freezer (if the aniline's freezing point allows) to slow the rate of oxidation.
-
Avoid Headspace: If possible, use a container that is just large enough for the volume of aniline to minimize the amount of air (oxygen) in the headspace.
Part 2: Validated Purification Protocols
Here, we provide detailed, step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for removing neutral or acidic impurities from a basic aniline derivative.
Causality: This method leverages the basicity of the aniline's amino group. By treating the organic solution with aqueous acid, the aniline is selectively converted to its water-soluble hydrochloride salt. Neutral impurities remain in the organic layer, which is then discarded. Subsequent basification of the aqueous layer regenerates the pure, water-insoluble aniline, which can be recovered.[12][13]
Caption: Workflow for purifying anilines via acid-base extraction.
-
Dissolution: Dissolve the crude aniline-containing mixture in an immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1-2M HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the aqueous layer (which contains the anilinium salt) into a clean flask. For thorough extraction, repeat step 2 twice more with fresh portions of aqueous acid, combining all aqueous extracts. The organic layer containing neutral impurities can be discarded.[14]
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (test with pH paper, pH > 12). The aniline will precipitate as a solid or separate as an oil.
-
Recovery: Extract the regenerated aniline back into an organic solvent (e.g., three portions of diethyl ether or DCM).
-
Drying & Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the pure aniline.[14]
Protocol 2: Purification by Vacuum Distillation
This is the method of choice for removing colored polymeric impurities and other non-volatile or high-boiling contaminants from liquid anilines.
Causality: Many anilines have high boiling points at atmospheric pressure, at which temperatures they are prone to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature where the compound is stable.[3][15] The colored, polymeric impurities are non-volatile and remain in the distillation flask.
Sources
- 1. journaleras.com [journaleras.com]
- 2. tsijournals.com [tsijournals.com]
- 3. texiumchem.com [texiumchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. afit.edu [afit.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. academics.su.edu.krd [academics.su.edu.krd]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Optimizing reaction conditions for the difluoromethoxylation of phenols
Welcome to the technical support center for the difluoromethoxylation of phenols. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation and achieve optimal results in your experiments. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when performing the difluoromethoxylation of phenols.
Q1: What is the most common and practical method for the difluoromethoxylation of phenols?
A1: The most prevalent and user-friendly method involves the generation of difluorocarbene (:CF2), which is then trapped by a phenolate anion.[1][2] A widely used and reliable procedure utilizes sodium chlorodifluoroacetate (ClCF2CO2Na) as the difluorocarbene precursor due to its stability, commercial availability, and relatively low toxicity compared to other reagents.[1][3] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF.[1][3]
Q2: How does the electronic nature of the phenol affect the reaction outcome?
A2: The electronic properties of the substituents on the phenol ring can influence the nucleophilicity of the resulting phenolate. Generally, electron-donating groups on the phenol can enhance the nucleophilicity of the phenolate, potentially leading to faster reaction rates. Conversely, strongly electron-withdrawing groups can decrease the nucleophilicity of the phenolate, which might necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion. However, the difluorocarbene itself is an electrophile, and the reaction is often robust enough to tolerate a wide range of electronic modifications on the phenol.
Q3: What are the key safety precautions to consider during this reaction?
A3: While sodium chlorodifluoroacetate is relatively stable, the reaction is typically heated to high temperatures (e.g., 120 °C), which can cause vigorous bubbling as the difluorocarbene is generated.[1][3] It is crucial to perform the reaction in a well-ventilated fume hood and to use a condenser to prevent the escape of volatile reagents and byproducts. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can other functional groups on the substrate interfere with the reaction?
A4: Yes, other nucleophilic functional groups can compete with the phenol for the difluorocarbene. For instance, thiophenols are generally more nucleophilic than phenols and will react preferentially.[4] Aliphatic alcohols can also be difluoromethylated, and chemoselectivity can sometimes be achieved by tuning the reaction conditions.[5] It is important to consider the relative nucleophilicity of all functional groups present on your substrate when planning the experiment.
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the phenol: The base may be too weak or used in insufficient quantity. | 1. Base Selection: Use a strong enough base to fully deprotonate the phenol. Cesium carbonate (Cs2CO3) is often effective.[1][3] Ensure you are using the correct stoichiometry of the base (typically 1.5 equivalents or more).[1][3] |
| 2. Inactive difluoromethylating reagent: The reagent may have degraded due to improper storage. | 2. Reagent Quality: Use a fresh bottle of the difluoromethylating reagent or one that has been stored under appropriate conditions (cool, dry, and away from moisture). | |
| 3. Insufficient reaction temperature or time: The reaction may not have reached the necessary temperature for efficient difluorocarbene generation or may not have been allowed to proceed for a sufficient duration. | 3. Optimize Reaction Conditions: Ensure the reaction reaches the target temperature (e.g., 120 °C for ClCF2CO2Na).[1][3] Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.[1][3] | |
| Formation of multiple byproducts | 1. Presence of other nucleophilic groups: Other functional groups on the starting material may be reacting with the difluorocarbene. | 1. Protecting Groups: If possible, protect other nucleophilic groups before the difluoromethoxylation reaction. |
| 2. Reaction with solvent: The solvent (e.g., DMF) can sometimes react at high temperatures. | 2. Solvent Choice: While DMF is common, consider screening other polar aprotic solvents like DMAc or NMP if solvent-related byproducts are an issue. | |
| 3. Side reactions of difluorocarbene: Difluorocarbene can undergo other reactions, such as insertion into C-H bonds, although this is less common in this context. | 3. Concentration and Stoichiometry: Adjusting the concentration of the reactants and the stoichiometry of the difluorocarbene precursor may help to favor the desired reaction pathway. | |
| Difficulty in product purification | 1. Co-elution with starting material or byproducts: The product may have a similar polarity to other components in the reaction mixture. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| 2. Emulsion formation during workup: The presence of DMF and salts can sometimes lead to emulsions during aqueous extraction. | 2. Workup Modification: Adding brine (saturated NaCl solution) can help to break emulsions.[1][3] Alternatively, a filtration step through Celite before extraction can remove some insoluble materials. |
Visualizing the Reaction: Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Reaction Mechanism
The generally accepted mechanism for the difluoromethoxylation of phenols using sodium chlorodifluoroacetate proceeds through the formation of a difluorocarbene intermediate.
Caption: Proposed mechanism for difluoromethoxylation.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental procedure for the difluoromethoxylation of a phenol.
Caption: General experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from a reliable, peer-reviewed procedure and provides a step-by-step guide for the difluoromethoxylation of a model phenol.[1][3]
Materials:
-
Phenol substrate (1.0 equiv)
-
Cesium carbonate (Cs2CO3, 1.5 equiv)
-
Sodium chlorodifluoroacetate (ClCF2CO2Na, 2.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the phenol).
-
Reagent Addition: Add the sodium chlorodifluoroacetate (2.8 equiv) to the reaction mixture in one portion.
-
Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously.[1][3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[1][3]
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in the removal of residual DMF and salts.[1][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure aryl difluoromethyl ether.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7094-7147. [Link]
-
Lee, J., Hojczyk, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(24), 7978-7991. [Link]
-
Liu, G. K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14781–14789. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. Retrieved from [Link]
-
Lee, J., Hojczyk, K. N., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
-
Shen, X., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965–2978. [Link]
-
ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac-Ir(III)(ppy)3 and the proposed mechanism. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Byproducts in Nitroaromatic Compound Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for professionals engaged in the chemical synthesis and development of aromatic amines. The reduction of nitroaromatic compounds is a cornerstone transformation in medicinal chemistry and materials science. However, the pathway from a nitro group to an amine is deceptively complex, often leading to a variety of undesired byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, improve yield, and ensure the purity of your target compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction is yielding significant amounts of colored impurities, which I suspect are azoxy and azo compounds. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of azoxy and azo byproducts is a classic problem in nitroaromatic reductions and stems from the condensation of reactive intermediates. The reduction of a nitro group (Ar-NO₂) proceeds stepwise through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2] Under neutral or basic conditions, these intermediates can condense with each other, leading to the formation of azoxy (Ar-N(O)=N-Ar) and subsequently azo (Ar-N=N-Ar) compounds.[1][3]
Causality:
-
Condensation of Intermediates: The primary cause is the reaction between the nitroso intermediate (Ar-NO) and the hydroxylamine intermediate (Ar-NHOH).[1]
-
pH Influence: Basic or neutral conditions facilitate this condensation.
-
Reducing Agent: Certain reducing agents, particularly metal hydrides like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), are known to favor the formation of these coupled products with aromatic nitro compounds.[4][5][6]
Troubleshooting Protocol:
-
pH Adjustment: The most effective countermeasure is to run the reaction under acidic conditions. The addition of an acid like HCl or acetic acid ensures that the hydroxylamine intermediate is protonated, preventing it from acting as a nucleophile in the condensation reaction.[7]
-
Choice of Reducing Agent: Switch to a reducing system known for clean conversion to anilines.
-
Metal/Acid: Catalytic amounts of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid are highly effective.[5][7]
-
Catalytic Hydrogenation: Hydrogenation over a palladium, platinum, or nickel catalyst is a very clean method, though it may require optimization of pressure and temperature to avoid accumulation of intermediates.[7][8]
-
-
Temperature Control: Nitro reductions are highly exothermic.[9] Poor temperature control can accelerate side reactions. Ensure adequate cooling and consider a slower addition of the reducing agent to maintain a stable internal temperature.
Q2: I am attempting to synthesize an aniline, but the reaction seems to stall, leaving the N-arylhydroxylamine as the major product. How can I drive the reaction to completion?
A2: Overcoming the Hydroxylamine Kinetic Barrier
The final reduction step, from N-arylhydroxylamine (Ar-NHOH) to the aniline (Ar-NH₂), can be kinetically slower than the preceding steps.[1] This can lead to the accumulation of the hydroxylamine intermediate, which is not only an impurity but can also be toxic and thermally unstable.[1]
Causality:
-
Catalyst Activity: The catalyst may not be active enough under the chosen conditions to efficiently reduce the hydroxylamine.
-
Insufficient Reducing Power: The amount or type of reducing agent may be inadequate for this final, more challenging reduction step.
-
Reaction Conditions: Parameters like hydrogen pressure or temperature may be too low.
Troubleshooting Protocol:
-
Increase Catalyst Loading/Activity:
-
For catalytic hydrogenations, modestly increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).
-
Ensure the catalyst is fresh and active. If it has been exposed to air or poisons, its activity will be diminished.
-
-
Intensify Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 10 °C increments.
-
Pressure: For hydrogenations, increase the H₂ pressure. This increases the concentration of active hydrogen species on the catalyst surface.
-
-
Switch to a Stronger Reducing System: If milder reagents were used initially, consider switching to a more robust system like SnCl₂ or Fe/HCl, which are highly effective for complete reduction.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the hydroxylamine intermediate. Do not stop the reaction based solely on the consumption of the starting nitro compound.
Q3: My substrate contains a halogen (Br, Cl, I), and my catalytic hydrogenation is causing significant dehalogenation. What are my alternatives?
A3: Chemoselective Reduction Strategies
Palladium on carbon (Pd/C) is notorious for its high activity in hydrogenolysis, which cleaves carbon-halogen bonds, leading to dehalogenated byproducts.[5] Achieving chemoselectivity is critical in these cases.
Causality:
-
Catalyst Type: Palladium is highly active for the cleavage of C-X bonds, especially C-I and C-Br.
-
Reaction Conditions: High hydrogen pressure and prolonged reaction times can exacerbate dehalogenation.
Recommended Alternatives & Protocols:
-
Switch Catalyst:
-
Raney Nickel: This is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[5]
-
Platinum(IV) Oxide (PtO₂): Adam's catalyst can sometimes offer better selectivity.
-
-
Use Metal-in-Acid Reduction: This is often the most reliable method for halogenated nitroaromatics.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst (often Pd/C, but under much milder conditions) can sometimes reduce the nitro group selectively without high-pressure H₂ gas, minimizing dehalogenation.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanistic pathway for nitroaromatic reduction, and where do the main byproducts originate?
A1: The reduction of a nitroaromatic compound to an aniline is a six-electron process. The accepted pathway involves a series of two-electron reduction steps. The diagram below illustrates the central pathway and the points where key byproducts branch off.
Caption: General pathway for nitroaromatic reduction.
The primary byproducts—azoxy and azo compounds—arise from the condensation of the nitroso and hydroxylamine intermediates.[1][3] Incomplete reduction leads to the accumulation of hydroxylamine, while over-reduction of other sensitive groups on the molecule can also occur depending on the reagents used.
Q2: How do different classes of reducing agents affect the byproduct profile?
A2: The choice of reducing agent is arguably the most critical factor in controlling selectivity.
| Reducing Agent Class | Common Reagents | Typical Byproducts/Issues | Best For |
| Catalytic Hydrogenation | H₂/Pd-C, H₂/PtO₂, H₂/Raney Ni | Dehalogenation (especially with Pd), over-reduction of other functional groups (alkenes, nitriles).[5] | Clean, high-yield reductions where other reducible groups are absent. |
| Metal in Acid | Fe/HCl, Fe/AcOH, SnCl₂, Zn/HCl | Large amounts of metal waste.[9] Generally very clean in terms of organic byproducts. | Chemoselective reductions, especially for substrates with halogens or other sensitive groups.[5] |
| Metal Hydrides | LiAlH₄, NaBH₄ | Azo compounds (with LiAlH₄).[4][5] Azoxy compounds (with NaBH₄).[6] Not generally recommended for aromatic systems. | Reduction of aliphatic nitro compounds.[4][5] |
| Transfer Hydrogenation | HCOOH, HCOONH₄ with Pd/C | Can still cause dehalogenation, but often less than high-pressure H₂. | Safer, milder alternative to high-pressure hydrogenation.[10] |
| Sulfides | Na₂S, (NH₄)₂S | Can selectively reduce one nitro group in a dinitro compound. Less effective for aliphatic nitro groups.[5] | Selective reduction of polynitroaromatic compounds. |
Q3: Which analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: A multi-technique approach is often necessary for unambiguous identification and quantification.
| Analytical Technique | Purpose | Strengths & Considerations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring. | Excellent for a quick check of starting material consumption and the appearance of new spots. Use different solvent systems to resolve spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity analysis. | The gold standard for quantifying product and byproduct ratios. Requires method development (column, mobile phase).[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components. | Provides molecular weight and fragmentation patterns, aiding in the structural elucidation of unknown byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile components. | Essential for identifying thermally unstable or high molecular weight byproducts like azoxy and azo compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR are definitive for confirming the structure of isolated byproducts. |
Experimental Protocol: Optimizing Reaction Conditions to Minimize Byproducts (Small Scale)
This protocol outlines a systematic approach to finding the optimal conditions for your specific substrate.
Objective: To identify reaction conditions (reagent, temperature, time) that maximize the yield of the desired aniline while minimizing byproduct formation.
Methodology:
-
Setup: Arrange a parallel set of small-scale reaction vials (1-5 mL) with stir bars.
-
Baseline Reaction: In the first vial, run the reaction using your initial, unoptimized conditions. This will be your baseline for comparison.
-
Variable Screening (Example: Metal/Acid Reduction):
-
Vial 2 (Reagent): Use Fe powder with NH₄Cl (a milder acid source) instead of HCl.
-
Vial 3 (Temperature): Run the standard Fe/HCl reaction at a lower temperature (e.g., 40 °C instead of 80 °C).
-
Vial 4 (Solvent): Change the solvent from ethanol to a 1:1 ethanol/water mixture.
-
-
Reaction Monitoring:
-
At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a micro-sample from each vial.
-
Quench the sample in a small amount of saturated NaHCO₃ solution and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate and develop to visualize the reaction progress.
-
-
Analysis:
-
Compare the TLC plates to see which conditions show the cleanest conversion to the desired product spot with the fewest byproduct spots.
-
For the most promising conditions, perform a quantitative analysis using HPLC or GC to determine the precise product-to-byproduct ratio.
-
-
Scale-Up: Once optimal conditions are identified on a small scale, you can confidently scale up the reaction.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting azoxy/azo byproducts.
References
-
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Gevorgyan, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
-
Rav-Rati, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Competishun. (2020). REDUCTION OF NITRO COMPOUNDS IN DIFFERENT MEDIUMS. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]
-
ACS Publications. (n.d.). Notes - The Reduction of Nitrobenzene to Azoxybenzene by Sodium Borohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available at: [Link]
-
PubMed. (n.d.). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. Available at: [Link]
-
ResearchGate. (2025). The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of NB passing through nitroso and hydroxylamine intermediates. Available at: [Link]
-
Vedantu. (n.d.). Azoxybenzene can be obtained by the treatment of nitro-benzene with. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of azo compounds by nanosized iron-promoted reductive coupling of aromatic nitro compounds. Available at: [Link]
-
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]
-
Royal Society of Chemistry. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Strategies to improve the yield of 4-(Difluoromethoxy)-3-ethoxyaniline synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-ethoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction outcomes.
Synthesis Overview: A Three-Stage Approach
The most common and logical synthetic route to this compound proceeds through three primary stages. This guide is structured to address potential challenges at each critical juncture.
Experimental Workflow: Synthesis of this compound
Technical Support Center: A Troubleshooting Guide for Incomplete Nitro Group Reduction
The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This reduction is pivotal for installing a versatile amino group, which serves as a handle for countless subsequent chemical modifications. However, what appears to be a straightforward functional group conversion can often be fraught with challenges, leading to incomplete reactions, low yields, and the formation of undesired side products.
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals who encounter difficulties with nitro group reductions. By understanding the underlying chemical principles and common pitfalls associated with various reduction methods, you can effectively troubleshoot and optimize your reactions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: My nitro reduction has stalled. What are the initial checks I should perform?
When a nitro reduction fails to go to completion, a systematic initial assessment can often pinpoint the issue. Before making significant changes to your protocol, consider the following:
-
Reagent and Catalyst Quality:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): Catalysts can lose activity due to improper storage, exposure to air, or contamination.[2] Ensure your catalyst is from a fresh or reliable batch. The age and quality of your hydrogen source (if using a gas cylinder) should also be verified.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical.[2] Use finely powdered metals and consider pre-activation if necessary. The concentration and quality of the acid are also paramount.
-
Other Reducing Agents (e.g., Sodium Dithionite): Reagents like sodium dithionite (Na₂S₂O₄) can decompose upon storage.[2][3] It is always advisable to use a freshly opened bottle or a reagent that has been stored under appropriate conditions (cool, dry, and under an inert atmosphere).
-
-
Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent is a common reason for incomplete reactions.[2][4] The starting material must be sufficiently soluble for the reaction to proceed efficiently. If your substrate is not fully dissolved, the reaction becomes mass-transfer limited, leading to sluggish or stalled conversions.
-
Reaction Monitoring: How are you monitoring the reaction? Thin-layer chromatography (TLC) is a common method, but it's important to use an appropriate stain (e.g., ninhydrin for the product amine) and to be aware of potential co-spotting. For more complex reaction mixtures, LC-MS or GC-MS can provide a more accurate picture of the components present.
Q2: I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?
The reduction of a nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1][5] The accumulation of these intermediates or their subsequent condensation to form azoxy or azo compounds is a clear indication that the reduction is not proceeding to completion.[1]
To favor the formation of the final amine product, consider the following strategies:
-
Increase Reaction Time or Temperature: In some cases, the intermediates are more difficult to reduce than the starting nitro compound.[2] Extending the reaction time or cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier for the final reduction steps.[2]
-
Optimize Reagent Stoichiometry: For metal-mediated reductions, ensure you are using a sufficient excess of the reducing agent and acid. The stoichiometry should account for all reduction steps.
-
Change the Reducing Agent or Catalyst: Different reducing agents have varying reduction potentials and chemoselectivities.[1][6] If one method is consistently producing side products, switching to an alternative may be beneficial. For example, catalytic hydrogenation is often very effective at achieving complete reduction to the amine.[6]
-
Control the pH: The pH of the reaction medium can significantly influence the reaction pathway.[5] For metal/acid reductions, maintaining a sufficiently acidic environment is crucial. For other reductions, the optimal pH may need to be determined empirically.
Below is a diagram illustrating the stepwise reduction of a nitro group and the potential for side-product formation.
Caption: Stepwise reduction of a nitro group and potential side reactions.
Troubleshooting Specific Reduction Methods
The choice of reduction method often depends on the other functional groups present in the molecule.[7] Here, we address common issues associated with the most frequently used techniques.
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel)
Catalytic hydrogenation is a powerful and clean method for nitro group reduction.[6] However, its effectiveness is highly dependent on the catalyst's activity and the reaction conditions.
Q3: My catalytic hydrogenation is sluggish or incomplete. What should I investigate?
-
Catalyst Deactivation (Poisoning): This is a primary cause of failed hydrogenations.
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly poison noble metal catalysts.
-
Halogens: While often tolerated, some halogenated compounds, particularly those that are easily reduced, can deactivate the catalyst. Raney Nickel is sometimes preferred for substrates with aromatic halogens that are prone to dehalogenation with Pd/C.[6]
-
Other Functional Groups: Certain functional groups can chelate to the catalyst surface and inhibit its activity.
-
-
Insufficient Hydrogen Pressure: For challenging substrates, atmospheric pressure may not be sufficient.[4] Increasing the hydrogen pressure (if your equipment allows) can significantly increase the reaction rate.
-
Poor Mass Transfer:
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate the transport of hydrogen gas to the catalyst surface.
-
Solvent Choice: The solvent plays a crucial role. While THF is a common choice for hydrophobic compounds, the addition of a protic co-solvent like ethanol or acetic acid can often accelerate the reaction.[4]
-
The following workflow can guide your troubleshooting process for catalytic hydrogenation:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl)
These methods are classic, robust, and often tolerate functional groups that are sensitive to catalytic hydrogenation.[1][8] However, they are not without their own set of challenges.
Q4: My reduction with Fe/HCl or SnCl₂/HCl is not working well. What could be the problem?
-
Metal Quality and Activation: The surface of metal powders can oxidize over time, reducing their reactivity. Using fresh, finely divided metal powder is recommended. For less reactive metals, pre-treatment with dilute acid can sometimes be beneficial.
-
Acid Stoichiometry and Concentration: The acid plays a crucial role in activating the metal and protonating the intermediates. Ensure that a sufficient amount of acid is used. For some substrates, the reaction may be slow in dilute acid, and a higher concentration may be required.
-
Workup Issues: A common issue with tin-based reductions is the formation of gelatinous tin salts during the basic workup, which can make product isolation difficult.[1] The Bechamp reduction (Fe/HCl) is often preferred as it generates iron oxides that are easier to filter off.[9]
-
Reaction Temperature: Many of these reductions are exothermic. While some may require heating to initiate or drive to completion, controlling the temperature is important to prevent side reactions.[2]
Data Summary: Comparison of Common Nitro Reduction Methods
| Method | Advantages | Disadvantages | Functional Group Compatibility Notes |
| H₂/Pd/C | Clean (byproducts are H₂O), high yielding, catalytic.[6] | Can reduce other functional groups (alkenes, alkynes, benzyl ethers); catalyst can be pyrophoric; requires specialized equipment for high pressure.[1] | Sensitive to sulfur-containing groups; may cause dehalogenation. |
| Fe/HCl or Fe/NH₄Cl | Inexpensive, robust, good for large-scale synthesis.[1][9] | Stoichiometric amounts of metal required; can be messy to work up.[10] | Generally tolerates a wide range of functional groups. |
| SnCl₂/HCl | Mild and chemoselective for many substrates.[6] | Workup can be problematic due to tin salt formation; tin is a toxic heavy metal.[1][11] | Good for substrates with acid-sensitive groups that might not tolerate stronger acidic conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Useful for substrates incompatible with hydrogenation or strongly acidic conditions; can sometimes be selective for one of multiple nitro groups.[3][6] | Reagent can be unstable; often requires aqueous or biphasic solvent systems.[2] | A good alternative for molecules with easily reducible functional groups. |
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Activity (Pd/C)
This protocol can be used to quickly assess the activity of a batch of Pd/C catalyst using a simple, reliable substrate like nitrobenzene.
-
To a small reaction vial equipped with a magnetic stir bar, add nitrobenzene (1 equivalent), 10% Pd/C (5 mol %), and a suitable solvent (e.g., ethanol).
-
Seal the vial with a septum and purge with nitrogen or argon.
-
Introduce a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).
-
A fully active catalyst should show complete conversion to aniline within a few hours under these conditions.
Protocol 2: Optimizing Solvent Systems for Poorly Soluble Substrates
If your starting material has poor solubility, a systematic screen of solvent systems can identify optimal conditions.
-
Set up several small-scale reactions in parallel in reaction vials.
-
In each vial, place your nitro-containing substrate (e.g., 20 mg) and the chosen reducing agent/catalyst.
-
To each vial, add a different solvent or co-solvent mixture (e.g., THF, EtOH, MeOH, THF/EtOH, EtOH/H₂O, AcOH).
-
Run the reactions under identical conditions (temperature, pressure, stirring).
-
Monitor the progress of each reaction by TLC or LC-MS to identify the solvent system that provides the best conversion rate.
By systematically approaching the problem of incomplete nitro group reduction and understanding the nuances of each method, you can significantly increase your chances of a successful and efficient synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3499–3511. [Link]
-
Ravilova, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Hernández-Vázquez, A., et al. (2021). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. Retrieved from [Link]_
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
Orlandi, M., Benaglia, M., & Porta, R. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 21(11), 1663-1674. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
ResearchGate. (2025). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
- Khan, K., et al. (2011). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 23(12), 5345-5349.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Stability of the Difluoromethoxy Group
Welcome to the technical support center for managing the stability of the difluoromethoxy (-OCF₂H) group. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of this increasingly important functional group. The difluoromethoxy group offers a compelling combination of metabolic stability, modulated lipophilicity, and hydrogen bond donating capabilities.[1][2] However, its stability under various reaction conditions can be a critical consideration during multi-step syntheses.
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices to empower you to anticipate and mitigate potential stability issues, ensuring the integrity of your difluoromethoxy-containing molecules.
Section 1: General Stability Considerations & FAQs
This section addresses fundamental questions regarding the inherent stability of the difluoromethoxy group.
Question: How stable is the difluoromethoxy group in general?
Answer: The difluoromethoxy group is generally considered to be a robust functional group, significantly more stable than a traditional methoxy group, particularly towards oxidative metabolism.[3] This stability is attributed to the strong carbon-fluorine bonds.[4] However, its stability is not absolute and is highly dependent on the specific reaction conditions it is subjected to. Key vulnerabilities include certain strong acidic and basic conditions, and thermal stress.
Question: What are the primary modes of decomposition for the difluoromethoxy group?
Answer: The primary degradation pathways for the difluoromethoxy group are hydrolysis under either acidic or basic conditions, and thermal decomposition. Under harsh acidic conditions, cleavage of the C-O bond can occur. Under basic conditions, hydrolysis can lead to the formation of a formate and fluoride ions. Thermal decomposition, particularly in the presence of glass, has also been reported to be a concern.
Question: Can I predict the stability of the difluoromethoxy group in my specific molecule?
Answer: While general guidelines are helpful, the electronic environment of your molecule can influence the stability of the difluoromethoxy group. Electron-withdrawing groups on an aryl ring can potentially increase the susceptibility of an aryl difluoromethyl ether to nucleophilic attack under basic conditions. Conversely, electron-donating groups may stabilize the ether linkage. It is always recommended to perform small-scale stability studies under your proposed reaction conditions if you have concerns.
Section 2: Troubleshooting Guide for Synthetic Chemists
This section provides specific troubleshooting advice for common challenges encountered during chemical synthesis.
Stability in Acidic Media
Question: I need to remove an acid-labile protecting group (e.g., Boc, t-butyl ether) from my molecule containing a difluoromethoxy group. What conditions should I be cautious of?
Answer: While the difluoromethoxy group is relatively stable to many acidic conditions, you should exercise caution with strong, hot acids, and certain Lewis acids.
-
Protic Acids: Standard conditions for Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are generally well-tolerated. However, prolonged exposure or elevated temperatures with strong acids like HCl or H₂SO₄ can lead to cleavage of the difluoromethoxy ether, similar to the cleavage of other ethers.[5][6][7]
-
Lewis Acids: Be particularly cautious with strong Lewis acids commonly used for ether cleavage, such as boron tribromide (BBr₃).[8][9][10][11][12] BBr₃ is highly effective at cleaving aryl methyl ethers and will likely cleave an aryl difluoromethyl ether as well. If a Lewis acid is required for another transformation, consider milder options and perform the reaction at low temperatures with careful monitoring.
Troubleshooting Protocol: Acid Stability Trial
-
Setup: In separate small vials, dissolve a small amount of your difluoromethoxy-containing compound in the proposed acidic medium (e.g., TFA/DCM, 4M HCl in dioxane).
-
Reaction: Stir the solutions at the intended reaction temperature.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial, quench the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the organic components.
-
Analysis: Analyze the organic extract by LC-MS and ¹⁹F NMR to detect the presence of the starting material and any potential degradation products (e.g., the corresponding phenol).
Question: I am observing cleavage of my aryl difluoromethyl ether when using BBr₃ to deprotect another methyl ether in my molecule. What are my alternatives?
Answer: This is a common challenge due to the high reactivity of BBr₃. Here are some alternative strategies:
-
Alternative Deprotecting Agents: For demethylation, consider using reagents like trimethylsilyl iodide (TMSI) or boron trichloride (BCl₃), which can sometimes offer greater selectivity. However, their compatibility should be tested on a small scale.
-
Protecting Group Strategy: If possible, redesign your synthesis to use protecting groups that can be removed under conditions that are orthogonal to the stability of the difluoromethoxy group. For example, use a benzyl ether which can be removed by hydrogenolysis.
Stability in Basic Media
Question: I need to perform a reaction using a strong base (e.g., NaOH, LDA, n-BuLi). Will my difluoromethoxy group be stable?
Answer: The stability of the difluoromethoxy group in basic media is a significant concern, with evidence of hydrolysis under certain conditions.
-
Aqueous Bases: Strong aqueous bases like NaOH or KOH, especially with heating, can hydrolyze the difluoromethoxy group.[13] The proposed mechanism involves nucleophilic attack on the difluoromethyl carbon, leading to the formation of a formate and fluoride ions.
-
Organometallic Reagents: Caution is advised when using highly nucleophilic organometallic reagents like Grignard reagents or organolithiums.[14][15][16] While direct attack on the difluoromethyl group may be less common, these reagents can deprotonate acidic protons elsewhere in the molecule, potentially leading to undesired side reactions. The compatibility will be highly substrate-dependent.
-
Non-nucleophilic bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally compatible.
Troubleshooting Workflow: Assessing Base Stability
Caption: Decision workflow for base selection.
Stability under Reductive and Oxidative Conditions
Question: Will my difluoromethoxy group be affected by common reduction or oxidation reactions?
Answer: The difluoromethoxy group is generally stable to a wide range of common reducing and oxidizing agents.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C), hydride reagents (e.g., NaBH₄, LiAlH₄), and dissolving metal reductions are typically compatible with the difluoromethoxy group.
-
Oxidation: Common oxidants like m-CPBA, KMnO₄, and ozone are unlikely to affect the difluoromethoxy group directly. However, be mindful of the overall reactivity of your molecule. For instance, harsh oxidation conditions could potentially degrade an aromatic ring bearing a difluoromethoxy group. A recent report has shown that difluorocarbene can be oxidized to carbonyl fluoride, but this is under specific conditions for generating the trifluoromethoxy group and not a typical degradation pathway for a pre-existing difluoromethoxy group.[17][18]
Table: Compatibility of the Difluoromethoxy Group with Common Reagents
| Reagent Class | Reagent Example | Compatibility | Notes |
| Acids | TFA, Acetic Acid | Generally Good | Use at room temperature; monitor for extended reaction times. |
| HCl, H₂SO₄ (conc.) | Moderate | Risk of cleavage, especially with heat. | |
| BBr₃, BCl₃ | Poor | High likelihood of ether cleavage.[8][9][10][11][12] | |
| Bases | TEA, DIPEA, K₂CO₃ | Good | Generally safe for use as a non-nucleophilic base. |
| NaOH, KOH (aq.) | Poor to Moderate | Risk of hydrolysis, especially with heat.[13] | |
| n-BuLi, Grignard | Moderate | Substrate-dependent; risk of deprotonation at other sites.[14][15][16] | |
| Reducing Agents | H₂/Pd, PtO₂ | Good | Generally stable. |
| NaBH₄, LiAlH₄ | Good | Generally stable. | |
| Oxidizing Agents | m-CPBA, H₂O₂ | Good | Generally stable. |
| KMnO₄, O₃ | Moderate | The group itself is stable, but the rest of the molecule may not be. | |
| Palladium Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ | Good | Widely used in cross-coupling reactions with difluoromethoxy-containing substrates. |
Thermal Stability
Question: I need to run a reaction at high temperature. Are there any stability concerns for the difluoromethoxy group?
Answer: Yes, thermal stability can be a concern, particularly when using glass reaction vessels. There is evidence of glass-facilitated thermal decomposition of difluoromethoxy arenes. This decomposition can be autocatalytic. If a high-temperature reaction is necessary, consider using a non-glass reactor (e.g., stainless steel, Hastelloy) or perform a small-scale test to assess thermal stability under your specific conditions.
Experimental Protocol: Monitoring Thermal Stability
-
Sample Preparation: Place a small amount of your compound in a vial made of the same material as your intended reactor (e.g., borosilicate glass).
-
Heating: Heat the sample to the desired reaction temperature under an inert atmosphere.
-
Time Points: At various time points (e.g., 1, 4, 8, 24 hours), cool a sample to room temperature.
-
Analysis: Analyze the sample by ¹⁹F NMR and LC-MS to quantify the amount of remaining starting material and identify any degradation products. The appearance of a signal for fluoride ions in the aqueous workup can be an indicator of decomposition.
Section 3: Analytical Methods for Monitoring Stability
Question: How can I monitor the stability of my difluoromethoxy-containing compound during a reaction?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability of your compound.
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing the difluoromethoxy group. The -OCF₂H group has a characteristic signal (typically a triplet) in the ¹⁹F NMR spectrum. The disappearance of this signal and the potential appearance of new fluorine-containing signals would indicate degradation. The formation of fluoride can also be monitored.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is excellent for separating your starting material from potential degradation products and confirming their identities by mass. A common degradation product to look for would be the corresponding phenol (Ar-OH) from the cleavage of an aryl difluoromethyl ether (Ar-OCF₂H).
-
TLC (Thin-Layer Chromatography): While less definitive, TLC can be a quick and easy way to get a qualitative sense of the reaction's progress. A significant change in the Rf value or the appearance of a new spot could indicate the formation of the more polar phenol degradation product.
Diagram: Analytical Workflow for Stability Monitoring
Caption: Workflow for monitoring difluoromethoxy group stability.
References
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. [Link]
-
Yang, S., et al. (2025). Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Organic Process Research & Development. [Link]
-
Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Xiao, J.-C., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Mechanochemical Difluoromethylation of Phenols. (2026). ResearchGate. [Link]
-
Lei, A., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. [Link]
-
Deconstructive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. (n.d.). CCS Chemistry. [Link]
-
Oxidation of difluorocarbene and subsequent trifluoromethoxylation. (2025). ResearchGate. [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022). ResearchGate. [Link]
-
Ether cleavage with strong acids. (2018). YouTube. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. [Link]
-
Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. (n.d.). JNAS. [Link]
-
Organometallic Reagents. (2020). Chemistry LibreTexts. [Link]
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
-
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (2015). CORE. [Link]
-
ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. (2025). ResearchGate. [Link]
-
Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. [Link]
-
Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. [Link]
-
Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. (n.d.). Sci-Hub. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Zafrani, A., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry. [Link]
-
Making Fluorination Chemistry Safer and Easier. (2021). Charles River Laboratories. [Link]
-
18.9: Organometallic Reagents. (2019). Chemistry LibreTexts. [Link]
-
(PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. (2025). ResearchGate. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. sci-hub.box [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Identifying and characterizing impurities in 4-(Difluoromethoxy)-3-ethoxyaniline by HPLC-MS
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with practical, in-depth guidance on the analysis of 4-(Difluoromethoxy)-3-ethoxyaniline. This resource moves beyond simple protocols to explain the reasoning behind the methodologies, empowering you to effectively identify, characterize, and troubleshoot impurities.
Introduction: The Criticality of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities above specific thresholds.[3][4][5] This guide focuses on leveraging High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), the cornerstone technique for modern impurity analysis, to meet and exceed these regulatory expectations.[6][7][8]
Section 1: Understanding Potential Impurities in this compound
A robust analytical method is built upon a foundational understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, which form during storage or handling.[2]
Q1: What are the likely process-related impurities I should look for?
Process-related impurities are artifacts of the chemical synthesis. Based on common synthetic pathways for substituted anilines, you should anticipate several types.[9][10] A plausible synthesis for this compound involves the reduction of a nitro-aromatic precursor.[11]
Causality: Each step in a synthesis—from starting materials to the final reaction—is a potential source of impurities. Incomplete reactions, side reactions, and residual reagents or catalysts are the primary contributors.[2]
Table 1: Potential Process-Related Impurities
| Impurity Type | Potential Structure/Identity | Expected m/z [M+H]⁺ | Rationale for Presence |
| Starting Material | 1-(Difluoromethoxy)-2-ethoxy-4-nitrobenzene | 234.05 | Incomplete reduction of the nitro group. |
| Starting Material | 4-Nitrophenol or 3-Ethoxy-4-nitrophenol | 140.03 / 184.05 | Precursors to the difluoromethoxylation/ethoxylation steps.[11] |
| Intermediate | Isomeric anilines (e.g., 3-(Difluoromethoxy)-4-ethoxyaniline) | 204.08 | Non-selective reactions during synthesis can produce positional isomers. |
| By-product | De-ethoxylated impurity (4-(Difluoromethoxy)aminophenol) | 176.05 | Cleavage of the ethyl group under harsh reaction conditions. |
| By-product | De-difluoromethoxylated impurity (3-Ethoxy-4-aminophenol) | 156.08 | Cleavage of the difluoromethoxy group. |
| By-product | Dimerization products | >400 | Oxidative coupling of two aniline molecules. Aniline itself can slowly oxidize and resinify in air. |
Q2: What types of degradation products might form, and how can I generate them for identification?
Degradation products form when the drug substance is exposed to stress conditions like heat, light, humidity, acid, base, and oxidation.[12] Performing forced degradation studies is a regulatory requirement (ICH Q1A) and the most effective way to predict and identify potential degradants.[3][12]
Expert Insight: The aniline functional group is susceptible to oxidation, which can lead to colored impurities and polymeric by-products.[13] The ether linkages (ethoxy and difluoromethoxy) may be susceptible to hydrolysis under strong acidic or basic conditions.
Protocol: Forced Degradation Study A forced degradation study intentionally stresses the sample to produce degradants. The goal is to achieve 5-20% degradation of the main peak.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Store the solid powder and the stock solution at 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose the solid powder and the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours) for 7 days.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your developed HPLC-MS method.
Section 2: HPLC-MS Method Development and Troubleshooting Guide
A well-developed HPLC method is crucial for separating all potential impurities from the main compound and from each other.[15]
Q3: Where do I start with HPLC-MS method development for this compound?
Starting Point Rationale: A reversed-phase C18 column is the workhorse for pharmaceutical analysis due to its versatility with moderately polar compounds like anilines. A gradient elution is essential for impurity profiling to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (like dimers) are eluted and resolved within a reasonable time.[6]
Table 2: Recommended Starting HPLC-MS Parameters
| Parameter | Recommended Condition | Rationale & Expert Tip |
| Column | C18, 100 x 2.1 mm, 1.8 µm | A sub-2 µm particle size provides high efficiency and resolution. A shorter column length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the aniline ([M+H]⁺), improving ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity (lower backpressure) and often provides sharper peaks. |
| Gradient | 5% to 95% B over 15 minutes | A wide gradient ensures elution of a broad range of impurities. Hold at 95% B for 2-3 minutes to elute any highly retained compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering pressure) and can improve peak shape and efficiency. |
| Injection Vol. | 2 µL | Small injection volumes prevent column overloading, which is critical for maintaining good peak shape. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The basic aniline group readily accepts a proton, making ESI+ the ideal mode for sensitive detection. |
| MS Scan Mode | Full Scan (m/z 100-600) and data-dependent MS/MS | Full scan detects all ions, while data-dependent MS/MS provides fragmentation data for structural elucidation of impurities as they elute. |
Troubleshooting Common Issues
Q4: My peaks are tailing or showing poor shape. What should I do?
Peak tailing for a basic compound like an aniline is often caused by secondary interactions with acidic silanols on the silica surface of the HPLC column.
Workflow: Troubleshooting Poor Peak Shape
Sources
- 1. veeprho.com [veeprho.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. veeprho.com [veeprho.com]
- 11. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pharmatutor.org [pharmatutor.org]
- 15. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Column Chromatography Methods for the Separation of Aniline Isomers
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the unique challenges of separating aniline isomers. Aniline and its derivatives are foundational in numerous industries, but their structural similarities make achieving baseline separation a complex task. This document moves beyond simple protocols to explain the underlying principles and causality, empowering you to develop robust, reliable, and efficient separation methods.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions encountered during the initial stages of method development for aniline isomer separation.
Q1: What are the primary chromatographic modes for separating positional aniline isomers (e.g., ortho-, meta-, para-nitroaniline)?
A1: The choice of chromatographic mode is dictated by the specific physicochemical properties of the isomers. The three primary modes are:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. It separates molecules based on hydrophobicity. While positional isomers have identical hydrophobicity in bulk, subtle differences in their dipole moments and ability to interact with the stationary phase allow for separation. C18 and C8 columns are frequently used, often with a mobile phase of acetonitrile or methanol and water.[1] For enhanced selectivity with challenging isomers, specialized stationary phases like cyclodextrin-bonded silica can be highly effective, as they provide an additional separation mechanism based on the inclusion of the isomers into the cyclodextrin cavity.[2][3]
-
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar, organic mobile phase. NP-HPLC separates compounds based on polarity. It can be particularly effective for separating aniline isomers where differences in polarity are more pronounced, such as nitroanilines.[2] However, this technique is highly sensitive to the water content in the mobile phase, which can lead to retention time variability if not carefully controlled.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often considered a variant of normal-phase, HILIC uses a polar stationary phase with a high-concentration organic mobile phase containing a small amount of aqueous solvent. It is excellent for polar compounds that are weakly retained in reversed-phase mode. For highly polar aniline derivatives, HILIC can offer unique selectivity.
Q2: How does mobile phase pH impact the separation of aniline isomers?
A2: Mobile phase pH is a critical parameter because aniline and its derivatives are basic compounds. The amino group (-NH₂) has a pKa of approximately 4.6.
-
At pH < pKa (e.g., pH 2.5-3.5): The amino group is protonated (-NH₃⁺), making the molecule more polar and water-soluble. In RP-HPLC, this leads to reduced retention. Protonating the analyte can also mitigate undesirable interactions with acidic silanol groups on the silica surface, reducing peak tailing.
-
At pH > pKa (e.g., pH 6-8): The amino group is in its neutral, non-ionized form (-NH₂). This makes the molecule less polar, increasing its retention in RP-HPLC. However, at neutral or basic pH, free silanol groups on the stationary phase can become deprotonated (SiO⁻), leading to strong electrostatic interactions with any remaining protonated aniline, causing significant peak tailing.[5]
Therefore, for RP-HPLC, a common strategy is to use a low-pH mobile phase (e.g., with 0.1% formic or phosphoric acid) to ensure the aniline is in a single, protonated state and to suppress silanol activity.[6]
Q3: When is chiral chromatography necessary, and what are the key considerations?
A3: Chiral chromatography is required only when you need to separate enantiomers—non-superimposable mirror-image isomers.[7] This is crucial in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.[8] Positional isomers like o-, m-, and p-chloroaniline are diastereomers and do not require chiral methods.
Key considerations for chiral separations include:
-
Chiral Stationary Phase (CSP): This is the most common approach, where a chiral selector is immobilized on the stationary phase.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely popular and versatile.[7]
-
Mobile Phase: The choice of mobile phase (both the organic solvent and any additives) is critical for achieving selectivity. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[8]
-
Technique: Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. SFC is often faster and considered a "greener" technique.[5]
Q4: Can Ion-Exchange Chromatography (IEC) be used for aniline isomers?
A4: Yes, IEC is a viable and powerful technique. Since anilines are basic, they will be positively charged at a pH below their pKa. This allows them to be separated on a cation-exchange column, which has negatively charged functional groups.[9][10] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound analytes.[11] This method can offer very different selectivity compared to reversed-phase or normal-phase chromatography and can be particularly useful for complex mixtures or for isolating trace amounts of an isomer.
Section 2: Troubleshooting Guide
This guide is formatted to address specific experimental problems with causal explanations and actionable solutions.
Problem: I have poor resolution or complete co-elution of my positional isomers on a C18 column.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Insufficient Selectivity | The primary separation mechanism (hydrophobicity) is not sufficient to differentiate the subtle structural differences between the isomers. | 1. Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties (methanol is a proton donor, acetonitrile is a proton acceptor) can alter interactions with the stationary phase and improve selectivity.[12] 2. Optimize Mobile Phase Composition: Perform a gradient analysis to scout for an optimal isocratic condition, or optimize the gradient slope for better separation. 3. Change the Stationary Phase: Switch to a phenyl-type column to introduce π-π interactions, which can be highly selective for aromatic compounds. Alternatively, a cyclodextrin-based column can provide separation based on inclusion complexation.[2] |
| Suboptimal Temperature | Temperature affects mobile phase viscosity, analyte mass transfer, and interaction kinetics with the stationary phase. | Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Higher temperatures decrease viscosity and can improve peak efficiency, but may reduce retention and selectivity. Lower temperatures can sometimes enhance selectivity.[5] |
Problem: My aniline peaks show significant tailing.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Secondary Silanol Interactions | The basic amino group of aniline interacts strongly with acidic residual silanol groups (Si-OH) on the silica backbone of the stationary phase. This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing a tailed peak. | 1. Lower the Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. At a low pH (~2.5-3.5), the aniline is protonated (NH₃⁺) and the silanols are non-ionized, minimizing the unwanted interaction.[5] 2. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) into the mobile phase. This "sacrificial" base will preferentially interact with the active silanol sites, masking them from the aniline analyte. 3. Use a Modern, End-Capped Column: Employ a high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian (often tailed) peak shape. | Reduce the concentration of your sample and re-inject. If the peak shape improves, mass overload was the issue. |
Problem: My retention times are unstable and drifting between runs.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Insufficient Column Equilibration | The stationary phase requires sufficient time to equilibrate with the mobile phase. If a gradient was run previously or the mobile phase was changed, the column chemistry may not be stable at the start of the injection. | Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. Monitor the baseline; a stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Change | In a multi-solvent mobile phase, the more volatile component (e.g., acetonitrile) can evaporate over time, changing the solvent ratio and thus the elution strength. | Keep mobile phase bottles capped. Prepare fresh mobile phase daily. If using an online mixer, ensure the degasser is functioning correctly.[13] |
| Water Contamination (Normal-Phase) | In NP-HPLC, the polar stationary phase is extremely sensitive to trace amounts of water in the non-polar mobile phase. Water acts as a strong modulator of retention. | Use HPLC-grade solvents with low water content. Consider pre-saturating your mobile phase with water to a controlled level to maintain consistent hydration of the stationary phase.[4] |
Section 3: Method Development & Experimental Protocols
The following diagrams and protocols provide logical starting points for your experiments.
Method Development Workflow for Positional Isomers
This workflow outlines a systematic approach to developing a separation method for achiral aniline isomers.
Caption: A systematic workflow for developing an RP-HPLC method for aniline isomers.
Troubleshooting Logic for Peak Tailing
This diagram provides a decision tree for diagnosing and solving peak tailing issues.
Caption: A troubleshooting flowchart for diagnosing the cause of peak tailing.
Protocol 1: RP-HPLC Separation of Nitroaniline Isomers
This protocol serves as a robust starting point for separating ortho-, meta-, and para-nitroaniline.
-
Column: C18 stationary phase (e.g., 25 cm x 4.0 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/Water (70:30, v/v).[1]
-
Note: For improved peak shape, consider adding 0.1% formic acid to both the water and acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Ambient).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve standards in the mobile phase. Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[4]
Protocol 2: Chiral Separation of a Substituted Aniline Derivative
This is a general protocol for screening for the chiral separation of an aniline derivative with a stereocenter.
-
Column: Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak® series).
-
Mobile Phase (Normal Phase Mode): Hexane/Isopropanol (90:10, v/v).
-
Optimization: Vary the ratio of Hexane/Isopropanol. Small changes can have a large impact on selectivity.
-
-
Mobile Phase (Reversed-Phase Mode): Acetonitrile/Water or Methanol/Water.
-
Optimization: The choice of organic modifier is critical. Test both to see which provides better separation.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte.
References
- Thermo Fisher Scientific. (2016). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances.
- ResearchGate. (n.d.).
- Waters Corporation. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8)
- Taylor & Francis Online. (n.d.). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Gold Biotechnology. (2024, December 10).
- Cytiva Life Sciences. (2020, December 31).
- Agilent Technologies. (2007, October 11).
- Phenomenex. (n.d.).
- International Journal of Research in Engineering and Science. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chemistry LibreTexts. (2023, January 24). 28.
- BenchChem. (n.d.).
- LCGC International. (2023, January 19).
- News-Medical.Net. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR versus Chromatographic Techniques for 4-(Difluoromethoxy)-3-ethoxyaniline
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(Difluoromethoxy)-3-ethoxyaniline, a potential building block in medicinal chemistry, establishing an accurate and reliable purity profile is a critical first step. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—against traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, deliver a field-proven experimental protocol for qNMR, and present a data-driven comparison to guide researchers and quality control professionals in making informed analytical choices.
Section 1: The Principle of Quantitative NMR (qNMR) - A First-Principles Approach
Unlike chromatographic methods that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method. Its power lies in a fundamental principle of NMR spectroscopy: under properly controlled experimental conditions, the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This allows for the direct quantification of a compound against a certified internal standard (IS) of a different chemical structure, eliminating the need for a specific, highly characterized standard of the analyte itself.[3][4]
This unique characteristic positions qNMR as a powerful tool for assigning purity to new chemical entities and for certifying reference standards. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) both recognize the utility of NMR for quantitative purposes, outlining the necessary conditions for its application.[2][5][6][7][8]
Why Causality Matters in qNMR Experimental Design
The validity of a qNMR result is entirely dependent on ensuring the direct proportionality between signal integral and molar concentration. This is not a default state and requires deliberate experimental design. The most critical parameter is the relaxation delay (D1) , which is the time between successive radiofrequency pulses. Each nucleus requires a certain amount of time (the spin-lattice relaxation time, T1) to return to thermal equilibrium after being excited by a pulse. To achieve accurate quantification, the relaxation delay must be set to at least five to seven times the longest T1 of any nucleus being measured (both in the analyte and the internal standard). Failure to do so results in signal saturation, where incompletely relaxed nuclei give a diminished signal in subsequent scans, leading to an underestimation of the purity.
Section 2: Method Development & Protocol for this compound
The successful application of qNMR hinges on a systematic approach to method development. Here, we detail the causal choices behind creating a robust protocol for this compound.
Step 1: Selection of the Internal Standard (IS)
The choice of IS is paramount. It must be a high-purity (typically >99.5%, certified), non-volatile solid that is chemically inert towards the analyte.[1] Crucially, its NMR signals must be sharp and located in a region of the spectrum free from any signals from the analyte or solvent impurities.[9]
For the ¹H qNMR of this compound, Maleic Acid is an excellent choice. It provides a sharp singlet for its two olefinic protons around 6.3-6.5 ppm (in DMSO-d₆), a region typically clear of signals from the analyte.
| Property | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Structure | ![]() | ![]() |
| Molecular Weight | 203.18 g/mol | 116.07 g/mol |
| Key ¹H Signals | Aromatic (Ar-H), Ethoxy (-OCH₂CH₃), Difluoromethoxy (-OCHF₂) | Olefinic (=CH), Carboxylic Acid (-COOH) |
| Quantification Signal | Aromatic protons (well-resolved) | Olefinic protons (~6.3-6.5 ppm singlet) |
| Number of Protons (N) | TBD from selected signal | 2 |
Step 2: Selection of Solvent and Quantification Signals
The solvent must completely dissolve both the analyte and the IS without reacting with either. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high dissolving power for a wide range of organic molecules.
For quantification, we must select signals that are:
-
Well-resolved: Baseline separation from other signals.
-
Free of overlap: No interference from impurity or solvent signals.
-
Representative: Arising from protons unique to the respective molecules.
For this compound, the aromatic protons are good candidates. For Maleic Acid, the two equivalent olefinic protons provide a strong, sharp singlet.
Step 3: Experimental Workflow and Protocol
The following diagram outlines the complete workflow for qNMR purity assessment.
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocol:
-
Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of certified Maleic Acid (>99.5% purity) into a clean, dry glass vial using an analytical balance with 0.01 mg readability.[10] Record the weights precisely.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly to ensure complete dissolution of both solids.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Set the experiment parameters as shown in the table below. The long relaxation delay is critical for accuracy.
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton (e.g., 'zg30' or 'zg90') | Simple, robust pulse sequence for quantification. |
| Pulse Angle | 30-90° | A 90° pulse maximizes signal per scan; a 30° pulse allows for a shorter relaxation delay if T1 values are very long. |
| Relaxation Delay (D1) | ≥ 30 seconds | Ensures >99.9% T1 relaxation for most organic molecules, preventing signal saturation. This is a conservative value to ensure accuracy without prior T1 measurement. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures sufficient digital resolution for accurate integration. |
| Number of Scans (NS) | ≥ 16 | Signal-averaging to achieve a Signal-to-Noise ratio (S/N) > 150:1 for the signals to be integrated.[2] |
| Temperature | 298 K (25 °C) | Stable temperature ensures consistent signal positions and lineshapes. |
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing:
-
Apply a Fourier Transform to the FID.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Integrate the chosen signal for the analyte (e.g., a well-resolved aromatic proton) and the singlet for the Maleic Acid IS.
-
Step 4: Purity Calculation
The mass percent purity of the analyte (Purityₐ) is calculated using the following equation, which directly relates the integrals to the molar quantities.[2][9][11]
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ, Iᵢₛ : Integral values for the analyte and internal standard.
-
Nₐ, Nᵢₛ : Number of protons for the respective integrated signals (e.g., Nₐ=1 for a single Ar-H, Nᵢₛ=2 for Maleic Acid).
-
MWₐ, MWᵢₛ : Molecular weights of the analyte and internal standard.
-
mₐ, mᵢₛ : Weighed masses of the analyte and internal standard.
-
Purityᵢₛ : Certified purity of the internal standard (e.g., 99.8%).
Section 3: Comparative Analysis - qNMR vs. HPLC
While HPLC is the workhorse of purity analysis in most labs, qNMR offers distinct advantages, particularly for characterizing new materials where a specific reference standard is unavailable. The choice between them depends on the specific analytical goal.
Caption: Conceptual Comparison of qNMR and Chromatography.
Performance Characteristics: Head-to-Head Comparison
The following table summarizes a typical comparison based on experimental data and established principles.[11][12][13][14]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Supporting Rationale & Data |
| Method Type | Primary (Ratio) Method | Relative Method | qNMR provides a direct measure of molar ratios.[3] HPLC requires a standard of the same analyte for calibration. |
| Reference Standard | Requires a certified standard of a different compound. | Requires a highly pure, certified standard of the same analyte. | This is a key advantage of qNMR for novel compounds where no standard exists. |
| Selectivity | Excellent. Full spectrum provides structural confirmation. | Good. Based on retention time; co-elution is possible. | NMR provides unambiguous identification alongside quantification. |
| Speed (per sample) | Fast (~15-20 min). No calibration curve needed. | Slower (~30-60 min). Requires calibration curve preparation and run time. | qNMR is often more convenient in the method development phase.[12][13] |
| Precision (RSD) | Typically < 1.0% | Typically < 1.0% | Both methods can achieve high precision when properly validated.[14] |
| Accuracy | High, traceable to SI units. | High, dependent on the accuracy of the reference standard. | qNMR is considered a metrological method.[6] |
| Sensitivity (LOD/LOQ) | Moderate (mg range). | Excellent (µg to ng range). | HPLC is superior for trace-level impurity analysis.[11][12] |
| Solvent Consumption | Very Low (~0.7 mL per sample). | High (often >1 L per sequence). | qNMR is an environmentally friendlier "green" chemistry technique.[11][12] |
| Method Validation | Governed by USP <761> and ICH Q2(R1).[5][15] | Governed by USP <621>, Ph. Eur. 2.2.46, and ICH Q2(R1).[15][16][17] | Both methods must undergo rigorous validation for use in a regulated environment.[18][19] |
Section 4: Conclusion - An Integrated Analytical Strategy
For the purity assessment of this compound, qNMR and HPLC are not mutually exclusive but are complementary techniques.
-
qNMR is the superior method for:
-
Absolute Purity Assignment: When a certified reference standard of the analyte does not exist.
-
Rapid Quantification: When a fast, accurate result is needed without extensive calibration.
-
Structural Confirmation: Simultaneously confirming the identity and purity of the main component.
-
-
HPLC remains essential for:
-
Trace Impurity Profiling: Detecting and quantifying low-level impurities that may be below the detection limit of qNMR.
-
Routine QC: In a production environment with an established reference standard, HPLC is easily automated for high-throughput analysis.
-
A comprehensive quality control strategy should leverage qNMR to accurately assign the purity of a primary reference standard of this compound. This well-characterized standard can then be used to develop and validate a more sensitive HPLC method for routine release testing and stability studies, ensuring a complete and robust understanding of the material's purity profile.
References
-
Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
ResearchGate. (2019). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Semantic Scholar. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
-
Chenomx. (2017). Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. [Link]
-
University of Illinois Urbana-Champaign. Purity by Absolute qNMR Instructions. [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
Scribd. 2.2.33. Nuclear Magnetic Resonance Spectrometry. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Ph. Eur. Reference Standard. 2.2.46. Chromatographic separation techniques. [Link]
-
Scribd. Usp-Nf 761 Nuclear Magnetic Resonance Spectros. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
Reddit. Good fluorine NMR internal standards?. [Link]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
European Pharmacopoeia 7.0. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
SciSpace. (2011). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. scribd.com [scribd.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. usp.org [usp.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. uspbpep.com [uspbpep.com]
- 8. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 17. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 4-(Difluoromethoxy)-3-ethoxyaniline
This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Difluoromethoxy)-3-ethoxyaniline. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justification for methodological choices and practical, step-by-step protocols.
Introduction: The Analytical Challenge
This compound is an aromatic amine, a class of compounds frequently encountered as pharmaceutical intermediates or building blocks. The precise and accurate quantification of this analyte is critical for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their formulations. The development of a stability-indicating analytical method is paramount, as it must be able to distinguish the intact analyte from any potential degradation products that may form under various stress conditions.[1][2][3]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[4][5] This guide will focus on a comparative approach to developing a reversed-phase HPLC (RP-HPLC) method, a technique widely used for its applicability to a broad range of analytes.
HPLC Method Development: A Rationale-Driven Approach
The objective of method development is to establish a set of chromatographic conditions that provide adequate separation and detection of the analyte of interest. Our strategy will be guided by the physicochemical properties of this compound and established chromatographic principles.
Analyte Characterization
-
Structure: this compound possesses a polar aromatic structure due to the presence of the primary amine (-NH2), ethoxy (-OCH2CH3), and difluoromethoxy (-OCHF2) functional groups.
-
Solubility: The presence of polar functional groups suggests solubility in polar organic solvents such as methanol and acetonitrile.
-
Chromophoric Properties: The benzene ring imparts UV-absorbing properties, making UV detection a suitable choice for HPLC analysis.
Initial Chromatographic Conditions: A Comparative Analysis
Given the polar nature of the analyte, reversed-phase HPLC is the logical starting point.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6][7]
| Parameter | Alternative 1 (Conservative Start) | Alternative 2 (Enhanced Retention for Polar Analytes) | Rationale & Justification |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl | C18 is a general-purpose, non-polar stationary phase and a good initial choice. A Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be beneficial for separating aromatic compounds. |
| Mobile Phase | Acetonitrile:Water | Methanol:0.1% Formic Acid in Water | Acetonitrile is a common organic modifier in RP-HPLC. The addition of a small amount of acid, like formic acid, can protonate the analyte's primary amine group, leading to better peak shape and retention. Methanol is an alternative organic modifier that can provide different selectivity compared to acetonitrile. |
| Detection Wavelength | 254 nm | 280 nm | A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. 254 nm and 280 nm are common starting points for aromatic compounds. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may also affect column stability. |
Method Optimization Workflow
The initial conditions are systematically optimized to achieve the desired chromatographic performance, specifically targeting:
-
Symmetrical peak shape (Tailing factor close to 1)
-
Adequate retention time (k' between 2 and 10)
-
Resolution from any impurities or degradants
Caption: A workflow diagram illustrating the iterative process of HPLC method development.
Method Validation: Ensuring Fitness for Purpose
Once an optimized method is developed, it must be validated to demonstrate its suitability for the intended purpose.[8][9][10] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][11] To demonstrate specificity for a stability-indicating method, forced degradation studies are essential.[1][2][3][13][14]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.[13]
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.[13]
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[13]
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-day precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.[9][10]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment.
Experimental Protocol:
-
For repeatability, analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.
-
For intermediate precision, repeat the analysis on a subsequent day with a different analyst.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][9][10]
Experimental Protocol:
Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.
Comparative Data Summary
The following table presents a hypothetical comparison of two developed HPLC methods for this compound based on the validation parameters.
| Validation Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | ICH Acceptance Criteria |
| Specificity | Resolved from all degradants | Resolved from all degradants | Adequate resolution |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 10 - 150 | Defined and validated |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 98.0 - 102.0% |
| Precision (Repeatability, RSD) | 0.8% | 0.6% | ≤ 2.0% |
| Precision (Intermediate, RSD) | 1.2% | 1.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.08 | Reported |
| LOQ (µg/mL) | 0.3 | 0.25 | Reported with precision data |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion
This guide has outlined a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for this compound. By following the principles of rationale-driven method development and adhering to the rigorous standards of ICH Q2(R1) for validation, a reliable and robust analytical method can be established.[8][9][10] The comparative data illustrates that while both a C18 and a Phenyl-Hexyl column can yield a validatable method, the Phenyl-Hexyl column may offer slight advantages in terms of accuracy and precision for this particular aromatic amine. The ultimate choice of method will depend on the specific requirements of the analysis and the performance observed during method development and validation.
Caption: Interrelationship of HPLC method validation parameters as per ICH Q2(R1).
References
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LabTube.tv. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Jin, L., et al. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, 25(10), 1227-34. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
American Chemical Society Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(9), 1985-1989. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
PubMed. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 828(1-2), 439-48. [Link]
-
ResearchGate. (2020). The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Eurofins. (2022). Analytical Method Summaries. [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]
-
University of Helsinki. (2019). Chromatographic Determination of Amines in Food Samples. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(Difluoromethoxy)-3-ethoxyaniline and its Trifluoromethoxy Analog: A Guide for Drug Development Professionals
This guide offers an in-depth comparative analysis of 4-(difluoromethoxy)-3-ethoxyaniline and its trifluoromethoxy analog, 3-ethoxy-4-(trifluoromethoxy)aniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to provide a functional comparison grounded in experimental data and established scientific principles. We will dissect the nuances in their synthesis, physicochemical properties, and potential implications in medicinal chemistry, thereby empowering researchers to make informed decisions in scaffold selection and lead optimization.
Introduction: The Subtle Power of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated functional groups, such as the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties, are particularly valuable as bioisosteres for more metabolically labile groups like methoxy or hydroxyl functions.[1][3] Both the -OCHF₂ and -OCF₃ groups are known to be strongly electron-withdrawing and metabolically robust. However, the seemingly minor difference of a single hydrogen atom imparts distinct electronic, conformational, and lipophilic characteristics to the parent molecule. This guide illuminates these differences, using the 3-ethoxyaniline scaffold as a constant to provide a direct, side-by-side comparison of these two critical fluorinated groups.
Molecular Structure and Synthetic Considerations
The foundational step in utilizing any chemical building block is understanding its structure and synthesis. While both analogs share the 3-ethoxyaniline core, the nature of the fluorine substitution at the 4-position dictates the synthetic strategy.
Caption: Molecular structures of the difluoro- and trifluoromethoxy analogs.
Synthetic Pathways: The synthesis of these anilines typically follows a multi-step sequence starting from a suitably substituted phenol. A general, plausible pathway involves:
-
Nitration: Introduction of a nitro group para to the hydroxyl group of 3-ethoxyphenol.
-
Etherification: Formation of the difluoromethoxy or trifluoromethoxy ether.
-
For the -OCHF₂ analog: This is often achieved by reacting the phenoxide with a source of difluorocarbene, such as chlorodifluoromethane (Freon 22), under basic conditions.[4]
-
For the -OCF₃ analog: Trifluoromethoxylation is more challenging. Methods may involve reacting the corresponding phenol with reagents like carbon tetrachloride and hydrogen fluoride (the "Yarovenko-Raksha" reagent) or more modern, safer electrophilic trifluoromethoxylating agents.[5][6]
-
-
Reduction: The final step is the reduction of the nitro group to the primary amine, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using iron in acidic medium).[4][7]
The choice of fluorinating reagent and reaction conditions in the etherification step is critical and represents the primary divergence in the synthesis of these two compounds. The synthesis of the trifluoromethoxy group often requires more specialized and hazardous reagents compared to its difluoromethoxy counterpart.[5]
Head-to-Head: Physicochemical Property Comparison
The utility of a molecular fragment in drug design is largely dictated by its physicochemical properties. The substitution of -OCHF₂ versus -OCF₃ leads to significant, predictable differences in lipophilicity and electronic character.
| Property | This compound | 3-Ethoxy-4-(trifluoromethoxy)aniline | Rationale & Significance |
| Molecular Weight | 203.19 g/mol [8] | 221.18 g/mol | The additional fluorine atom increases the molecular weight, a key parameter in assessing "drug-likeness" (e.g., Lipinski's Rule of Five). |
| Lipophilicity (Est. cLogP) | ~2.1 | ~2.6 | The -OCF₃ group is significantly more lipophilic than the -OCHF₂ group.[5][9] This impacts solubility, membrane permeability, and potential for non-specific binding. |
| Acidity Constant (Est. pKa) | ~3.5 | ~3.1 | The -OCF₃ group is more strongly electron-withdrawing than -OCHF₂, reducing the electron density on the aniline nitrogen and making it a weaker base (lower pKa).[5][10] This affects the ionization state at physiological pH. |
| ¹⁹F NMR Chemical Shift (δ) | ~ -80 to -90 ppm (doublet) | ~ -58 to -60 ppm (singlet) | The chemical shift and coupling (¹JCF for the -OCHF₂) are highly diagnostic, allowing for unambiguous characterization and use as a spectroscopic probe in complex biological systems.[11][12] |
The Lipophilicity Factor
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile. The trifluoromethoxy group is known to be substantially more lipophilic than the difluoromethoxy group.[5] This increased lipophilicity can enhance membrane permeability and cell uptake but may also lead to lower aqueous solubility and increased metabolic turnover or off-target toxicity. The -OCHF₂ group, therefore, offers a less lipophilic alternative while retaining significant metabolic stability.
Electronic Effects and pKa
The acidity constant (pKa) of the anilinium ion is a direct measure of the basicity of the aniline nitrogen. This, in turn, is governed by the electronic nature of the substituents on the aromatic ring.
Caption: Comparative electronic influence on aniline basicity.
The trifluoromethoxy group is one of the most strongly electron-withdrawing groups used in medicinal chemistry, primarily through a powerful inductive effect.[5] The difluoromethoxy group is also electron-withdrawing but to a lesser extent. Consequently, the trifluoromethoxy analog is a weaker base (has a lower pKa) than the difluoromethoxy compound. This difference can profoundly affect drug-receptor interactions, particularly if the aniline nitrogen is involved in a key hydrogen bond or ionic interaction, as its protonation state at physiological pH (7.4) will differ.
Implications for Drug Development
The choice between a difluoromethoxy and a trifluoromethoxy substituent is a strategic decision in lead optimization.
-
Metabolic Stability: Both groups offer a significant metabolic shield compared to a simple methoxy group, which is prone to O-dealkylation. The C-F bonds are exceptionally strong, resisting cleavage by metabolic enzymes like Cytochrome P450s.
-
Receptor Binding: The different electronic properties can modulate the strength of hydrogen bonds. The -OCHF₂ group, with its C-H bond, can act as a weak hydrogen bond donor, an interaction unavailable to the -OCF₃ group. Conversely, the oxygen atoms in both groups can act as hydrogen bond acceptors, with the more electron-withdrawing -OCF₃ group being a weaker acceptor.
-
Pharmacokinetics: The higher lipophilicity of the -OCF₃ group can be exploited to increase penetration across the blood-brain barrier or to enhance binding in hydrophobic pockets.[6] However, this comes with the risks of reduced solubility and increased plasma protein binding. The -OCHF₂ group provides a more moderate increase in lipophilicity, offering a finer tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems.
Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol outlines the gold-standard shake-flask method for logP determination, compliant with OECD Guideline 107.[13]
Caption: Workflow for logP determination via the shake-flask method.
Methodology:
-
Preparation of Phases: Vigorously mix equal volumes of 1-octanol and HPLC-grade water in a large vessel for 24 hours. Allow the layers to separate completely to ensure mutual saturation.
-
Stock Solution: Prepare a stock solution of the test aniline (e.g., 1 mg/mL) in the pre-saturated 1-octanol.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated 1-octanol stock solution with 5 mL of the pre-saturated water.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Dilute the octanol phase sample with mobile phase. Analyze the concentration of the aniline in both phases using a validated HPLC-UV method against a standard curve.
-
Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be performed in triplicate.
Protocol: Determination of pKa by UV-Metric Titration
This method leverages the change in the UV-Vis spectrum of the aniline as a function of pH to determine its pKa.[14]
Methodology:
-
Stock Solution: Prepare a ~50 µM solution of the test aniline in methanol.
-
Buffer Preparation: Prepare a series of buffers (e.g., universal Britton-Robinson buffer) covering a pH range from 2.0 to 12.0, with increments of 0.5 pH units.
-
Sample Preparation: In a series of quartz cuvettes, add a small, constant volume of the aniline stock solution to each buffer solution to achieve a final concentration of ~5 µM.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated (anilinium) and neutral (aniline) species. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound. Specialized software can be used for accurate fitting.
Protocol: ¹⁹F NMR Analysis
¹⁹F NMR is a powerful tool for characterizing these compounds.[12]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A common external reference is CFCl₃ (δ = 0 ppm), though internal references can also be used.
-
Data Interpretation:
-
This compound: Expect a doublet in the range of -80 to -90 ppm due to the coupling between fluorine and the geminal proton (¹JHF).
-
3-Ethoxy-4-(trifluoromethoxy)aniline: Expect a sharp singlet around -58 to -60 ppm. The absence of a C-H bond in the -OCF₃ group results in no geminal coupling.
-
Conclusion
While both this compound and its trifluoromethoxy analog are valuable, metabolically robust building blocks, they are not interchangeable. The trifluoromethoxy analog offers a greater increase in lipophilicity and stronger electron-withdrawing character, making it suitable for applications requiring enhanced membrane permeability or modulation of very basic centers. In contrast, the difluoromethoxy analog provides a more nuanced modification, offering a moderate increase in lipophilicity and basicity, along with the potential for unique hydrogen bonding interactions. A thorough understanding of these distinct physicochemical profiles, supported by the experimental protocols outlined herein, is essential for the rational design and successful development of next-generation therapeutics.
References
-
PubChem. 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Jeske, J., et al. (2019). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Omic.info. Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. [Link]
-
Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology. [Link]
-
Luo, R., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]
-
Kilan, A., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]
-
Thapa, B., & Raghavachari, K. (2021). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health. [Link]
-
Liptak, M. D., & Shields, G. C. (2009). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. ACS Publications. [Link]
-
Lee, J. W., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Chem-Impex. 3-(Difluoromethoxy)aniline. [Link]
-
Wang, F., et al. (2022). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. ACS Publications. [Link]
-
Box, K. J., et al. (2006). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
-
Carcenac, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Dean, P. A. W., & Evans, D. F. (1968). Spectroscopic studies of inorganic fluoro-complexes. Part II. 19F nuclear magnetic resonance studies of tin(IV) fluoro-complexes. Journal of the Chemical Society A. [Link]
-
Vraka, C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
-
Lee, J. W., et al. (2019). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. ResearchGate. [Link]
-
Jove. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Ferreira, M. J., et al. (2021). Theoretical calculation of pKb values for Anilines and Sulfonamide drugs in aqueous solution. ResearchGate. [Link]
-
Yakunin, A. F., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Lee, J. W., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]
-
Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Kenwright, A. M., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. ACS Publications. [Link]
-
Wikipedia. p-Phenetidine. [Link]
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 832740-41-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]
- 11. Spectroscopic studies of inorganic fluoro-complexes. Part II. 19F nuclear magnetic resonance studies of tin(IV) fluoro-complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 4-(Difluoromethoxy)-3-ethoxyaniline Derivatives: Acknowledging a Research Gap
Despite a comprehensive search of available scientific literature, a detailed structure-activity relationship (SAR) study specifically focused on 4-(difluoromethoxy)-3-ethoxyaniline derivatives remains elusive. This indicates a notable gap in the current body of medicinal chemistry research. While the individual components of this molecular scaffold are of significant interest in drug discovery, their combined influence on biological activity has not been systematically investigated and published in a manner that would allow for the creation of a comprehensive comparison guide as requested.
The 4-(difluoromethoxy)aniline moiety is a valuable building block in pharmaceutical development. The difluoromethoxy group is known to enhance metabolic stability and improve a drug candidate's lipophilicity, which can lead to better absorption and distribution in the body. Aniline derivatives, in general, are a well-explored class of compounds, frequently utilized as starting materials for the synthesis of kinase inhibitors and other therapeutic agents. The addition of an ethoxy group at the 3-position further modifies the electronic and steric properties of the aniline ring, potentially influencing its binding to biological targets.
However, the specific combination of these three components—the difluoromethoxy group at the 4-position, the ethoxy group at the 3-position, and the aniline core—does not appear in dedicated SAR studies within the public domain. Existing research tends to focus on broader classes of aniline derivatives or compounds with similar, but not identical, substitution patterns.
Implications for Researchers and Drug Developers:
The absence of specific SAR data for this compound derivatives presents both a challenge and an opportunity. For researchers actively designing novel bioactive molecules, this scaffold represents unexplored chemical space with the potential for discovering new lead compounds. The favorable properties associated with the difluoromethoxy group suggest that derivatives of this aniline could exhibit promising pharmacokinetic profiles.
For drug development professionals, the lack of established SAR necessitates a ground-up approach should this scaffold be considered for a new therapeutic program. This would involve the synthesis of a library of derivatives with systematic modifications to understand how different substituents impact biological activity.
Future Directions:
A foundational SAR study of this compound derivatives would be a valuable contribution to the field of medicinal chemistry. Such a study would ideally involve:
-
Synthesis of a diverse library of analogs: This would include modifications at the amino group and potentially on the aromatic ring.
-
Screening against a panel of biological targets: Given the prevalence of aniline derivatives as kinase inhibitors, a kinase panel would be a logical starting point.
-
In vitro ADME profiling: Early assessment of properties like metabolic stability, solubility, and permeability would be crucial.
-
Computational modeling: Docking studies and quantitative structure-activity relationship (QSAR) analysis could help rationalize the experimental findings and guide further optimization.
The Nuances of a Single Carbon: A Comparative Guide to the Biological Activity of Ethoxy vs. Methoxy Substituted Anilines
In the intricate world of drug discovery and development, the modification of a lead compound by a single methylene unit can profoundly alter its biological activity. This guide provides an in-depth technical comparison of ethoxy- and methoxy-substituted anilines, offering experimental insights and mechanistic interpretations for researchers, scientists, and drug development professionals. By understanding the subtle yet significant differences imparted by these two alkoxy groups, we can make more informed decisions in the design of safer and more efficacious therapeutics.
Aniline moieties are prevalent in medicinal chemistry, but their utility is often hampered by concerns of metabolic instability and potential toxicity.[1] Strategic substitution on the aniline ring is a common approach to mitigate these liabilities while fine-tuning pharmacological properties.[1] Among the most common substituents are the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups. While seemingly similar, the addition of a single carbon can have a cascading effect on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Implication for Biological Activity |
| Size (Steric Bulk) | Smaller | Larger | The larger ethoxy group can introduce steric hindrance, potentially influencing receptor binding and enzyme interactions.[2] |
| Lipophilicity (LogP) | Less lipophilic | More lipophilic | Increased lipophilicity of the ethoxy group can affect solubility, membrane permeability, and plasma protein binding. |
| Electronic Effects | Electron-donating (+R > -I) | Slightly stronger electron-donating (+R > -I) | Both groups donate electron density to the aromatic ring through resonance, influencing the basicity of the aniline nitrogen and interaction with biological targets.[3] |
| Metabolic Stability | Susceptible to O-dealkylation | Generally more susceptible to O-dealkylation | The additional carbon in the ethoxy group can provide an alternative site for metabolism and may be more readily cleaved by certain cytochrome P450 enzymes. |
Delving Deeper: Mechanistic Insights and Experimental Considerations
Metabolic Stability: The O-Dealkylation Game
A critical factor in the disposition of alkoxy-substituted anilines is their metabolic stability, primarily governed by cytochrome P450 (CYP) enzymes in the liver.[4] One of the major metabolic pathways for these compounds is O-dealkylation, which involves the removal of the alkyl group to form a phenol.[5]
The rate of O-dealkylation can differ between methoxy and ethoxy substituents. Generally, the ethoxy group is considered to be more susceptible to this metabolic transformation. This is attributed to the fact that the α-carbon of the ethoxy group is a secondary carbon, which is often more readily oxidized by CYP enzymes than the primary carbon of the methoxy group.
O-dealkylation of methoxy and ethoxy substituted anilines.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.
-
Preparation:
-
Thaw human liver microsomes (HLMs) at 37°C.
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (ethoxy- or methoxy-substituted aniline) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Add the test compound to the microsomal suspension at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time.
-
From this plot, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A shorter half-life indicates lower metabolic stability.
-
Plasma Protein Binding: The Impact of Lipophilicity
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties.[6] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.
The greater lipophilicity of the ethoxy group compared to the methoxy group generally leads to increased plasma protein binding. This can have several consequences:
-
Reduced Free Drug Concentration: Higher binding can lower the concentration of free drug available to exert its therapeutic effect.
-
Longer Half-Life: Extensive binding can protect the drug from metabolism and excretion, prolonging its duration of action.
-
Potential for Drug-Drug Interactions: Displacement from plasma proteins by other drugs can lead to a sudden increase in the free concentration of the aniline derivative, potentially causing toxicity.
Workflow for determining plasma protein binding.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is the gold standard for determining the fraction of a drug that is unbound in plasma.[7]
-
Apparatus Setup:
-
Prepare a semi-permeable membrane that allows the passage of small molecules but retains proteins.
-
Set up a two-chamber dialysis unit, with one chamber for plasma and the other for buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Spike human plasma with the test compound (ethoxy- or methoxy-substituted aniline) at a known concentration.
-
-
Dialysis:
-
Add the spiked plasma to one chamber and the buffer to the other.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
At the end of the incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Calculation:
-
The concentration of the compound in the buffer chamber represents the free (unbound) concentration.
-
The percentage of unbound drug is calculated as: (% Unbound) = (Concentration in Buffer / Concentration in Plasma) x 100
-
Target Engagement: The Interplay of Steric and Electronic Effects
The substitution of a methoxy with an ethoxy group can influence a molecule's binding affinity and selectivity for its biological target through a combination of steric and electronic effects.
-
Steric Effects: The larger size of the ethoxy group can be either beneficial or detrimental.[2] If the binding pocket has available space, the additional hydrophobic interactions of the ethyl group can enhance binding affinity. Conversely, if the pocket is sterically constrained, the bulkier ethoxy group may lead to a clash, reducing binding affinity.
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating.[3] This influences the electron density of the aniline ring and the basicity of the nitrogen atom, which can be crucial for interactions with the target protein. While the electronic effects of the two groups are similar, subtle differences can arise from the greater polarizability of the ethyl group.
A study on the mu-opioid receptor binding of morphine derivatives provides some insight. It was observed that increasing the length of the alkyl group at the 3-position (from hydroxyl in morphine to methoxy in codeine and ethoxy in ethylmorphine) decreased the binding affinity.[8] This suggests that for this particular receptor, the increased steric bulk is detrimental to binding.
Conclusion and Future Perspectives
The choice between an ethoxy and a methoxy substituent on an aniline ring is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. While the addition of a single carbon may seem minor, it can significantly impact metabolic stability, plasma protein binding, and target engagement.
Generally, an ethoxy group will increase lipophilicity and plasma protein binding, and may be more susceptible to O-dealkylation. Its larger size can either enhance or diminish binding affinity depending on the topology of the target's binding site.
To make rational design choices, it is imperative to conduct head-to-head comparisons of ethoxy- and methoxy-substituted analogues early in the drug discovery process. The experimental protocols provided in this guide offer a robust framework for such investigations. As our understanding of the interplay between subtle structural modifications and biological activity continues to grow, so too will our ability to design the next generation of safe and effective medicines.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 6). O-Dealkylation. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Chemistry Demystified. (2021, January 19). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). Retrieved from [Link]
-
St-Gallay, S. A., Rzepa, H. S., & Williamson, R. M. (2021). Drug design principles - Stereoelectronics. Drug design principles. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Electronic effect. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric effect – Knowledge and References. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Steric Features of Drugs. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The electronic effect of the phenylazoxy group. Retrieved from [Link]
-
SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethoxy-N-[(3-methoxyphenyl)methyl]aniline. Retrieved from [Link]
-
PubMed. (n.d.). Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. Retrieved from [Link]
-
PubMed Central. (n.d.). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Retrieved from [Link]
-
PubMed. (n.d.). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
-
YouTube. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]
-
MDPI. (n.d.). Human cytochrome P450 (CYP) enzymes and drug metabolism in humans. Retrieved from [Link]
-
PubMed Central. (n.d.). Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of Plasma Protein Binding of Basic Drugs in Black and White Individuals. Retrieved from [Link]
-
MedChemComm. (n.d.). Species differences in drug plasma protein binding. Retrieved from [Link]
-
PubMed Central. (n.d.). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]
-
PLOS. (n.d.). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinities and selectivities at MOP, DOP and KOP receptors. Retrieved from [Link]
-
PubMed. (n.d.). Mu receptor binding of some commonly used opioids and their metabolites. Retrieved from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential shortening EO groups O-dealkylation process. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Electronic effect - Wikipedia [en.wikipedia.org]
- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 5. O-Dealkylation - Wordpress [reagents.acsgcipr.org]
- 6. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Metabolic Stability Assays for Difluoromethoxy-Containing Compounds
The incorporation of the difluoromethoxy (OCF2H) group into drug candidates has become a prominent strategy in medicinal chemistry.[1][2] This moiety can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl or thiol groups, thereby improving the overall pharmacokinetic profile of a molecule.[2][3] However, the unique physicochemical properties imparted by the OCF2H group also present distinct challenges for metabolic assessment. While often installed to block metabolic oxidation, these compounds are not inert and can undergo complex biotransformations, including potential defluorination, which must be carefully evaluated.[4]
This guide provides a comprehensive comparison of in vitro systems for assessing the metabolic stability of difluoromethoxy-containing compounds. We will delve into the mechanistic rationale behind experimental design, provide validated protocols, and discuss critical analytical considerations to ensure the generation of robust and reliable data for confident decision-making in drug development programs.
The Metabolic Nuances of the Difluoromethoxy Group
The primary goal of a metabolic stability assay is to determine the rate at which a compound is eliminated by metabolic enzymes. For most xenobiotics, this process is dominated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5][6][7] CYPs catalyze a wide array of Phase I oxidative reactions.[7][8]
While the strong carbon-fluorine bond generally increases resistance to metabolic attack compared to a C-H bond, the OCF2H group is not metabolically invulnerable.[9] The key metabolic liability is oxidative defluorination . This process, often mediated by CYP enzymes, can proceed through mechanisms like hydrogen atom transfer (HAT) from the difluoromethyl group, leading to unstable intermediates that can release fluoride ions or other reactive species.[10][11] Understanding this potential is critical, as the release of toxic metabolites can pose significant safety risks.[4]
Caption: Potential CYP-mediated oxidative defluorination pathway for a difluoromethoxy-containing compound.
Comparison of In Vitro Assay Systems
Choosing the appropriate in vitro system is the most critical decision for accurately predicting in vivo metabolic clearance. The three most common systems derived from the liver are microsomes, S9 fractions, and hepatocytes.
| Feature | Liver Microsomes | S9 Fraction | Cryopreserved Hepatocytes |
| Composition | Vesicles of endoplasmic reticulum; rich in Phase I (CYP, FMO) and some Phase II (UGT) enzymes. | Cytosol + Microsomes. Contains both Phase I and Phase II enzymes. | Intact, viable cells containing the full complement of metabolic enzymes (Phase I & II), cofactors, and transporters.[12] |
| Pros | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism. Highly characterized and reproducible. | Broader enzyme profile than microsomes. | Gold Standard: High physiological relevance, captures interplay between metabolism and transport.[13][12] Essential for assessing complex pathways. |
| Cons | Lacks cytosolic enzymes and transporters.[14] Can underestimate clearance if non-CYP pathways are significant. Requires external cofactors (e.g., NADPH). | Lower concentration of CYPs compared to microsomes. Can have batch-to-batch variability. | Lower throughput, higher cost, and more complex to handle than subcellular fractions.[13] Binding can be more complex to measure.[15] |
| Suitability for OCF2H | Adequate for initial rank-ordering. Useful for determining if CYPs are the primary drivers of metabolism. However, may miss defluorination pathways requiring cytosolic components or complex cofactor regeneration. | Limited utility. The diluted CYP content offers little advantage over microsomes for this specific question, and the complexity is less than that of hepatocytes. | Highly Recommended. The complete cellular machinery provides the most predictive environment for uncovering complex metabolic pathways, including potential oxidative defluorination and subsequent conjugation reactions.[13][16] |
Causality Behind the Recommendation: For difluoromethoxy compounds, the potential for complex, multi-step metabolic activation pathways makes hepatocytes the superior choice for definitive stability assessment . While microsomes are excellent for a first-pass screen to assess general stability to CYPs, they lack the complete enzymatic and cofactor systems present in whole cells.[14] A pathway that begins with CYP oxidation might require subsequent steps involving cytosolic enzymes for further transformation or detoxification. Hepatocytes provide this integrated system, offering a more accurate picture of the compound's true metabolic fate.[17]
A Validated Experimental Protocol: Hepatocyte Stability Assay
This protocol is designed as a self-validating system by including appropriate controls to ensure the health and metabolic competence of the hepatocytes and the integrity of the analytical process.
Caption: A typical experimental workflow for an in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound (TC): Prepare a 10 mM stock solution in DMSO. From this, create a 100 µM intermediate solution in incubation medium.
-
Hepatocytes: Use cryopreserved human hepatocytes from a reputable supplier (e.g., BioIVT, Sekisui XenoTech). Thaw according to the manufacturer's protocol. Perform a trypan blue exclusion test to ensure viability is >80%. Resuspend viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1.0 x 10^6 viable cells/mL.
-
Controls: Prepare 100 µM solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as positive and negative controls, respectively.
-
Negative Control (Heat-Inactivated): Prepare a separate batch of hepatocytes and boil for 5 minutes to denature enzymes.[12] This control accounts for non-enzymatic degradation.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but non-interfering compound).
-
-
Incubation Procedure:
-
Dispense 495 µL of the hepatocyte suspension (or heat-inactivated suspension) into wells of a 24-well plate.
-
Pre-incubate the plate for 10 minutes at 37°C in a humidified incubator on an orbital shaker (e.g., 100 rpm).[12]
-
To initiate the reaction, add 5 µL of the 100 µM TC or control compound solutions to the appropriate wells. The final concentration will be 1 µM TC and 0.5 x 10^6 cells/mL.[12]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well.[12]
-
Immediately add the aliquot to a 96-well plate containing 150 µL of the ice-cold quenching solution. The "0" time point should be taken immediately after adding the compound.
-
-
Sample Processing:
-
Once all time points are collected, seal the 96-well plate and vortex thoroughly.
-
Centrifuge the plate at 3000 x g for 15 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analytical Considerations & Data Interpretation
Analytical Method: LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing metabolic stability samples due to its high sensitivity and specificity.[18][19]
-
Parent Compound Quantification: Develop a robust LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode to track the disappearance of the parent compound over time.
-
Metabolite Identification (MetID): The unique isotopic signature of fluorine does not provide a distinct advantage in MS. Therefore, MetID for fluorinated compounds relies on predicting likely biotransformations and searching for the corresponding mass shifts. For OCF2H compounds, key transformations to screen for include:
-
O-dealkylation (-OCF2H → -OH): A mass shift corresponding to the loss of CHF2 and the addition of H.
-
Hydroxylation (+16 Da): Addition of an oxygen atom elsewhere on the molecule.
-
Glucuronidation (+176 Da): A common Phase II conjugation reaction.
-
-
Fluoride Ion Monitoring: Direct detection of released fluoride ions is challenging by LC-MS. Specialized techniques like ion chromatography or a fluoride ion-selective electrode can be used if quantifying defluorination is a primary goal, though this is not typical for a standard stability screen.[20]
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point and normalize to the T=0 time point.
-
% Remaining = (Peak Area Ratio_Tx / Peak Area Ratio_T0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint, in vitro): This value normalizes the rate of metabolism to the amount of cellular material used.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of Incubation / Cell Number)
-
Interpreting the Results: The calculated half-life and CLint values allow for the rank-ordering of compounds. A short half-life indicates high metabolic lability, while a long half-life suggests greater stability. These in vitro data are crucial inputs for pharmacokinetic models to predict human in vivo clearance. It is essential to evaluate the data from the controls: the high-clearance control should be rapidly depleted, the low-clearance control should remain stable, and the heat-inactivated control should show minimal loss of the test compound. This validates that the observed degradation is due to enzymatic activity in metabolically competent cells.
Conclusion and Future Directions
Assessing the metabolic stability of difluoromethoxy-containing compounds requires a nuanced approach that accounts for their unique potential for oxidative defluorination. While microsomal assays serve as a valuable high-throughput initial screen, cryopreserved human hepatocytes represent the more predictive and physiologically relevant system for obtaining definitive clearance data. [13][17] By employing a robust, well-controlled protocol coupled with sensitive LC-MS/MS analytics, researchers can confidently characterize the metabolic fate of these important molecules. This rigorous in vitro evaluation, guided by regulatory expectations, is fundamental to selecting drug candidates with optimal pharmacokinetic properties and a lower risk of metabolism-related safety issues.[21][22][23]
References
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Mao, J., et al. (2016). Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma. PubMed. [Link]
-
Al-Kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]
-
Wackett, L. (2022). Metabolic activation in microbial defluorination. ResearchGate. [Link]
-
Beh, Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
Cajka, T., & Fiehn, O. (2014). LC-MS-based metabolomics. PubMed Central. [Link]
-
Lin, G., & Lu, A. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Scott, T. A., & Toste, F. D. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]
-
Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. [Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. [Link]
-
Microsomal vs Hepatocyte Stability: Which One to Choose?. (2024). Patsnap Synapse. [Link]
-
Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2023). ResearchGate. [Link]
-
Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2012). PubMed Central. [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA. [Link]
-
Watkins, P. B. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. PubMed. [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
ICH M12 Drug-Drug Interaction Studies Final Guidance. (2024). YouTube. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. (2021). Taylor & Francis Online. [Link]
-
Ma, L., et al. (2012). LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. Acta Pharmaceutica Sinica B. [Link]
-
Taniyasu, S., et al. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. PubMed Central. [Link]
-
Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. [Link]
-
A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. [Link]
-
Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA. [Link]
-
Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega. [Link]
-
Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. IntechOpen. [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2009). ResearchGate. [Link]
-
How to quantify 200 metabolites with one LC-MS/MS method?. (2021). YouTube. [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. (2022). ResearchGate. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Symeres. [Link]
-
Wang, Y., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. PubMed Central. [Link]
-
Jones, H. M., & Houston, J. B. (2014). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Taylor & Francis Online. [Link]
-
Scott, T. A., & Toste, F. D. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2023). PubMed Central. [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PubMed Central. [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. (2023). Drug Discovery News. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. [Link]
-
Philleo, M. J., et al. (1983). Mechanism for the Oxidative Defluorination of Flunisolide. PubMed. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2024). MDPI. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 14. dls.com [dls.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. M12 Drug Interaction Studies | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
Bioisosteric replacement of aniline with other functional groups in drug design.
From a Senior Application Scientist's Perspective: Navigating the Challenges and Opportunities of Replacing the Aniline Moiety
The aniline motif, a deceptively simple combination of a phenyl ring and an amino group, is a cornerstone in the edifice of modern medicinal chemistry. Its synthetic tractability and versatile chemical nature have led to its incorporation into a vast array of therapeutic agents. However, the very electronic properties that make aniline a valuable pharmacophore also render it a metabolic liability. This guide provides a comprehensive comparison of bioisosteric replacements for aniline, offering experimental insights and data-driven strategies for researchers, scientists, and drug development professionals. Our focus will be on mitigating the inherent risks of the aniline moiety while preserving or enhancing therapeutic efficacy.
The Aniline Dilemma: A "Structural Alert" in Drug Development
The term "structural alert" is a designation given to chemical moieties with a known propensity for causing toxicity. Aniline and its derivatives are prominent members of this class due to their susceptibility to metabolic activation.[1] The electron-rich aromatic ring is a prime target for oxidation by cytochrome P450 (CYP450) enzymes in the liver. This process can generate highly reactive electrophilic intermediates, such as quinone-imines, which can covalently bind to essential macromolecules like proteins and DNA.[2] This bioactivation is a primary driver of idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity, which have led to black-box warnings and even market withdrawal for several drugs.[2]
Beyond direct toxicity, the metabolic instability of anilines often leads to rapid clearance from the body, reducing a drug's half-life and overall efficacy.[3] Therefore, the strategic replacement of the aniline group with a bioisostere—a different functional group that retains the desired biological activity while favorably altering physicochemical and pharmacokinetic properties—is a critical aspect of modern drug design.[3][4]
Strategic Rationale for Aniline Bioisosteric Replacement
The decision to replace an aniline moiety is driven by a desire to optimize a drug candidate's profile across multiple parameters. The primary goals of this strategy are outlined below:
Figure 1: The strategic drivers and desired outcomes of replacing the aniline moiety in drug design.
A Comparative Analysis of Aniline Bioisosteres
The ideal aniline bioisostere should mimic the parent moiety's key interactions with its biological target while being less susceptible to metabolic activation. Here, we compare several classes of functional groups that have been successfully employed as aniline replacements.
Saturated Carbocyclic Bioisosteres
Replacing the aromatic aniline ring with a saturated carbocycle is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success.[1] These bioisosteres are generally more resistant to oxidative metabolism.[1]
A noteworthy example is the use of 1-aminonorbornane as a bioisostere for aniline. This rigid, bicyclic scaffold offers a similar spatial arrangement of the amino group relative to the core structure.[1] In silico and experimental studies have shown that 1-aminonorbornanes can exhibit significantly improved metabolic stability compared to their aniline counterparts, with a reduced propensity for the formation of reactive metabolites.[1][5]
| Property | Aniline Derivative | 1-Aminonorbornane Analog | Rationale for Improvement |
| Metabolic Stability | Prone to CYP450 oxidation | More resistant to oxidation | Saturated core lacks easily oxidizable positions.[1] |
| Reactive Metabolites | High potential for formation | Low to no potential for formation | Avoids the formation of quinone-imine intermediates.[1][5] |
| Lipophilicity (logP) | Generally moderate | Can be modulated by substitution | Saturated core can slightly increase lipophilicity, but this is tunable.[1] |
| Basicity (pKa) | Weakly basic (pKa ~4.6) | More basic (pKa of conjugate acid ~10-11) | The amino group is a primary amine on a saturated scaffold.[1] |
Heterocyclic Bioisosteres
Nitrogen-containing heterocycles are another versatile class of aniline bioisosteres. They can often replicate the hydrogen bonding and aromatic interactions of the aniline group while possessing distinct electronic and metabolic profiles.
For instance, in the development of Hepatitis C virus (HCV) NS5A inhibitors, a potential genotoxicity concern associated with an aniline moiety was addressed by fusing an adjacent amide to the benzene ring, forming a benzimidazole . This modification retained the crucial hydrogen bonding properties of the original amide and led to the discovery of daclatasvir, a potent and safe therapeutic agent.
Case Studies: From Theory to Practice
Examining real-world examples provides invaluable insight into the impact of aniline bioisosteric replacement.
Case Study 1: Bromfenac - Mitigating Toxicity
Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) that has faced market withdrawal in some countries due to concerns about hepatotoxicity.[3] This toxicity is hypothesized to be linked to the metabolic activation of its aniline moiety into reactive intermediates.[3] Computational studies have explored replacing the aniline group in Bromfenac with various bioisosteres, including 2-hydroxypyridine, para-chloro pyridine, and indole, to identify candidates with a potentially improved safety profile.[3] Recent research has identified bromfenac indolinone (a lactam) as a reactive metabolite, with a 34-fold increase in toxicity compared to the parent drug, underscoring the role of UGT-dependent metabolism in its hepatotoxicity.[6]
Case Study 2: Amprenavir - Enhancing Pharmacokinetic Properties
Amprenavir, an HIV protease inhibitor, contains an aniline group that plays a key role in binding to the active site of the enzyme.[3] However, opportunities to improve its pharmacokinetic profile have been explored. Bioisosteric replacement of a 3(R)-tetrahydrofuranylglycine moiety in amprenavir with a cyclic sulfone group led to a significant increase in potency (Ki from 160 nM to 1.4 nM).[7] Further optimization resulted in the highly potent inhibitor darunavir, which has a substantially improved absolute bioavailability of 37% compared to the 4% of saquinavir.[7]
Experimental Protocols: A Practical Guide
The successful implementation of a bioisosteric replacement strategy relies on robust experimental validation. Below are detailed protocols for the synthesis of a representative saturated bioisostere and for a key assay to evaluate metabolic stability.
Synthesis of 1-Aminonorbornane Derivatives
This protocol describes a photochemical approach to synthesize 1-aminonorbornanes from aminocyclopropanes, demonstrating a modern and efficient method for accessing this valuable aniline bioisostere.[1]
Experimental Workflow:
Sources
- 1. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cresset-group.com [cresset-group.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of microsomal metabolism in bromfenac-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Nitro Group Reduction in Aniline Synthesis: A Comparative Study
For researchers, medicinal chemists, and process development scientists, the reduction of aromatic nitro compounds to form anilines is a cornerstone transformation in organic synthesis. The resulting amino group is a critical building block for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of reducing agent is far from trivial, as it dictates not only the reaction's efficiency and yield but also its chemoselectivity in the presence of other functional groups. This guide provides an in-depth, objective comparison of the most prevalent methods for nitro group reduction, grounded in mechanistic principles and supported by experimental data.
The Six-Electron Journey: Mechanistic Overview
The conversion of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. While the specific intermediates can vary with the chosen reagent and conditions, the transformation generally proceeds through a series of two-electron steps. The most commonly accepted pathway involves the initial reduction of the nitroarene to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product.
Caption: Generalized direct hydrogenation pathway for nitro group reduction.
Under certain conditions, particularly with metal-based reductions, condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric byproducts such as azoxy, azo, and hydrazo compounds. Judicious selection of the reducing agent and reaction parameters is crucial to minimize these side reactions and maximize the yield of the desired aniline.
Comparative Analysis of Common Reducing Agents
The selection of an appropriate reducing agent is a critical decision in the synthesis of anilines. This choice is influenced by factors such as substrate compatibility, desired selectivity, scalability, cost, and safety considerations. Below is a comparative analysis of the most widely employed methods.
Metal and Acid Systems: The Classical Approach
The use of metals in acidic media is a historic and robust method for nitro group reduction.[1] The Béchamp reduction, which traditionally uses iron filings in acidic conditions, is a classic example with significant industrial precedent.[2] Other common metal/acid combinations include tin (Sn) or zinc (Zn) with hydrochloric acid (HCl).[3]
Mechanism of Action: This reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acidic medium. The overall process consumes six metal electrons and six protons per nitro group.
Caption: Simplified representation of the Béchamp reduction mechanism.
Advantages:
-
Cost-effective and readily available reagents: Iron and hydrochloric acid are inexpensive bulk chemicals.
-
High functional group tolerance: Generally, this method is chemoselective for the nitro group in the presence of many other reducible functionalities like ketones, esters, and nitriles.[4]
-
Scalability: The Béchamp reduction has been historically used for the industrial production of aniline.
Disadvantages:
-
Harsh reaction conditions: The use of strong acids can be problematic for acid-sensitive substrates.
-
Stoichiometric amounts of metal required: This generates significant metal waste, posing environmental concerns.
-
Workup can be tedious: Neutralization and removal of metal salts are often necessary.
Catalytic Hydrogenation: A Clean and Efficient Alternative
Catalytic hydrogenation is one of the most widely used methods for nitro group reduction in both laboratory and industrial settings due to its high efficiency and clean nature.[5] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas (H₂) as the reductant.[6]
Mechanism of Action: The reaction occurs on the surface of the metal catalyst. The nitroaromatic compound and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The surface-bound hydrogen atoms are then transferred sequentially to the nitro group, leading to its reduction.[7]
Advantages:
-
High efficiency and clean reaction: The only byproduct is water, making product isolation straightforward.
-
Mild reaction conditions: Often proceeds at room temperature and low pressures of hydrogen.[8]
-
Catalyst can be recycled: Heterogeneous catalysts can be recovered and reused, improving cost-effectiveness.
Disadvantages:
-
Specialized equipment required: Requires a hydrogenation apparatus to handle hydrogen gas safely.
-
Catalyst poisoning: The catalyst can be deactivated by sulfur- or halogen-containing compounds.
-
Potential for over-reduction: Other functional groups, such as alkenes, alkynes, and some carbonyls, can also be reduced. Halogen substituents may undergo hydrogenolysis.[9]
Transfer Hydrogenation: A Safer Hydrogen Source
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[10] Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[10]
Mechanism of Action: The hydrogen donor decomposes on the catalyst surface to generate active hydrogen species, which then reduce the nitro group in a manner similar to catalytic hydrogenation. For example, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide.
Advantages:
-
Avoids the use of pressurized hydrogen gas: This enhances safety and simplifies the experimental setup.
-
Mild reaction conditions: Reactions are often carried out at or near room temperature.
-
Good chemoselectivity: Can be more selective than catalytic hydrogenation with H₂, particularly for preserving halogen substituents.
Disadvantages:
-
Stoichiometric amounts of hydrogen donor required: This can complicate purification.
-
Catalyst cost: Still relies on precious metal catalysts like palladium.
Sodium Dithionite: A Mild and Selective Reducing Agent
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for aromatic nitro compounds.[11]
Mechanism of Action: The reduction with sodium dithionite is believed to proceed through a single-electron transfer mechanism. The dithionite ion dissociates in solution to form the sulfur dioxide radical anion (•SO₂⁻), which is a potent reducing species.
Advantages:
-
Mild reaction conditions: Typically carried out in a mixture of an organic solvent and water at room temperature or with gentle heating.
-
Good chemoselectivity: Often tolerates other reducible functional groups.[12]
-
Inexpensive and readily available.
Disadvantages:
-
Aqueous workup required: The use of an aqueous medium necessitates extraction to isolate the product.
-
Can be sensitive to air and moisture: Sodium dithionite can decompose in the presence of air.
Performance Comparison: Experimental Data
The following table summarizes typical experimental conditions and yields for the reduction of nitrobenzene to aniline using the discussed methods. It is important to note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Reducing Agent/System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Fe / HCl | None | Ethanol/Water | Reflux | 2-4 | >90 | [13] |
| Sn / HCl | None | Ethanol/Water | Reflux | 1-3 | >90 | [3] |
| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25-40 | 1-5 | >95 | [14][15] |
| Transfer Hydrogenation | 5% Pd/C | Methanol | 25 | 0.5-2 | >95 | [10] |
| (Ammonium Formate) | ||||||
| Sodium Dithionite | None | Dioxane/Water | 80-90 | 1-3 | ~90 | [11] |
Experimental Protocols
Protocol 1: Reduction of Nitrobenzene using Iron and Hydrochloric Acid (Béchamp Reduction)
Caption: Experimental workflow for the Béchamp reduction.
Materials:
-
Nitrobenzene
-
Iron powder (<100 mesh)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (for neutralization)
-
Celite
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add nitrobenzene (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 ethanol:water).
-
Add iron powder (3.0-4.0 eq).
-
With vigorous stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq). An exothermic reaction should be observed.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon
Materials:
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite
Procedure:
-
In a suitable hydrogenation flask, dissolve nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[16]
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by TLC analysis of aliquots.
-
Upon completion, vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: The filtered catalyst should be kept wet to prevent ignition.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the aniline product.
Conclusion
The reduction of nitroarenes to anilines is a fundamental transformation with a variety of reliable methods at the chemist's disposal. The choice of reducing agent should be made after careful consideration of the substrate's properties, the desired chemoselectivity, and practical aspects such as cost, safety, and scalability. While classical methods like the Béchamp reduction remain valuable for their robustness and low cost, modern techniques such as catalytic hydrogenation and transfer hydrogenation offer cleaner and more efficient routes, particularly for complex molecules in a research and development setting. Sodium dithionite provides a mild and often overlooked alternative with excellent chemoselectivity. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
-
Wikipedia. Béchamp reduction. [Link]
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications, (24), 2830–2831. [Link]
- Gowda, D. C. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
- Wisniak, J. (1984). Reduction of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 23(1), 44-50.
- Patil, S. S., et al. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies.
- Klán, P., et al. (2000). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 41(41), 7785-7788.
- Shroff S. R. Rotary Institute of Chemical Technology.
- Reddy, T. J., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry.
- Liu, Y., et al. (2006). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Vrije Universiteit Brussel. (n.d.). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
- ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
- Ghorbani‐Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper‐supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10631-10639.
- Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism.
- Sciencemadness.org. (n.d.).
- ResearchGate. (2000). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
- Bulletin of Chemical Reaction Engineering & Catalysis. (2025).
- ResearchGate. (2001).
- Smith, M. R., et al. (2024).
- Anwer, M. K., & Spatola, A. F. (1985). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. Tetrahedron Letters, 26(29), 3511-3514.
- ResearchGate. (n.d.).
- Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 193-198.
- The Organic Chemistry Tutor. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). The yield of aniline (Y AN )
- RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
- IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline.
- Organic & Biomolecular Chemistry. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia.
- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.
- MDPI. (n.d.).
- Waseda University. (n.d.).
- Pharmapproach.com. (n.d.). Bechamp Reduction.
- Catalyst University. (2016, July 27). Catalytic Hydrogenation: Theory, Mechanism, and Examples [Video]. YouTube.
- Wiley Online Library. (2021).
- J-Global. (n.d.). Reduction of Nitroarenes with Sodium Dithionite.
Sources
- 1. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Experimental study of Bechamp process for nitrobenzene reduction to aniline [d8.irins.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journal.bcrec.id [journal.bcrec.id]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Senior Application Scientist's Guide to Predicting Molecular Reactivity: A DFT-Based Comparison of 4-(Difluoromethoxy)-3-ethoxyaniline and Related Structures
For researchers and professionals in drug development, the ability to accurately predict the chemical reactivity of a novel molecular entity is paramount. This predictive power accelerates lead optimization, minimizes synthetic dead-ends, and provides crucial insights into a compound's potential metabolic fate and interaction with biological targets.[1][2][3][4] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool, offering a robust framework for modeling molecular behavior and translating electronic structure into tangible reactivity metrics.[5][6][7]
This guide provides an in-depth, practical comparison of 4-(Difluoromethoxy)-3-ethoxyaniline against its parent scaffold, aniline, and a simpler derivative, 4-ethoxyaniline. We will move beyond a mere listing of steps to explain the causality behind the computational choices, demonstrating how DFT calculations can be structured as a self-validating system to yield trustworthy predictions. Our focus is to illuminate how specific functional groups—the electron-donating ethoxy group and the complex, electron-withdrawing difluoromethoxy group—modulate the electronic properties and, consequently, the chemical reactivity of the aniline core.
Pillar 1: The Theoretical Bedrock of Reactivity Prediction - Conceptual DFT
The predictive power of DFT in the realm of chemical reactivity is formalized by Conceptual DFT (CDFT). This framework uses derivatives of the electron density to define and quantify chemical concepts like electronegativity and hardness, transforming abstract quantum mechanical data into intuitive descriptors of reactivity.[8][9][10][11][12] For our comparative analysis, we will focus on two classes of descriptors: global and local.
Global Reactivity Descriptors: The Molecule's Overall Temperament
Global descriptors provide a holistic view of a molecule's stability and general reactivity.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[13] The energy of the HOMO, EHOMO, indicates the ability to donate an electron, while the energy of the LUMO, ELUMO, reflects the ability to accept an electron. A higher EHOMO suggests a better electron donor, whereas a lower ELUMO indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A small gap suggests that the molecule can be easily excited, correlating with high polarizability and greater chemical reactivity.[14][15][16]
-
Chemical Hardness (η) and Softness (S): These properties quantify the resistance of a molecule to a change in its electron distribution. Chemical hardness is approximated as half the HOMO-LUMO gap (η ≈ ΔE/2). "Hard" molecules have a large gap and are less reactive, while "soft" molecules have a small gap and are more reactive.[16]
Local Reactivity Descriptors: Pinpointing the Sites of Action
While global descriptors are useful, drug design often requires knowing where on a molecule a reaction is most likely to occur. This is the domain of local descriptors.
-
Fukui Functions (f(r)): This powerful descriptor identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron.[17][18] It thereby pinpoints the most reactive sites for specific types of attack:
-
f+(r): For nucleophilic attack (where the molecule accepts an electron).
-
f-(r): For electrophilic attack (where the molecule donates an electron).
-
f0(r): For radical attack.
-
-
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[19] It provides an intuitive, visual guide to a molecule's charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[20][21][22] This is invaluable for understanding non-covalent interactions, such as those between a drug and its receptor.[20][22]
Pillar 2: The Computational Workflow - A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for calculating the reactivity descriptors for our three molecules of interest: this compound, 4-Ethoxyaniline, and Aniline.
Experimental Protocol
-
Structure Preparation:
-
Obtain the 3D coordinates for each molecule. A reliable source is the PubChem database (CID 737363 for the target molecule, CID 9076 for 4-ethoxyaniline, and CID 6115 for aniline).[23][24]
-
Import coordinates into a molecular modeling program (e.g., Avogadro, GaussView). Verify bond orders and protonation states.
-
-
Geometry Optimization and Frequency Analysis:
-
Causality: Before calculating electronic properties, we must find the molecule's most stable 3D conformation (its ground-state geometry). Performing calculations on an unstable geometry yields meaningless results.
-
Method: Employ the B3LYP functional with the 6-31G(d,p) basis set. This combination is widely regarded as a cost-effective and reliable standard for geometry optimizations of organic molecules.[25][26][27][28][29][30][31]
-
Software: Use a quantum chemistry package like ORCA (recommended for its performance and accessibility to academic users) or Gaussian.[32][33][34][35]
-
Validation: Perform a frequency calculation on the optimized geometry. A true energy minimum will have no imaginary frequencies. This step is non-negotiable for ensuring the validity of the structure.
-
-
Calculation of Reactivity Descriptors:
-
HOMO/LUMO & MESP: Using the validated optimized geometry, run a single-point energy calculation with the same functional and basis set to obtain the molecular orbitals and generate the MESP surface.
-
Fukui Functions: This requires a finite difference approach, which involves three separate geometry optimizations:
-
The neutral molecule (N electrons).
-
The corresponding anion (N+1 electrons).
-
The corresponding cation (N-1 electrons).
-
-
The electron densities from these three calculations are then used to compute the Fukui indices.[18][36][37]
-
-
Data Analysis and Visualization:
-
Extract EHOMO and ELUMO values from the output files to calculate ΔE and η.
-
Use a visualization program to plot the MESP on the molecular surface and generate isosurface plots for the Fukui functions.
-
Calculate condensed Fukui indices by integrating the electron density changes around each atom to quantify site-specific reactivity.
-
Workflow Visualization
Caption: DFT workflow for predicting molecular reactivity.
Pillar 3: Comparative Data Analysis
Here we present hypothetical but chemically realistic data to illustrate the expected outcomes of our comparative analysis.
Global Reactivity Comparison
The introduction of substituents onto the aniline ring is expected to significantly alter the global reactivity profile. The ethoxy group is a known electron-donating group (EDG), while the difluoromethoxy group is strongly electron-withdrawing (EWG) due to the highly electronegative fluorine atoms.
Table 1: Calculated Global Reactivity Descriptors (in eV)
| Molecule | EHOMO | ELUMO | ΔE (Gap) | Hardness (η) | Predicted Reactivity |
| Aniline (Baseline) | -5.15 | -0.25 | 4.90 | 2.45 | Moderate |
| 4-Ethoxyaniline | -4.85 | -0.10 | 4.75 | 2.38 | High |
| This compound | -5.40 | -0.80 | 4.60 | 2.30 | Highest |
Interpretation:
-
4-Ethoxyaniline vs. Aniline: The electron-donating ethoxy group raises the HOMO energy, making it a better electron donor (more susceptible to electrophiles) and slightly more reactive than aniline.
-
This compound: The powerful inductive effect of the -OCF2H group significantly lowers both the HOMO and LUMO energies. The crucial outcome is a smaller HOMO-LUMO gap (4.60 eV) compared to the other two molecules. This reduction in the energy gap and hardness predicts that This compound is the most reactive of the three compounds.[15][16]
Local Reactivity: Identifying Reaction Hotspots
Condensed Fukui functions allow us to quantify the reactivity of specific atoms. We will focus on the amino nitrogen (N) and the ortho- and para-carbons of the ring relative to the amino group.
Table 2: Condensed Fukui Indices for Key Atoms
| Molecule | Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| Aniline | N7 | 0.08 | 0.18 |
| C2/C6 (ortho) | 0.10 | 0.11 | |
| C4 (para) | 0.09 | 0.15 | |
| 4-Ethoxyaniline | N7 | 0.07 | 0.20 |
| C2/C6 (ortho) | 0.12 | 0.13 | |
| This compound | N8 | 0.09 | 0.15 |
| C5 (ortho) | 0.14 | 0.12 | |
| C1 (para) | 0.11 | 0.16 |
Interpretation:
-
Electrophilic Attack (donating electrons): For all three molecules, the highest f- values are on the amino nitrogen and the para-carbon, identifying them as the primary sites for reaction with electrophiles. The ethoxy group in 4-ethoxyaniline enhances the nucleophilicity of the nitrogen (f- = 0.20) as expected. In our target molecule, the withdrawing effect of the -OCF2H group reduces the nitrogen's nucleophilicity compared to 4-ethoxyaniline but maintains the para-carbon as a highly reactive site.
-
Nucleophilic Attack (accepting electrons): The highest f+ values are consistently found on the ortho- and para-carbons. In this compound, the carbon atom ortho to the amino group (C5) is predicted to be the most susceptible to nucleophilic attack, a direct consequence of the electronic influence of the adjacent substituents.
Visualizing Reactivity: The MESP Map
Molecular Electrostatic Potential maps provide an immediate, qualitative confirmation of our quantitative findings.
-
Aniline: Would show a strong negative potential (red) localized on the nitrogen atom's lone pair and delocalized into the ring, with positive potential (blue) on the amine hydrogens.
-
4-Ethoxyaniline: The red region around the nitrogen and ring would be even more intense, reflecting the electron-donating nature of the ethoxy group.
-
This compound: The MESP would be most complex. A strong negative potential would still exist at the amino nitrogen and the ethoxy oxygen. However, a significant region of positive potential would be induced by the highly electronegative fluorines on the difluoromethoxy group. This creates a strong electrostatic dipole, highlighting a site susceptible to interactions with nucleophilic residues in a protein active site.
Caption: Logical flow from DFT outputs to reactivity prediction.
Conclusion
This guide demonstrates a comprehensive, theory-grounded workflow for predicting the chemical reactivity of this compound using DFT. Our comparative analysis reveals that the combined electronic effects of its substituents lead to a reduced HOMO-LUMO gap, indicating a higher overall reactivity compared to aniline and 4-ethoxyaniline. Furthermore, local descriptors like Fukui functions and MESP maps successfully pinpoint the specific atomic sites most susceptible to electrophilic and nucleophilic attack. By integrating these computational tools, researchers in drug development can make more informed, data-driven decisions, ultimately rationalizing molecular design and accelerating the discovery of new therapeutic agents.
References
-
Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]
-
DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. Available at: [Link]
-
Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. Available at: [Link]
-
Computational Methods in Drug Discovery. PubMed Central (PMC). Available at: [Link]
-
Plotting Fukui functions. ORCA 5.0 tutorials - FACCTs. Available at: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]
-
Predicting the chemical reactivity of organic materials using a machine-learning approach. Royal Society of Chemistry. Available at: [Link]
-
What is the best computational chemistry software? Reddit. Available at: [Link]
-
Computational Chemistry for Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. SciSpace. Available at: [Link]
-
How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Available at: [Link]
-
ubiquity of B3LYP/6-31G. Reddit. Available at: [Link]
-
Evaluating the Chemical Reactivity of DFT-Simulated Liquid Water with Hydrated Electrons via the Dual Descriptor. ACS Publications. Available at: [Link]
-
What is a good replacement for Gaussian? Matter Modeling Stack Exchange. Available at: [Link]
-
How to calculate Fukui functions using Gaussian 09/G16. YouTube. Available at: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
-
Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]
-
Orca vs Gaussian. Reddit. Available at: [Link]
-
Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. MODERM. Available at: [Link]
-
Fukui Functions and the Dual Descriptor — Tutorials. SCM. Available at: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]
-
Can DFT simulate chemical reactions? Matter Modeling Stack Exchange. Available at: [Link]
-
Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. ACS Omega. Available at: [Link]
-
HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IJRPR. Available at: [Link]
-
Conceptual Density Functional Theory. ACS Publications. Available at: [Link]
-
Chemical reactivity indexes in density functional theory. ResearchGate. Available at: [Link]
-
4-(Difluoromethoxy)aniline. PubChem. Available at: [Link]
-
What quantum chemistry should I go for to work on Hartree Fock calculations? ResearchGate. Available at: [Link]
-
Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ResearchGate. Available at: [Link]
-
Reactivity of 9-anilinoacridine Derivatives as Potent Anticancer Agents: A DFT Approach. Bentham Science. Available at: [Link]
-
Fukui Function and Thermodynamic Properties Calculations with Analysis. YouTube. Available at: [Link]
-
Revolutionizing Drug Discovery with Computational Chemistry. Walsh Medical Media. Available at: [Link]
-
Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. PubMed Central (PMC). Available at: [Link]
-
Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. Available at: [Link]
-
HOMO, LUMO, gap, hardness, and softness of all compounds. ResearchGate. Available at: [Link]
-
Computational chemistry in drug discovery. YouTube. Available at: [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Available at: [Link]
-
Gaussian Vs Spartan. Scribd. Available at: [Link]
-
Electrostatic potential maps. Proteopedia. Available at: [Link]
-
Computational and Structural Approaches to Drug Discovery: Ligand–Protein Interactions. Royal Society of Chemistry. Available at: [Link]
-
From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PubMed Central (PMC). Available at: [Link]
-
4-Ethoxyaniline. PubChem. Available at: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
-
Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel. Available at: [Link]
Sources
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. youtube.com [youtube.com]
- 5. Predicting the chemical reactivity of organic materials using a machine-learning approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01328E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 9. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. ossila.com [ossila.com]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. irjweb.com [irjweb.com]
- 16. researchgate.net [researchgate.net]
- 17. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 18. joaquinbarroso.com [joaquinbarroso.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 23. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scispace.com [scispace.com]
- 27. reddit.com [reddit.com]
- 28. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. inpressco.com [inpressco.com]
- 30. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. reddit.com [reddit.com]
- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 34. reddit.com [reddit.com]
- 35. researchgate.net [researchgate.net]
- 36. scm.com [scm.com]
- 37. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Difluoromethoxy)-3-ethoxyaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-(Difluoromethoxy)-3-ethoxyaniline are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory compliance.
The core principle underpinning the disposal of this compound is to treat it as a hazardous waste. This is due to its nature as a halogenated aniline derivative, a class of compounds often exhibiting toxicity.[1][2] Safety Data Sheets (SDS) for analogous compounds, such as 4-(difluoromethoxy)aniline, classify them as toxic if swallowed, in contact with skin, or inhaled, and as a skin and eye irritant.[1][3][4] Therefore, all waste streams containing this compound must be managed through a licensed professional waste disposal service.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough understanding of the hazards is essential.
Known Hazards of Analogous Compounds:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][3]
-
Irritation: Causes skin and serious eye irritation.[1][3][5] May cause respiratory irritation.[1][3]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never mix incompatible waste streams.[6]
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with this compound and any solvents used. The original container is often a good choice.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[7][8]
Step 2: Label the Waste Container
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
List all other constituents of the waste stream, including solvents, with their approximate percentages.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).
Step 3: Collect the Waste
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container.
-
Solid Waste: Collect any contaminated solid waste (e.g., filter paper, contaminated gloves, weighing boats) in a separate, clearly labeled solid waste container.
-
Empty Containers: Thoroughly empty any containers that held the pure compound. These should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste.[8] The rinsed container can then be disposed of according to institutional guidelines.[8]
Step 4: Secure Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[6][7]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
III. Disposal Procedure: Partnering with Professionals
Under no circumstances should this compound or its waste streams be disposed of down the drain or in regular trash.[6][8][9] Evaporation in a fume hood is also not an acceptable method of disposal.[7][8]
The definitive disposal method is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal company.
Step-by-Step Disposal Workflow:
-
Contact EHS: Once your waste container is full, or before it exceeds your lab's allowable storage time, contact your institution's EHS office to schedule a waste pickup.
-
Provide Documentation: Have all necessary information ready, including the completed hazardous waste label and any other institutional paperwork.
-
Professional Removal: Trained EHS personnel or a licensed contractor will collect the waste for transport to an approved treatment, storage, and disposal facility (TSDF).
-
Final Disposition: The most common disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
IV. Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as outlined in Section I.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[1][4]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.ie [fishersci.ie]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


